Cddo-EA
Descripción
Propiedades
IUPAC Name |
(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)/t21-,23-,25-,30-,31+,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRQJICXYQPEQJ-YKEYHJQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932730-51-3 | |
| Record name | 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0932730513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CDDO-EA in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthetic oleanane triterpenoid, 2-cyano-3, 12-dioxooleana-1,9-dien-28-oic acid ethyl amide (CDDO-EA), and its analogs represent a potent class of anti-cancer agents. These compounds exhibit broad-spectrum antiproliferative and pro-apoptotic activity across a range of hematologic malignancies and solid tumors. Their mechanism of action is multifaceted, primarily revolving around the modulation of cellular redox homeostasis and the inhibition of critical pro-survival signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The core mechanisms include the potent activation of the Nrf2/ARE pathway, the induction of reactive oxygen species (ROS) leading to apoptosis, the direct inhibition of the STAT3 signaling cascade, and the induction of cell cycle arrest. Understanding these intricate mechanisms is crucial for the continued development and clinical application of this promising class of therapeutic agents.
Core Mechanisms of Action
This compound and its related compounds, such as CDDO-Me (methyl ester), function through a complex interplay of signaling events that ultimately converge to halt proliferation and induce programmed cell death in cancer cells.
Dual-Role Modulation of Redox Homeostasis
A central feature of the CDDO family's mechanism is its profound impact on the cell's redox state, characterized by two seemingly paradoxical effects:
-
Nrf2/ARE Pathway Activation: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. CDDO compounds are believed to interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a wide array of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCLC).[1][3][4] This activation is a key part of its chemopreventive and anti-inflammatory effects.
-
Induction of Reactive Oxygen Species (ROS): Despite activating an antioxidant response, a primary mechanism for the anti-cancer effect of CDDO derivatives is the rapid generation of intracellular ROS, including hydrogen peroxide and superoxide anions. This pro-oxidant effect is thought to arise from interactions with mitochondrial proteins and NADPH oxidases. In cancer cells, which often have a higher basal level of oxidative stress and a compromised redox balance, this sudden increase in ROS overwhelms the cellular antioxidant capacity, even with concurrent Nrf2 activation. This excessive oxidative stress triggers catastrophic damage to macromolecules and initiates apoptosis. The ability of antioxidants like N-acetylcysteine (NAC) to block CDDO-induced apoptosis confirms the critical role of ROS in its cytotoxic activity.
Inhibition of Pro-Survival Signaling Pathways
CDDO compounds effectively shut down key signaling cascades that cancer cells rely on for their growth, survival, and resistance to therapy.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively active oncogenic transcription factor in many cancers. CDDO-Me has been shown to directly inhibit the JAK1/STAT3 pathway. This inhibition occurs through the formation of adducts with both JAK1 and STAT3, preventing the phosphorylation, dimerization, and nuclear translocation of STAT3. The blockade of STAT3 signaling leads to the downregulation of its anti-apoptotic target genes, including Bcl-xL, Survivin, and Mcl-1, thereby sensitizing cancer cells to apoptosis.
-
Akt/mTOR/NF-κB Pathways: The PI3K/Akt/mTOR pathway is another critical pro-survival axis in cancer. CDDO-Me has been demonstrated to inhibit the phosphorylation and activation of Akt and its downstream effector, mTOR. This inhibition is mediated by the induction of ROS, as pretreatment with NAC can prevent the downregulation of these pathways. Similarly, the activity of the pro-inflammatory and anti-apoptotic transcription factor NF-κB is also suppressed by CDDO-Me in a ROS-dependent manner.
Induction of Cell Cycle Arrest and Apoptosis
The culmination of ROS induction and inhibition of survival signaling is the engagement of programmed cell death and cell cycle arrest.
-
Cell Cycle Arrest: Treatment with CDDO derivatives leads to a rapid arrest of the cell cycle, primarily at the G2/M phase. This arrest is associated with the downregulation of key cell cycle regulators like Cyclin B1 and CDK1. In some contexts, such as in neuroblastoma cells, treatment with CDDO-Me causes a depletion of the S-phase population.
-
Apoptosis: this compound and its analogs are potent inducers of apoptosis. The mechanism involves the intrinsic (mitochondrial) pathway, initiated by high levels of ROS. This leads to a loss of mitochondrial membrane potential (ΔΨm), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade, including the apical caspase-9 and the executioner caspase-3. Activation of caspase-8 has also been reported, suggesting potential engagement of the extrinsic pathway in some cell types. The cleavage of poly (ADP-ribose) polymerase (PARP-1) serves as a final hallmark of apoptosis.
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms of action of this compound.
References
- 1. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Cellular Defense: A Technical Guide to Nrf2/ARE Pathway Activation by CDDO-EA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway by the synthetic triterpenoid, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-ethyl amide (CDDO-EA). This document details the underlying molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for assessing pathway activation, and provides visual representations of the critical signaling cascades and experimental workflows.
Introduction: The Nrf2/ARE Pathway and the Promise of this compound
The Nrf2/ARE signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to inducers, such as reactive oxygen species (ROS) or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[3] Activated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of a vast array of cytoprotective genes.[1] These genes encode for antioxidant proteins (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]), detoxification enzymes, and proteins involved in inflammation and mitochondrial function.
This compound, a synthetic oleanolic acid-derived triterpenoid, has emerged as a potent activator of the Nrf2/ARE pathway. Its electrophilic nature allows it to react with specific cysteine residues on Keap1, disrupting the Nrf2-Keap1 interaction and initiating the protective signaling cascade. This potent activity has positioned this compound and its analogs as promising therapeutic agents for a range of diseases characterized by oxidative stress and inflammation, including neurodegenerative diseases, cancer, and metabolic disorders.
Molecular Mechanism of this compound-Mediated Nrf2 Activation
The activation of the Nrf2/ARE pathway by this compound is a well-defined process that can be broken down into several key steps.
dot
Caption: this compound disrupts the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and target gene expression.
Quantitative Data on this compound Activity
The following tables summarize the quantitative effects of this compound on Nrf2 pathway activation and its downstream consequences from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in Nrf2 Activation
| Cell Line | Concentration | Effect | Fold Change/Percentage | Reference |
| NSC-34 (mutant G93A SOD1) | 300 nM | Increased Nrf2 expression | Not specified | |
| Wild-type mouse embryonic fibroblasts | 1, 10, 100, 300 nM | Dose-dependent reduction of tBHP-induced ROS | Significant reduction | |
| Nrf2 knockout mouse embryonic fibroblasts | 1, 10, 100, 300 nM | No reduction in tBHP-induced ROS | No effect | |
| Human monocyte-derived macrophages | 0.2, 0.4, 0.8 µM | Increased HMOX1 and NQO1 expression | Significantly elevated | |
| BV2 microglial cells | 100 µg/mL | Increased HO-1 expression | Significant increase | |
| RAW264.7 macrophages | 500 nM | Suppressed LPS-induced MCP-1 production | Significant suppression |
Table 2: In Vivo Efficacy of this compound in Nrf2 Activation and Neuroprotection
| Animal Model | Dosage | Route | Effect | Outcome | Reference |
| G93A SOD1 mice (ALS model) | 400 mg/kg in food | Oral | Upregulated Nrf2 expression and nuclear translocation in spinal cord neurons | Attenuated weight loss, enhanced motor performance, extended survival | |
| N171-82Q mice (Huntington's model) | 100 and 200 mg/kg in diet | Oral | Upregulated Nrf2/ARE induced genes (NQO1, HO1) in brain | Improved motor coordination, increased survival, rescued striatal atrophy | |
| C57BL/6 mice (MCAO model) | 2 and 4 mg/kg | Intraperitoneal | Augmented Nrf2 and HO-1 expression in ischemic cortex | Reduced neurological deficit and infarct volume | |
| Wild-type mice | 400 mg/kg diet | Oral | Stabilization and activation of Nrf2 in colon tissues | Increased median survival after total body irradiation |
Experimental Protocols for Assessing Nrf2/ARE Pathway Activation
This section provides a general framework for key experiments used to evaluate the activation of the Nrf2/ARE pathway by compounds like this compound.
Western Blot for Nrf2 Nuclear Translocation
This protocol is designed to determine the subcellular localization of Nrf2, a key indicator of its activation.
dot
Caption: A typical workflow for assessing Nrf2 nuclear translocation via Western blot.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Fractionation: Harvest cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts using a commercially available kit or a standard protocol involving differential centrifugation.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2. To ensure proper fractionation, also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 signal to the nuclear loading control (Lamin B1).
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
This method quantifies the mRNA levels of Nrf2 target genes to assess the transcriptional activity of the pathway.
Detailed Methodology:
-
Cell/Tissue Treatment and RNA Extraction: Treat cells or animals with this compound as described previously. Harvest cells or tissues and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity if necessary.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., HMOX1, NQO1, GCLC, GCLM) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the PCR reaction in a real-time PCR cycler.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
ARE-Luciferase Reporter Assay
This cell-based assay directly measures the transcriptional activity of the ARE.
Detailed Methodology:
-
Cell Transfection: Co-transfect cells with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple ARE sequences and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of ARE activity relative to the vehicle control.
Conclusion
This compound is a potent and well-characterized activator of the Nrf2/ARE signaling pathway. Its ability to induce a robust cytoprotective response makes it a highly attractive therapeutic candidate for a variety of diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the efficacy of this compound and other Nrf2 activators in their specific models of interest. A thorough understanding of the molecular mechanisms and the application of rigorous quantitative methods are essential for advancing the development of Nrf2-based therapies.
References
The Anti-Inflammatory Properties of CDDO-EA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-ethyl amide (CDDO-EA), a synthetic triterpenoid derivative. We will explore its core mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research and development.
Core Mechanisms of Action: A Dual Approach to Inflammation Control
This compound exerts its potent anti-inflammatory effects primarily through two key signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the cytoprotective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Inhibition of the NF-κB Signaling Pathway
Chronic inflammation is often driven by the persistent activation of the NF-κB pathway, which leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[1] this compound has been shown to effectively suppress this pathway.
Studies have demonstrated that this compound inhibits the lipopolysaccharide (LPS)-induced phosphorylation of both NF-κB p65 and its inhibitor, IκB-α, in skeletal muscle cells.[1] This prevents the translocation of the active p65 subunit into the nucleus, thereby blocking the transcription of NF-κB target genes.[1] The result is a significant reduction in the production of pro-inflammatory mediators.[1][2] Some research suggests that related CDDO compounds can directly inhibit IκB kinase β (IKKβ), a critical upstream kinase in the NF-κB cascade, by interacting with a key cysteine residue in its activation loop.
Activation of the Nrf2 Antioxidant Response Pathway
In addition to suppressing pro-inflammatory signaling, this compound also activates the Nrf2 pathway, a critical regulator of endogenous antioxidant and anti-inflammatory responses. Nrf2 is a transcription factor that, under basal conditions, is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).
This compound and its analogs are potent activators of Nrf2. They are thought to react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of genes. This induces the expression of numerous protective enzymes, such as heme oxygenase-1 (HO-1), and other antioxidant proteins. The activation of this pathway not only mitigates oxidative stress, which is a key component of inflammation, but also actively promotes the resolution of inflammation by, for instance, polarizing microglia and macrophages towards an anti-inflammatory M2 phenotype.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Mediator | % Inhibition / Effect | Reference |
| RAW 264.7 Mouse Macrophages | 100 ng/mL LPS | 500 nM | TNF-α Production | Substantially blocked | |
| THP-1 Human Macrophages | LPS | Not Specified | IL-1β, IL-6, MCP-1 Production | Blocked | |
| L6-GLUT4myc Rat Myotubes | 100 ng/mL LPS | 500 nM | TNF-α Gene Expression | Prevented | |
| L6-GLUT4myc Rat Myotubes | 100 ng/mL LPS | 500 nM | MCP-1 Gene Expression | Prevented | |
| L6-GLUT4myc Rat Myotubes | 100 ng/mL LPS | 500 nM | p-NF-κB p65 (Ser536) | Inhibited | |
| L6-GLUT4myc Rat Myotubes | 100 ng/mL LPS | 500 nM | p-IκB-α (Ser32) | Inhibited | |
| BV2 Microglial Cells | Inflammatory Stimulation | 100 µg/mL | M2 Polarization | Primed | |
| BV2 Microglial Cells | LPS | 100 µg/mL | HO-1 Expression | Increased |
Table 2: In Vivo Anti-inflammatory and Neuroprotective Effects of this compound
| Animal Model | Disease/Injury Model | This compound Dosage | Outcome Measure | Result | Reference |
| Mice | Middle Cerebral Artery Occlusion (MCAO) | 2 mg/kg, i.p. | Nrf2 Nuclear Accumulation | Significantly enhanced | |
| Mice | MCAO | 2 mg/kg, i.p. | Infarct Volume | Reduced | |
| Mice | MCAO | 2 mg/kg, i.p. | Microglia/Macrophage Polarization | Shifted towards M2 phenotype | |
| N171-82Q Mice | Huntington's Disease | 100-200 mg/kg in diet | Motor Performance | Improved | |
| N171-82Q Mice | Huntington's Disease | 100-200 mg/kg in diet | Survival | Increased by 19.4% - 21.9% | |
| G93A SOD1 Mice | Amyotrophic Lateral Sclerosis (ALS) | 400 mg/kg in diet | Motor Performance | Enhanced | |
| G93A SOD1 Mice | Amyotrophic Lateral Sclerosis (ALS) | 400 mg/kg in diet | Survival | Extended |
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
In Vitro Macrophage Cytokine Production Assay
1. Cell Culture:
-
RAW 264.7 mouse macrophages or THP-1 human monocytes (differentiated into macrophages) are cultured in appropriate media (e.g., DMEM for RAW 264.7, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.
2. Treatment:
-
Cells are pre-treated with this compound (e.g., 500 nM dissolved in DMSO) or a vehicle control (DMSO) for 1 hour.
3. Stimulation:
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 6 hours for cytokine protein measurement).
4. Sample Collection and Analysis:
-
The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
The concentrations of secreted cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, MCP-1) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis for NF-κB Pathway Activation
1. Cell Culture and Treatment:
-
L6-GLUT4myc myotubes are cultured to differentiation.
-
Cells are pre-treated with 500 nM this compound for 1 hour, followed by stimulation with 100 ng/mL LPS for 1 hour to assess early signaling events.
2. Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Lysates are centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA assay.
3. Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65 (Ser536), total NF-κB, phospho-IκB-α (Ser32), total IκB-α, and a loading control like actin).
-
After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
This technical guide consolidates the current understanding of this compound's anti-inflammatory properties, providing a foundation for researchers and drug developers. The dual mechanism of NF-κB inhibition and Nrf2 activation makes this compound a compelling candidate for further investigation in a range of inflammatory and neurodegenerative diseases.
References
- 1. Triterpenoid this compound inhibits lipopolysaccharide-induced inflammatory responses in skeletal muscle cells through suppression of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoid this compound inhibits lipopolysaccharide-induced inflammatory responses in skeletal muscle cells through suppression of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
CDDO-EA antioxidant response induction
An In-depth Technical Guide to CDDO-EA and the Induction of the Antioxidant Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress is a key pathological feature in a multitude of diseases, including neurodegenerative disorders, chronic kidney disease, and inflammatory conditions. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is the master regulator of the endogenous antioxidant defense system. The Keap1-Nrf2 pathway has consequently emerged as a critical therapeutic target. Synthetic oleanane triterpenoids are a class of potent Nrf2 activators. This document provides a detailed technical overview of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-ethyl amide (this compound), a promising synthetic triterpenoid, focusing on its mechanism of action in inducing the antioxidant response, preclinical efficacy data, and key experimental methodologies for its evaluation.
Introduction to the Keap1-Nrf2 Antioxidant Response Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2] Keap1 functions as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[3]
When cells are exposed to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified.[2] This modification leads to a conformational change in Keap1, disrupting the Keap1-Cul3 E3 ligase activity and thereby preventing Nrf2 degradation.[4] Stabilized Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins. This complex binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes. The resulting gene expression products include antioxidant enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1)), enzymes involved in glutathione synthesis and regeneration (e.g., glutamate-cysteine ligase catalytic and modifier subunits (GCLC, GCLM)), and other proteins that collectively protect the cell from oxidative damage.
Synthetic triterpenoids, such as derivatives of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), are potent inducers of the Nrf2/ARE pathway. These compounds, including CDDO-ethyl amide (this compound), function as powerful electrophiles that directly interact with Keap1, mimicking the effects of oxidative stress to robustly activate the antioxidant response.
Mechanism of Action: this compound as an Nrf2 Activator
This compound belongs to a class of compounds that act as Michael acceptors. Its structure contains α,β-unsaturated carbonyl groups that are highly reactive with nucleophiles, particularly the thiol groups of cysteine residues. The primary mechanism by which this compound activates the Nrf2 pathway is through direct covalent modification of critical cysteine sensors on Keap1.
Upon entering the cell, this compound forms a covalent adduct with specific cysteine residues on Keap1, with Cys151 being a particularly important target within the BTB domain of Keap1. This adduction disrupts the structural integrity of the Keap1-Cul3 E3 ligase complex, inhibiting its ability to ubiquitinate Nrf2. This leads to the stabilization and accumulation of newly synthesized Nrf2 protein. The accumulated Nrf2 is then free to translocate into the nucleus, bind to AREs, and drive the transcription of its target antioxidant and cytoprotective genes. This mechanism allows this compound to potently induce a coordinated and amplified antioxidant response at nanomolar concentrations.
Caption: Nrf2 signaling pathway activation by this compound.
Preclinical Evidence of Antioxidant Response Induction
This compound has demonstrated significant efficacy in activating the Nrf2 pathway and conferring protection in a range of preclinical models, from cell culture to animal models of human disease.
In Vitro Studies
In various cell lines, this compound is a potent inducer of Nrf2 target genes. It has been shown to protect cells from oxidative stress-induced damage and apoptosis. For instance, this compound is more potent than its parent compound, CDDO, at inducing heme oxygenase-1 (HO-1). Analogs like CDDO-Imidizolide (CDDO-Im) and CDDO-Methyl ester (CDDO-Me) have been extensively studied, providing a strong basis for the class effect. In human peripheral blood mononuclear cells (PBMCs), treatment with 20 nM CDDO-Im for 20 hours resulted in a significant upregulation of multiple Nrf2-dependent antioxidant genes.
Table 1: Induction of Antioxidant Gene Expression by CDDO Analogs in Human PBMCs
| Gene | Mean Fold Increase (vs. Vehicle) | Function | Reference |
|---|---|---|---|
| NQO1 | ~8.0 | Detoxification of quinones | |
| GCLM | ~3.5 | Glutathione synthesis | |
| HO-1 | ~3.0 | Heme catabolism, antioxidant | |
| GCLC | ~2.5 | Glutathione synthesis |
Data derived from studies with CDDO-Im (20 nM, 20h treatment) in human PBMCs from six subjects.
In Vivo Studies
In vivo studies have corroborated the potent Nrf2-activating properties of this compound in various tissues, including the central nervous system. In a transgenic mouse model of Huntington's disease (N171-82Q), dietary administration of this compound led to the upregulation of Nrf2/ARE-regulated genes, a reduction in oxidative stress markers, improved motor performance, and extended survival. Similarly, in a mouse model of ischemic stroke, post-injury administration of this compound increased Nrf2 expression and nuclear translocation, upregulated HO-1, reduced infarct volume, and decreased neuronal apoptosis.
Table 2: In Vivo Upregulation of Nrf2 Target Genes by this compound
| Tissue | Gene | Treatment Group | Fold Increase (vs. Control) | Reference |
|---|---|---|---|---|
| Mouse Striatum | HO-1 | This compound (200mg/kg diet) | ~1.5 | |
| Mouse Brown Adipose | GST3a | This compound (200mg/kg diet) | ~2.5 | |
| Mouse Brown Adipose | NQO1 | This compound (200mg/kg diet) | ~3.0 |
Data from N171-82Q transgenic mice, a model for Huntington's disease.
Table 3: Therapeutic Effects of this compound in a Huntington's Disease Mouse Model
| Parameter | This compound Dose (in diet) | % Improvement vs. Control | Reference |
|---|---|---|---|
| Average Survival | 100 mg/kg | 19.4% increase | |
| Average Survival | 200 mg/kg | 21.9% increase |
Data from N171-82Q transgenic mice.
Key Experimental Protocols
Evaluating the activity of this compound requires a combination of molecular and cellular biology techniques to confirm target engagement and downstream functional effects.
Caption: A typical experimental workflow for evaluating this compound.
Nrf2 Nuclear Translocation by Western Blot
This protocol confirms that this compound causes Nrf2 to accumulate in the nucleus.
-
Cell Treatment: Plate cells (e.g., PBMCs, BV2 microglia) and treat with vehicle (DMSO) or various concentrations of this compound (e.g., 20-100 nM) for a specified time (e.g., 6 hours).
-
Harvesting: Wash cells with ice-cold PBS and harvest by scraping.
-
Nuclear and Cytoplasmic Extraction: Use a commercial nuclear extraction kit (e.g., RayBio® Nuclear Extraction Kit) according to the manufacturer's instructions to separate cytoplasmic and nuclear protein fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure proper fractionation, probe separate blots or re-probe the same blot with antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the Nrf2 band intensity in the nuclear fraction of this compound-treated samples indicates successful activation.
Antioxidant Gene Expression by RT-qPCR
This protocol quantifies the upregulation of Nrf2 target genes.
-
Cell/Tissue Preparation: Treat cells or animal models with this compound as described previously. Harvest cells or dissect tissues of interest (e.g., brain, liver).
-
RNA Extraction: Isolate total RNA using a TRIzol-based method or a commercial RNA purification kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., NQO1, HO-1, GCLC) and a housekeeping gene (e.g., ACTB, GAPDH), and a SYBR Green PCR Master Mix.
-
Perform the qPCR reaction on a real-time PCR system (e.g., Applied Biosystems Prism 7900HT).
-
Typical cycling conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Results are expressed as fold change in this compound-treated samples relative to vehicle-treated controls.
ARE-Luciferase Reporter Assay
This cell-based assay directly measures the transcriptional activity of Nrf2.
-
Cell Line: Use a cell line stably or transiently transfected with a reporter plasmid containing multiple copies of the ARE sequence upstream of a luciferase gene (e.g., AREc32 cell line).
-
Treatment: Plate the reporter cells in a 96-well plate and treat with a range of this compound concentrations. Include a vehicle control (DMSO) and a known Nrf2 activator (e.g., tert-butylhydroquinone, tBHQ) as a positive control. Incubate for a suitable period (e.g., 18-24 hours).
-
Lysis and Luminescence Reading:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Add a luciferase substrate solution (containing luciferin) to the cell lysate.
-
Measure the luminescence signal using a luminometer.
-
-
Analysis: Normalize luciferase activity to cell viability (measured in a parallel plate using an assay like CellTiter-Glo) if cytotoxicity is a concern. An increase in luminescence indicates activation of ARE-dependent transcription.
In Vivo Efficacy Studies in Animal Models
This protocol provides a general framework for testing this compound in disease models.
-
Animal Model Selection: Choose an appropriate animal model that recapitulates aspects of the human disease of interest, such as a transgenic mouse model of neurodegeneration (e.g., N171-82Q for Huntington's) or an induced injury model (e.g., MCAO for stroke).
-
Drug Administration:
-
This compound can be administered through various routes. It is often incorporated directly into the rodent diet at specific concentrations (e.g., 100-200 mg/kg of diet) for chronic studies.
-
For acute studies, intraperitoneal (i.p.) injection may be used (e.g., 2 mg/kg).
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Outcome Measures:
-
Behavioral Analysis: Assess functional outcomes relevant to the disease model, such as motor performance on a rotarod.
-
Survival Analysis: Monitor and record longevity in chronic disease models.
-
Biochemical Analysis: At the study endpoint, collect tissues (brain, liver, muscle) and plasma for analysis of Nrf2 target gene expression (RT-qPCR), protein levels (Western Blot), and markers of oxidative stress (e.g., protein carbonyls, 8-OHdG).
-
Histopathology: Perfuse animals and collect tissues for histological analysis, such as measuring striatal volume or infarct size, and for immunohistochemical staining of relevant markers.
-
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA, Kaplan-Meier analysis) to compare outcomes between control and this compound-treated groups.
Summary and Future Directions
This compound is a potent, small-molecule activator of the Nrf2 antioxidant response pathway. Its mechanism of action, involving the direct covalent modification of Keap1, leads to the robust and coordinated upregulation of a battery of cytoprotective genes. Preclinical data strongly support its therapeutic potential in diseases characterized by significant oxidative stress and inflammation.
For drug development professionals, this compound and its analogs represent a promising class of compounds. Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Further characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing regimens.
-
Target Specificity: Investigating potential off-target effects and interactions with other cellular pathways at therapeutic concentrations.
-
Clinical Translation: Designing and conducting well-controlled clinical trials to assess the safety and efficacy of Nrf2 activators like this compound in human diseases. The recent approval of a related compound, omaveloxolone (a CDDO derivative), for Friedreich's ataxia highlights the clinical viability of this therapeutic strategy.
The continued investigation of this compound and the Nrf2 pathway holds great promise for the development of novel therapies to combat a wide range of debilitating diseases.
References
- 1. The novel Nrf2 activator CDDO‐EA attenuates cerebral ischemic injury by promoting microglia/macrophage polarization toward M2 phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? | MDPI [mdpi.com]
- 4. Structure of the BTB Domain of Keap1 and Its Interaction with the Triterpenoid Antagonist CDDO - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-ethyl amide (CDDO-EA) in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), present a significant and growing challenge to global health. A common thread weaving through the complex pathology of these disorders is the interplay of oxidative stress and chronic neuroinflammation. These processes contribute to a toxic cellular environment that drives neuronal dysfunction and death. Consequently, therapeutic strategies aimed at mitigating these factors are of paramount interest.
One such promising therapeutic candidate is 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-ethyl amide (CDDO-EA), a synthetic triterpenoid derivative. This compound has garnered considerable attention for its potent cytoprotective and anti-inflammatory properties, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. This technical guide provides an in-depth overview of the core mechanisms of this compound and its demonstrated efficacy in various preclinical models of neurodegenerative disease.
Core Mechanism of Action
This compound exerts its neuroprotective effects through a dual mechanism of action: bolstering endogenous antioxidant defenses and suppressing pro-inflammatory signaling cascades.
Nrf2/ARE Pathway Activation
The Nrf2/antioxidant response element (ARE) signaling pathway is a critical cellular defense mechanism against oxidative stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, an electrophilic molecule, is thought to react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of a multitude of cytoprotective genes.[3]
The activation of the Nrf2/ARE pathway by this compound leads to the upregulated expression of a wide array of antioxidant and detoxification enzymes. These include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione S-transferases (GSTs).[1] This coordinated induction of cytoprotective genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and other harmful electrophiles, thereby reducing oxidative damage.[1]
Inhibition of NF-κB Signaling
Neuroinflammation is a hallmark of neurodegenerative diseases, and the NF-κB signaling pathway is a central regulator of this process. The activation of NF-κB leads to the transcription of pro-inflammatory cytokines, chemokines, and other mediators that contribute to neuronal damage. CDDO and its analogs have been shown to inhibit the NF-κB pathway.
The primary mechanism of NF-κB inhibition by CDDO derivatives involves the direct inhibition of IκB kinase β (IKKβ). IKKβ is a critical kinase that phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By inhibiting IKKβ, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response. This anti-inflammatory action complements its antioxidant effects, providing a multi-pronged approach to neuroprotection.
This compound in Neurodegenerative Disease Models
The therapeutic potential of this compound has been investigated in several preclinical models of neurodegenerative diseases, with promising results.
Huntington's Disease (HD)
Huntington's disease is a fatal genetic disorder characterized by the progressive breakdown of nerve cells in the brain. Oxidative stress is a prominent feature of HD pathology. In the N171-82Q transgenic mouse model of HD, dietary administration of this compound has been shown to upregulate Nrf2/ARE-induced genes in the brain and peripheral tissues. This was associated with a reduction in oxidative stress, improved motor performance, and increased longevity. Furthermore, this compound treatment rescued striatal atrophy, a key neuropathological hallmark of HD.
| Huntington's Disease (N171-82Q Mouse Model) | |
| Parameter | Observation |
| This compound Dose | 100 mg/kg and 200 mg/kg in diet |
| Motor Performance (Rotarod) | Significantly improved latency to fall |
| Longevity | Increased lifespan |
| Striatal Atrophy | Attenuated striatal volume loss at 120 days of age |
| Gene Expression | Upregulation of Nrf2/ARE-induced genes (e.g., GST3a, HO1, NQO1) |
Amyotrophic Lateral Sclerosis (ALS)
ALS is a progressive neurodegenerative disease that affects nerve cells in the brain and the spinal cord, leading to a loss of muscle control. Oxidative damage, neuroinflammation, and mitochondrial dysfunction are key contributors to ALS pathogenesis. In the G93A SOD1 mouse model of ALS, treatment with this compound has been shown to activate the Nrf2/ARE pathway. When administered presymptomatically, this compound significantly attenuated weight loss, enhanced motor performance, and extended the survival of these mice. Even when treatment was initiated at a symptomatic stage, it was neuroprotective and slowed disease progression.
| Amyotrophic Lateral Sclerosis (G93A SOD1 Mouse Model) | |
| Parameter | Observation |
| This compound Dose | 400 mg/kg in food |
| Nrf2 Activation | Increased Nrf2 expression and nuclear translocation in motor neurons |
| Survival (Presymptomatic Treatment) | Significantly extended survival (p=0.001) |
| Survival (Symptomatic Treatment) | Significantly extended survival (p=0.001) |
| Motor Performance | Enhanced motor performance |
| Weight Loss | Attenuated weight loss |
Cerebral Ischemia
Cerebral ischemia, or stroke, involves a reduction in blood flow to the brain, leading to neuronal death. The subsequent reperfusion injury is associated with a burst of oxidative stress and inflammation. In a mouse model of middle cerebral artery occlusion (MCAO), intraperitoneal injection of this compound was found to augment the expression of Nrf2 and its downstream target, HO-1, in the ischemic cortex. This was associated with a significant reduction in neurological deficits, infarct volume, and neuronal apoptosis. Furthermore, this compound promoted the polarization of microglia/macrophages towards the anti-inflammatory M2 phenotype.
| Cerebral Ischemia (MCAO Mouse Model) | |
| Parameter | Observation |
| This compound Dose | 2 mg/kg and 4 mg/kg, intraperitoneal injection |
| Nrf2/HO-1 Expression | Augmented Nrf2 and HO-1 expression in the ischemic cortex |
| Neurological Deficit | Reduced neurological deficit |
| Infarct Volume | Reduced infarct volume |
| Neuronal Apoptosis | Reduced neural apoptosis |
| Microglia/Macrophage Polarization | Shifted polarization towards the anti-inflammatory M2 phenotype |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols employed in the cited studies.
Animal Models and this compound Administration
-
Huntington's Disease Model: N171-82Q transgenic mice were used. This compound was administered in the diet at concentrations of 100 mg/kg and 200 mg/kg, starting at 30 days of age.
-
ALS Model: G93A SOD1 transgenic mice were used. This compound was administered in the diet at a concentration of 400 mg/kg. For presymptomatic studies, treatment began at 30 days of age. For symptomatic studies, treatment began at the onset of disease symptoms.
-
Cerebral Ischemia Model: C57BL/6 mice were subjected to middle cerebral artery occlusion (MCAO). This compound was administered via intraperitoneal injection at doses of 2 mg/kg and 4 mg/kg.
Behavioral and Functional Assessments
-
Motor Coordination (Rotarod Test): Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded. This test is commonly used to assess motor coordination and balance in models of HD and ALS.
-
Neurological Deficit Scoring (MCAO): Following MCAO, neurological function is assessed using a scoring system (e.g., the Longa method) that evaluates motor deficits.
Biochemical and Molecular Analyses
-
Western Blot Analysis: This technique is used to quantify the expression levels of specific proteins, such as Nrf2, HO-1, and components of the NF-κB pathway, in tissue lysates.
-
Immunohistochemistry: This method is used to visualize the localization and expression of proteins within tissue sections. For example, it can be used to assess Nrf2 nuclear translocation or to identify specific cell types (e.g., neurons, microglia).
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA levels of target genes, such as those regulated by the Nrf2/ARE pathway (e.g., NQO1, HO-1, GSTs).
-
Measurement of Oxidative Stress Markers: Various assays can be used to quantify markers of oxidative damage, such as protein carbonyls, lipid peroxidation products (e.g., malondialdehyde), and DNA oxidation products (e.g., 8-hydroxy-2'-deoxyguanosine).
Conclusion
This compound has demonstrated significant therapeutic potential in a range of preclinical models of neurodegenerative diseases. Its ability to simultaneously combat oxidative stress through the activation of the Nrf2 pathway and suppress neuroinflammation via the inhibition of NF-κB signaling addresses two of the core pathological mechanisms underlying these devastating disorders. The consistent findings across models of Huntington's disease, ALS, and cerebral ischemia highlight the promise of this compound as a disease-modifying agent. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients suffering from neurodegenerative diseases.
References
- 1. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel Nrf2 activator CDDO‐EA attenuates cerebral ischemic injury by promoting microglia/macrophage polarization toward M2 phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Pronged Therapeutic Potential of CDDO-EA in Huntington's Disease: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the synthetic triterpenoid, CDDO-Ethyl Amide (CDDO-EA), as a promising therapeutic agent in the context of Huntington's disease (HD) research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, preclinical efficacy, and detailed experimental protocols.
Executive Summary
Huntington's disease is a devastating neurodegenerative disorder characterized by progressive motor dysfunction, cognitive decline, and psychiatric disturbances, stemming from a CAG trinucleotide repeat expansion in the huntingtin gene. A key pathological feature of HD is heightened oxidative stress and neuroinflammation. This compound, a derivative of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), has emerged as a potent therapeutic candidate. This compound exhibits a dual mechanism of action by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and inhibiting the pro-inflammatory IκB kinase (IKK)/Nuclear Factor-kappa B (NF-κB) signaling cascade. Preclinical studies in transgenic mouse models of HD have demonstrated that this compound can ameliorate disease phenotypes, improve motor function, and extend lifespan.
Core Mechanisms of Action
This compound's therapeutic effects in Huntington's disease are primarily attributed to its influence on two critical signaling pathways:
-
Nrf2/ARE Pathway Activation: Oxidative stress is a major contributor to neuronal damage in HD. This compound is a potent activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound is believed to interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby bolstering the cell's defense against oxidative damage.[1][2]
-
IKK/NF-κB Pathway Inhibition: Neuroinflammation is another key pathological process in HD. The NF-κB pathway is a central regulator of inflammation. Synthetic triterpenoids, including derivatives of CDDO, have been shown to directly inhibit the IκB kinase β (IKKβ) subunit. By targeting a critical cysteine residue (Cys-179) in the activation loop of IKKβ, these compounds can block its kinase activity. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, such as cytokines and chemokines.
Signaling Pathway Diagram
Preclinical Efficacy in a Huntington's Disease Model
The therapeutic potential of this compound has been evaluated in the N171-82Q transgenic mouse model of Huntington's disease. This model expresses a fragment of the human huntingtin protein with 82 CAG repeats and exhibits a progressive HD-like phenotype.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in the N171-82Q mouse model.
Table 1: Effect of this compound on Survival in N171-82Q Mice
| Treatment Group | Average Survival (days) | % Increase vs. Control | p-value vs. Control |
| Control Diet | 155 ± 4.8 | - | - |
| This compound (100 mg/kg diet) | 185 ± 5.5 | 19.4% | p=0.0002 |
| This compound (200 mg/kg diet) | 189 ± 4.8 | 21.9% | p<0.0001 |
Table 2: Effect of this compound on Motor Performance (Rotarod) in N171-82Q Mice
| Treatment Group | Latency to Fall (seconds) | Improvement vs. Control | p-value vs. Control |
| Control Diet | Baseline | - | - |
| This compound (100 mg/kg diet) | Significantly improved | Yes | p=0.04 |
| This compound (200 mg/kg diet) | Significantly improved | Yes | p=0.0006 |
Table 3: Effect of this compound on Nrf2 Target Gene Expression in the Striatum of N171-82Q Mice
| Gene | Treatment Group | Fold Change vs. Control | p-value vs. Control |
| Heme Oxygenase-1 (HO-1) | This compound (200 mg/kg diet) | Significantly increased | p=0.04 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vivo Study in N171-82Q Mouse Model
-
Animal Model: Male N171-82Q transgenic mice, which express an N-terminal fragment of human huntingtin with 82 CAG repeats.
-
Treatment: this compound was administered in the diet at concentrations of 100 mg/kg and 200 mg/kg, starting at 30 days of age.
-
Experimental Workflow Diagram:
Motor Performance Assessment (Rotarod Test)
-
Apparatus: Accelerating rotorod apparatus.
-
Procedure:
-
Mice are placed on the rotating rod.
-
The rod accelerates from a starting speed to a final speed over a set period. A common protocol is an acceleration from 4 to 40 rpm over 300 seconds.
-
The latency to fall from the rod is recorded for each mouse.
-
Multiple trials are conducted for each animal at each time point, with an inter-trial interval.
-
-
Data Analysis: The average latency to fall is calculated for each treatment group and compared using statistical analysis (e.g., ANOVA).
Gene Expression Analysis (Quantitative Real-Time PCR)
-
Tissue Preparation: Brain tissue (striatum) is dissected and snap-frozen. RNA is extracted using a standard method (e.g., TRIzol reagent).
-
Reverse Transcription: Extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase kit.
-
qPCR: Real-time PCR is performed using a SYBR Green-based detection method. The relative expression of target genes is normalized to a housekeeping gene (e.g., β-actin).
-
Primer Sequences (Mus musculus):
-
HO-1 (HMOX1):
-
Forward: 5'-CACTCTGGAGATGACACCTGAG-3'
-
Reverse: 5'-GTGTTCCTCTGTCAGCATCACC-3'
-
-
NQO1:
-
Forward: 5'-GCCGAACACAAGAAGCTGGAAG-3'
-
Reverse: 5'-GGCAAATCCTGCTACGAGCACT-3'
-
-
GSTa3:
-
Forward: 5'-ATCTCGTTGGCAACAGGCTGAG-3'
-
Reverse: 5'-GAGGTTGCTGACTCTGCTTCTC-3'
-
-
-
Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression.
Histological Analysis of Striatal Atrophy
-
Tissue Processing: Mice are transcardially perfused with paraformaldehyde. Brains are removed, post-fixed, and cryoprotected. Coronal sections of the striatum are cut on a cryostat.
-
Immunohistochemistry:
-
Sections are stained with a neuronal marker, such as NeuN (Neuronal Nuclei), to visualize neurons. A common antibody is a mouse monoclonal anti-NeuN, clone A60.
-
Sections are incubated with the primary antibody, followed by a fluorescently-labeled secondary antibody.
-
Sections are counterstained with a nuclear stain (e.g., DAPI).
-
-
Image Analysis:
-
Images of the striatum are captured using a fluorescence microscope.
-
The cross-sectional area of the striatum is measured using image analysis software (e.g., ImageJ).
-
The volume of the striatum can be estimated using stereological methods.
-
-
Data Analysis: Striatal volumes or areas are compared between treatment groups.
Assessment of Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay (TBARS Assay):
-
Brain tissue is homogenized in a suitable buffer.
-
The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated.
-
MDA, a product of lipid peroxidation, reacts with TBA to form a colored product.
-
The absorbance of the product is measured spectrophotometrically, and the concentration of MDA is calculated.
-
-
8-hydroxy-2'-deoxyguanosine (8-OHdG) Assay:
-
DNA is extracted from brain tissue.
-
The concentration of 8-OHdG, a marker of oxidative DNA damage, is measured using a competitive ELISA kit according to the manufacturer's instructions.
-
Logical Relationships and Therapeutic Rationale
The therapeutic strategy of using this compound in Huntington's disease is based on a clear logical framework targeting the underlying pathology of the disease.
Conclusion and Future Directions
This compound represents a promising, multi-targeted therapeutic agent for Huntington's disease. Its ability to simultaneously combat oxidative stress and neuroinflammation addresses two key pathological pillars of the disease. The preclinical data in the N171-82Q mouse model are encouraging, demonstrating tangible benefits in motor function and survival. Further research is warranted to fully elucidate the pharmacokinetics and pharmacodynamics of this compound in the central nervous system and to explore its efficacy in other preclinical models of HD. Ultimately, the translation of these promising preclinical findings into clinical trials will be a critical next step in evaluating the potential of this compound as a disease-modifying therapy for Huntington's disease.
References
The Potential of CDDO-EA in Combating Obesity and Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity and type 2 diabetes represent a growing global health crisis. The synthetic triterpenoid, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-ethyl amide (CDDO-EA), also known as RTA 405, has emerged as a promising therapeutic candidate in preclinical studies for these metabolic disorders. This technical guide provides an in-depth overview of the mechanisms of action, experimental protocols, and key findings from studies investigating this compound's efficacy in models of obesity and type 2 diabetes.
Mechanism of Action: A Dual Approach
This compound exerts its therapeutic effects through a dual mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]
-
Nrf2 Activation: this compound is a potent activator of Nrf2, a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1][3] By activating Nrf2, this compound enhances the cellular defense against oxidative stress, which is a key contributor to the pathogenesis of insulin resistance and diabetic complications.[3]
-
NF-κB Inhibition: Chronic low-grade inflammation is a hallmark of obesity and type 2 diabetes. This compound has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. By suppressing NF-κB, this compound can reduce the expression of inflammatory cytokines and chemokines, thereby mitigating inflammation-induced insulin resistance.
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Preclinical Efficacy in a High-Fat Diet-Induced Obesity Model
This compound has demonstrated significant efficacy in a preclinical mouse model of high-fat diet (HFD)-induced obesity and insulin resistance.
Data Presentation
The following tables summarize the key quantitative data from a 6-week study in C57BL/6J mice fed a low-fat diet (LFD), a high-fat diet (HFD), or a high-fat diet supplemented with 0.04% this compound (HFD + this compound).
Table 1: Effect of this compound on Body Weight and Energy Intake
| Parameter | LFD | HFD | HFD + this compound |
| Final Body Weight (g) | ~25 g | ~35 g | ~28 g |
| Body Weight Gain (g) | ~3 g | ~13 g | ~6 g |
| Average Daily Energy Intake (kcal) | ~10 kcal | ~12.5 kcal | ~10.5 kcal |
Data are approximated from graphical representations in the source material and are intended for comparative purposes.
Table 2: Effect of this compound on Glucose Metabolism and Insulin Sensitivity
| Parameter | LFD | HFD | HFD + this compound |
| Fasting Blood Glucose (mg/dL) | ~150 mg/dL | ~200 mg/dL | ~160 mg/dL |
| Fasting Insulin (ng/mL) | ~0.5 ng/mL | ~2.0 ng/mL | ~0.8 ng/mL |
| Glucose Tolerance (AUC during OGTT) | Normal | Impaired | Improved |
AUC (Area Under the Curve) during Oral Glucose Tolerance Test. Data are approximated from graphical representations in the source material and are intended for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
High-Fat Diet-Induced Obesity Mouse Model
This protocol describes the induction of obesity and insulin resistance in mice through dietary manipulation.
1. Animals and Housing:
- Species and Strain: Male C57BL/6J mice, 6-8 weeks old.
- Housing: Mice are housed in a temperature-controlled facility with a 12-hour light/dark cycle and have ad libitum access to water.
2. Diets:
- Low-Fat Diet (LFD) / Control: Standard chow with 10% of total calories from fat.
- High-Fat Diet (HFD): A diet with 60% of total calories from fat.
- This compound Treatment Diet: The HFD is supplemented with 0.04% this compound by weight.
3. Experimental Procedure:
- Mice are randomized into three groups: LFD, HFD, and HFD + this compound.
- The respective diets are provided for a period of 6 weeks.
- Body weight and food intake are monitored weekly.
Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess the ability of the mice to clear a glucose load, providing an indication of insulin sensitivity.
1. Preparation:
- Mice are fasted overnight (approximately 16-18 hours) with free access to water.
2. Procedure:
- A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
- A 20% glucose solution is administered orally by gavage at a dose of 2 g/kg of body weight.
- Blood samples are collected from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.
- Blood glucose levels are measured at each time point using a glucometer.
3. Data Analysis:
- The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical study evaluating this compound.
Conclusion
Preclinical data strongly suggest that this compound is a promising therapeutic agent for the treatment of obesity and type 2 diabetes. Its dual mechanism of action, involving the activation of the Nrf2 pathway and inhibition of the NF-κB pathway, addresses both the oxidative stress and inflammatory components of these metabolic diseases. The significant improvements in body weight, glucose homeostasis, and insulin sensitivity observed in the high-fat diet-induced obesity model warrant further investigation and clinical development of this compound and related compounds. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this novel compound.
References
An In-depth Technical Guide to CDDO-EA Derivatives: Chemical Structures, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) and its ethyl amide (EA) derivative, a class of synthetic triterpenoids with significant therapeutic promise. This document details their chemical structures, synthesis, and biological activities, with a focus on their modulation of key signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key cited studies.
Core Chemical Structures and Derivatives
CDDO and its derivatives are synthesized from oleanolic acid.[1][2][3] The core structure is characterized by a pentacyclic triterpenoid backbone. Modifications at the C-28 position have yielded several key derivatives with distinct pharmacological profiles.[4][5]
Key CDDO Derivatives include:
-
CDDO (2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid): The parent compound.
-
CDDO-Methyl Ester (CDDO-Me, Bardoxolone methyl): A well-studied derivative with potent anti-inflammatory and anti-cancer properties.
-
CDDO-Ethyl Amide (CDDO-EA): The focus of this guide, noted for its neuroprotective and anti-inflammatory effects.
-
CDDO-Imidazolide (CDDO-Im): Another derivative with anti-diabetic and anti-cancer activities.
-
CDDO-Trifluoroethyl Amide (CDDO-TFEA): A derivative with demonstrated efficacy in models of neurodegenerative disease.
Below are the chemical structures of CDDO and its prominent C-28 derivatives.
(Note: While chemical structure diagrams are not directly generatable, their IUPAC names and SMILES notations are provided for precise identification and visualization in chemical software.)
Table 1: Chemical Identification of CDDO and Key Derivatives
| Compound | IUPAC Name | SMILES Notation |
| This compound | (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide | CCNC(=O)[C@@]12CC[C@@]3(--INVALID-LINK--(C)C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C">C@@HC)C |
Synthesis of this compound
The synthesis of this compound typically starts from oleanolic acid. A common synthetic route involves the preparation of CDDO-Me as an intermediate. This is followed by hydrolysis to yield CDDO, which is then treated with oxalyl chloride to form an acid chloride. The final step is the reaction of this acid chloride with ethylamine hydrochloride to produce this compound. The purity of the synthesized compound is typically verified using techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC).
Synthesis of this compound from Oleanolic Acid.
Biological Activity and Mechanism of Action
The primary mechanism of action for CDDO derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathways.
Nrf2/ARE Pathway Activation
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound and other derivatives act as potent activators of the Nrf2/Antioxidant Response Element (ARE) pathway. They induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This cascade of gene expression helps to mitigate oxidative stress and inflammation.
Activation of the Nrf2/ARE Pathway by this compound.
NF-κB Pathway Inhibition
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as TNF-α and MCP-1. This compound has been demonstrated to block the LPS-induced phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.
Inhibition of the NF-κB Pathway by this compound.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and related derivatives from various studies.
Table 2: In Vitro Efficacy of CDDO Derivatives in Pediatric Solid Tumor Cell Lines
| Derivative | IC50 for Colony Formation and DNA Synthesis (nM) | IC50 for Metabolic Cell Death and Decrease in Cell Number (nM) |
| CDDO-Me | 5 - 170 | 110 - 630 |
| CDDO-Im | 5 - 170 | 110 - 630 |
| This compound | 5 - 170 | 110 - 630 |
| CDDO-TFEA | 5 - 170 | 110 - 630 |
| CDDO-DE | 5 - 170 | 110 - 630 |
Table 3: In Vivo Efficacy of this compound and CDDO-TFEA in a Mouse Model of Huntington's Disease
| Treatment Group | Dose (mg/kg in diet) | Improvement in Motor Performance | Increase in Average Survival |
| This compound | 100 | Significant (p=0.04) | 19.4% (p=0.0002) |
| This compound | 200 | Significant (p=0.0006) | 21.9% (p<0.0001) |
| CDDO-TFEA | 200 | Significant (p=0.005) | Not specified |
| CDDO-TFEA | 400 | Significant (p=0.0007) | Not specified |
Table 4: Effect of this compound on LPS-Induced MCP-1 Production in Macrophages
| Treatment Group | MCP-1 Production (pg/mL, mean ± SEM) |
| Control | Not specified |
| LPS (100 ng/mL) | ~2500 |
| LPS + this compound (500 nM) | Significantly decreased (p < 0.001) |
Experimental Protocols
Synthesis and Validation of this compound
-
Synthesis of CDDO-Me: CDDO-Me is prepared from oleanolic acid following established procedures.
-
Hydrolysis to CDDO: CDDO-Me is hydrolyzed in the presence of lithium iodide in dimethylformamide to produce CDDO.
-
Formation of CDDO Acid Chloride: CDDO is treated with oxalyl chloride.
-
Synthesis of this compound: The resulting acid chloride is immediately mixed with ethylamine hydrochloride.
-
Purification: The reaction mixture is purified by column chromatography.
-
Validation: The structure of the synthesized this compound is confirmed with 1H nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Purity is verified by high-performance liquid chromatography (HPLC) to be >99%.
In Vitro Anti-inflammatory Activity Assay (MCP-1 Detection)
-
Cell Culture: RAW 264.7 mouse macrophages are grown in 24-well dishes at a density of 1 x 10^6 cells/mL (0.5 mL/well).
-
Pre-treatment: Cells are pre-treated with 500 nM this compound for 1 hour.
-
Inflammatory Stimulus: After 1 hour, cells are treated with 100 ng/mL of LPS (Escherichia coli O111:B4) for 6 hours.
-
Sample Collection: Supernatants are collected and stored at -80°C until analysis.
-
MCP-1 Measurement: MCP-1 levels in the supernatants are quantified using a suitable detection method (e.g., ELISA).
-
Data Analysis: Treatments are run in triplicate, and statistical analysis (e.g., one-way ANOVA) is performed.
Animal Studies in a Huntington's Disease Mouse Model
-
Animal Model: Male N171-82Q transgenic mice, a model for Huntington's disease, are used.
-
Treatment Groups: Mice are assigned to a control diet or diets containing this compound (100 mg/kg or 200 mg/kg) or CDDO-TFEA (100 mg/kg, 200 mg/kg, or 400 mg/kg) starting at 30 days of age.
-
Behavioral Analysis: Motor performance is assessed from 60 days of age until the end stage using methods such as the rotarod test.
-
Survival Analysis: The lifespan of the mice in each group is monitored and recorded.
-
Gene Expression Analysis: At 120 days of age, tissues such as the striatum, skeletal muscle, and brown adipose tissue are collected for quantitative real-time PCR (qRT-PCR) to measure the expression of Nrf2/ARE target genes (e.g., GST3a, NQO1, HO1).
-
Histological Analysis: Brain tissue is collected at 120 days of age for histological analysis to assess striatal atrophy.
Conclusion
This compound and its related derivatives represent a promising class of therapeutic agents with potent anti-inflammatory and antioxidant properties. Their ability to modulate the Nrf2 and NF-κB signaling pathways underscores their potential for treating a wide range of diseases characterized by oxidative stress and inflammation, including neurodegenerative disorders, cancer, and metabolic diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Synthesis Methods And CDDO/CDDO-EA Preparations | UTRGV [utrgv.edu]
- 3. utrgv.flintbox.com [utrgv.flintbox.com]
- 4. Human neuroblastoma cells rapidly enter cell cycle arrest and apoptosis following exposure to C-28 derivatives of the synthetic triterpenoid CDDO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic triterpenoid CDDO derivatives modulate cytoprotective or immunological properties in astrocytes, neurons, and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Biological Activity of CDDO-Ethyl Amide (CDDO-EA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic triterpenoid CDDO-Ethyl Amide (CDDO-EA), a derivative of oleanolic acid. It covers the synthesis process, mechanism of action through the Nrf2 signaling pathway, and key experimental data demonstrating its therapeutic potential. This document is intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Synthesis of this compound from Oleanolic Acid
The synthesis of this compound is a multi-step process that begins with the naturally occurring triterpenoid, oleanolic acid. The process involves the creation of the core molecule, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), which is then further modified. While specific protocols may vary, the general pathway involves the conversion of oleanolic acid to CDDO, followed by the formation of an acid chloride intermediate, and finally, condensation with ethylamine to yield this compound.[1][2] The purity of the final product is typically confirmed to be greater than 95% through NMR and HPLC analysis.[1]
Experimental Protocol: General Synthesis of this compound
While detailed, proprietary synthesis protocols are often not fully disclosed, a general methodology can be inferred from the literature.[1][3]
-
Synthesis of CDDO from Oleanolic Acid : This is a complex, multi-step process. It typically begins with the protection of the C-3 hydroxyl and C-28 carboxylic acid groups of oleanolic acid. Subsequent steps involve a series of oxidations and modifications to introduce the two α,β-unsaturated carbonyl groups in the A and C rings and the cyano group at the C-2 position, which are characteristic of CDDO and crucial for its biological activity.
-
Activation of CDDO : The carboxylic acid moiety of CDDO is activated to facilitate amide bond formation. This is commonly achieved by converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride or oxalyl chloride.
-
Amide Condensation : The resulting CDDO acid chloride is then reacted with ethylamine in an appropriate solvent. The ethylamine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride to form the ethyl amide bond, yielding this compound.
-
Purification : The final product, this compound, is purified using standard techniques such as column chromatography and/or recrystallization. Purity is assessed by High-Performance Liquid Chromatography (HPLC).
-
Characterization : The chemical structure of the purified this compound is confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mechanism of Action: Activation of the Nrf2/ARE Pathway
This compound exerts its potent antioxidant and anti-inflammatory effects primarily through the activation of the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. This compound, acting as an electrophile, is thought to react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation. As a result, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE sequences in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes (e.g., Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1)) and enzymes involved in glutathione synthesis (e.g., GCLC, GCLM).
Preclinical Data and Experimental Protocols
This compound has been evaluated in various preclinical models, demonstrating significant neuroprotective, anti-inflammatory, and cytoprotective effects.
In Vivo Efficacy in a Huntington's Disease Model
In a transgenic mouse model of Huntington's disease (N171-82Q), dietary administration of this compound led to improved motor function, increased longevity, and rescued striatal atrophy.
Table 1: Effect of Dietary this compound on Survival in N171-82Q Mice
| Treatment Group | Mean Survival (days) | % Increase vs. Control | p-value |
|---|---|---|---|
| Control Diet | ~155 (estimated) | - | - |
| This compound (100mg/kg) | Not specified, but significant | 19.4% | p=0.0002 |
| This compound (200mg/kg) | Not specified, but significant | 21.9% | p<0.0001 |
Data summarized from a study on N171-82Q mice.
Table 2: this compound Concentration in Brain and Skeletal Muscle
| Dietary Dose | Tissue | Concentration (nmoles/kg) |
|---|---|---|
| 100 mg/kg | Brain | Below detection limit |
| 200 mg/kg | Brain | 33.4 ± 2.1 |
| 100 mg/kg | Skeletal Muscle | 92.6 ± 28.0 |
| 200 mg/kg | Skeletal Muscle | 256.0 ± 92.3 |
Tissue concentrations measured by LC-MS in N171-82Q mice.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Tissue Concentration
-
Tissue Homogenization : Add 300 µl of acetonitrile to 100 mg of tissue and homogenize on ice.
-
Extraction : Centrifuge the homogenate at 20,000 g for 10 minutes.
-
Sample Preparation : Dilute the resulting acetonitrile extracts 1:1 with 20 mM ammonium acetate (pH 7.4).
-
Final Centrifugation : Centrifuge the diluted sample at 20,000 g for 5 minutes to pellet any precipitates.
-
Analysis : Analyze the supernatant using a suitable LC-MS system to quantify this compound levels against a standard curve.
In Vitro Nrf2/ARE Pathway Activation
Studies in cell culture models confirm that this compound activates the Nrf2 pathway, leading to the upregulation of target genes and a reduction in oxidative stress.
Table 3: Effect of CDDO-Im (a related triterpenoid) on Nrf2-Dependent Gene Expression in Human PBMCs
| Target Gene | Fold Change vs. Vehicle |
|---|---|
| NQO1 | ~12.5 |
| GCLM | ~4.0 |
| HO-1 | ~3.5 |
| GCLC | ~3.0 |
Human PBMCs were treated with 20 nM CDDO-Im for 20 hours. Data is representative of the action of CDDO derivatives.
Table 4: Dose-Dependent Reduction of ROS by this compound
| Pre-treatment Concentration | % Reduction of tBHP-induced ROS |
|---|---|
| 1 nM | Significant dose-dependent reduction |
| 10 nM | Significant dose-dependent reduction |
| 100 nM | Significant dose-dependent reduction |
| 300 nM | Significant dose-dependent reduction |
Wild-type mouse embryonic fibroblasts were pre-treated with this compound, then challenged with tert-butylhydroperoxide (tBHP).
Protocol: In Vitro Measurement of Reactive Oxygen Species (ROS)
-
Cell Culture : Plate wild-type mouse embryonic fibroblasts and allow them to adhere.
-
Pre-treatment : Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 300 nM) or a vehicle control (DMSO) for 18-24 hours.
-
Probe Loading : Incubate the cells with a ROS-sensitive fluorescent probe, such as H2DCFDA, for 30 minutes.
-
Oxidative Challenge : Induce oxidative stress by treating the cells with an agent like tert-butylhydroperoxide (tBHP).
-
Flow Cytometry : Measure the mean fluorescence intensity of the cells using a flow cytometer to quantify the levels of intracellular ROS. A reduction in fluorescence in this compound-treated cells compared to controls indicates a protective effect.
References
- 1. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis Methods And CDDO/CDDO-EA Preparations | UTRGV [utrgv.edu]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CDDO-EA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
CDDO-EA (2-cyano-3, 12-dioxooleana-1,9-dien-28-oic acid ethyl amide), also known as RTA 405, is a synthetic triterpenoid derivative of oleanolic acid. It is a potent multi-functional molecule investigated for its anti-inflammatory, antioxidant, and anti-cancer properties. In cell culture, this compound serves as a valuable tool for studying cellular stress responses, apoptosis, and inflammatory signaling.
The biological effects of this compound are highly dose-dependent. At low nanomolar concentrations, it is primarily known as a powerful activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant and cytoprotective responses. At higher nanomolar to micromolar concentrations, it can induce apoptosis in various cancer cell lines, often by promoting the generation of reactive oxygen species (ROS) and inhibiting pro-survival signaling pathways like JAK/STAT3. These application notes provide an overview of its mechanisms and detailed protocols for its use in cell-based assays.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key intracellular signaling pathways. The primary mechanisms include the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory pathways such as JAK/STAT3.
Quantitative Data Summary
The following tables summarize the effective concentrations and cytotoxic potencies of this compound and its closely related, often more potent, analogs CDDO-Methyl ester (CDDO-Me) and CDDO-Imidazolide (CDDO-Im).
Table 1: Effective Concentrations of CDDO Derivatives for Biological Effects
| Compound | Concentration Range | Cell Type(s) | Observed Effect | Reference(s) |
| This compound / TFEA | 1 - 300 nM | Mouse Embryonic Fibroblasts | Dose-dependent reduction of induced ROS. | [1] |
| This compound | 100 µg/mL | BV2 Microglial Cells | Increased HO-1 expression and M2 polarization. | [2] |
| CDDO-Me | 10 - 50 nM | RAW 264.7 Macrophages | Significant Nrf2 nuclear translocation. | |
| CDDO-Me | 100 nM | HMVEC, K562 | Nrf2 nuclear translocation and target gene induction. | |
| CDDO-Im | 10 - 30 nM | Leukemia & Breast Cancer Cells | Suppression of cellular proliferation. | [3] |
| CDDO-Me | 2.5 µM | Pancreatic Cancer Cells | Generation of intracellular ROS. |
Table 2: IC50 Values of CDDO Derivatives in Cancer Cell Lines
Note: Specific IC50 values for this compound are not widely published. Data for the more potent analogs CDDO-Me and CDDO-Im are provided as a reference for anti-proliferative activity. CDDO-Im is generally the most potent, followed by CDDO-Me.[3]
| Compound | Cell Line | Cancer Type | IC50 Value (nM) | Reference(s) |
| CDDO-Im | Various Leukemia & Breast Cancer | Leukemia, Breast | ~10 - 30 | [3] |
| CDDO-Me | Cal-27 | Oral Squamous Cell Carcinoma | 280 | |
| CDDO-Me | KHOS | Osteosarcoma | 150 | |
| CDDO-Me | U-2OS | Osteosarcoma | 170 | |
| CDDO-Me | KHOSR2 (Doxorubicin-resistant) | Osteosarcoma | 330 | |
| CDDO-Me | U-2OSTR (Doxorubicin-resistant) | Osteosarcoma | 390 | |
| CDDO-Me | NHEK (non-malignant) | Normal Keratinocytes | 820 |
Experimental Protocols
General Experimental Workflow
A typical cell culture experiment involving this compound follows a standard workflow from cell seeding to final analysis.
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for preparing and treating cultured cells with this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile microcentrifuge tubes
-
Cell culture plates or flasks
-
Adherent or suspension cells of interest
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage.
-
-
Cell Seeding:
-
Culture cells according to standard protocols.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Allow adherent cells to attach for 18-24 hours before treatment.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in fresh, serum-free or complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM to 5 µM).
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group (typically <0.1% v/v).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Protocol 2: Assessment of Nrf2 Activation by Western Blot
This protocol details how to measure the activation of the Nrf2 pathway by detecting the nuclear translocation of Nrf2 and the upregulation of its target protein, Heme Oxygenase-1 (HO-1).
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
Nuclear and Cytoplasmic Extraction Kit (e.g., NE-PER™) or RIPA Lysis Buffer.
-
Protein Assay Kit (e.g., BCA).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytosolic/loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Protein Extraction:
-
Following treatment, wash cells with ice-cold PBS.
-
To assess Nrf2 translocation, lyse cells and separate nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
To assess total HO-1 levels, lyse cells using a whole-cell lysis buffer (e.g., RIPA).
-
Determine protein concentration for each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, and appropriate loading controls) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using software like ImageJ.
-
An increase in Nrf2 in the nuclear fraction (normalized to Lamin B1) and an increase in total HO-1 (normalized to β-actin/GAPDH) indicate Nrf2 pathway activation.
-
Protocol 3: Measurement of Intracellular ROS by H2DCFDA Staining
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels via flow cytometry.
Materials:
-
Cells treated with this compound in a 6-well plate.
-
H2DCFDA probe (e.g., from a Cellular ROS Assay Kit).
-
Serum-free medium or PBS.
-
Flow cytometer.
-
Optional: A positive control for ROS induction (e.g., H₂O₂ or Pyocyanin).
Procedure:
-
Probe Loading:
-
After the desired this compound treatment period, remove the treatment medium.
-
Prepare a working solution of H2DCFDA (e.g., 10-20 µM) in pre-warmed serum-free medium or PBS. Protect from light.
-
Add the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
After incubation, remove the H2DCFDA solution and wash the cells once with PBS.
-
Harvest the cells. For adherent cells, use trypsin, then neutralize with complete medium. For suspension cells, collect directly.
-
Transfer cells to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells (e.g., 300 x g for 5 minutes) and resuspend the pellet in 300-500 µL of cold PBS.
-
Analyze the samples immediately on a flow cytometer.
-
Excite the cells using a 488 nm laser and detect the emission of the oxidized, fluorescent product (DCF) in the green channel (e.g., FITC channel, ~525 nm).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.
-
-
Analysis:
-
Compare the MFI of this compound-treated cells to the vehicle control. An increase in MFI indicates an increase in intracellular ROS.
-
Protocol 4: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic cells by detecting the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI).
Materials:
-
Cells treated with this compound in a 6-well plate.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and 1X Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
Following treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing any detached cells. This is crucial as apoptotic cells often detach.
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells once with cold PBS, centrifuge again, and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.
-
Analyze the samples by flow cytometry within one hour for best results.
-
Use a 488 nm excitation laser. Detect Annexin V-FITC fluorescence in the green channel (FITC, ~525 nm) and PI fluorescence in the red channel (e.g., PE-Texas Red, >610 nm).
-
-
Analysis:
-
Set up quadrants based on unstained and single-stained controls.
-
Quantify the cell populations:
-
Live cells: Annexin V-negative / PI-negative (Lower Left quadrant).
-
Early Apoptotic cells: Annexin V-positive / PI-negative (Lower Right quadrant).
-
Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive (Upper Right quadrant).
-
Necrotic cells: Annexin V-negative / PI-positive (Upper Left quadrant).
-
-
Calculate the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
References
- 1. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel synthetic triterpenoid, CDDO-imidazolide, inhibits inflammatory response and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDDO-EA in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid ethyl amide (CDDO-EA), a synthetic triterpenoid, in various mouse models for preclinical research. The protocols and data presented are intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.
Introduction
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2] This pathway plays a crucial role in cellular defense against oxidative stress and inflammation, which are implicated in a wide range of diseases.[1][2] Consequently, this compound has been investigated in mouse models of neurodegenerative diseases, obesity, and radiation-induced injury. These notes summarize the dosages, administration routes, and experimental protocols from key studies.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various mouse models.
Table 1: this compound Dosage and Administration in Neurodegenerative Disease Mouse Models
| Mouse Model | Disease | Dosage | Administration Route | Treatment Duration | Key Findings |
| N171-82Q Transgenic | Huntington's Disease | 100 mg/kg and 200 mg/kg in diet | Dietary | Started at 30 days of age | Improved motor coordination, increased longevity, and rescued striatal atrophy.[1] |
| G93A SOD1 Transgenic | Amyotrophic Lateral Sclerosis (ALS) | 400 mg/kg in diet (approx. 80 mg/kg body weight/day) | Dietary | "Presymptomatic" (starting at 30 days) or "Symptomatic" (starting at 80-90 days) | Attenuated weight loss, enhanced motor performance, and extended survival. |
| G93A SOD1 Transgenic | Amyotrophic Lateral Sclerosis (ALS) | 2 µM in Neobee oil | Oral Gavage (single dose) | Single dose, brain tissue analyzed at 6, 24, and 48 hours | Demonstrated brain bioavailability of this compound. |
Table 2: this compound Dosage and Administration in Other Mouse Models
| Mouse Model | Condition | Dosage | Administration Route | Treatment Duration | Key Findings |
| C57BL/6J | High-Fat Diet-Induced Obesity | 0.04% in diet | Dietary | 6 weeks | Prevented weight gain, hyperglycemia, and hyperinsulinemia. |
| 129/Sv Female | Total Body Irradiation (TBI) | 400 mg/kg in diet | Dietary | 3 days before 7.5-Gy TBI | Increased median survival from 13 to 21.5 days. |
| A/J | Lung Tumorigenesis | Not specified for this compound, but related compounds tested | Dietary | 15 weeks | Reduced the number and size of lung tumors. |
Experimental Protocols
Preparation and Administration of this compound
3.1.1. Dietary Administration
This is the most common method for long-term studies.
-
Materials:
-
This compound powder
-
Standard rodent chow (e.g., Purina Mills Lab Diet 5002)
-
Food mixer
-
-
Protocol:
-
Calculate the required amount of this compound based on the desired concentration in the diet (e.g., 400 mg of this compound per kg of food).
-
Thoroughly mix the this compound powder with the powdered or crushed rodent chow to ensure a homogenous distribution.
-
If necessary, the mixture can be re-pelleted.
-
Provide the medicated diet to the mice ad libitum.
-
Replace the medicated diet weekly to ensure freshness and potency.
-
3.1.2. Oral Gavage
This method is suitable for acute dosing or when precise dosage administration is required.
-
Materials:
-
This compound powder
-
Vehicle (e.g., Neobee oil)
-
Gavage needles appropriate for mice
-
Syringes
-
-
Protocol:
-
Dissolve the this compound powder in the vehicle to the desired concentration (e.g., 2 µM). Sonication may be required to aid dissolution.
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
The volume administered is typically around 100 µL for a mouse.
-
Evaluation of Efficacy
3.2.1. Motor Function Assessment (Rotarod Test)
Used to assess motor coordination and balance, particularly in neurodegenerative models.
-
Protocol:
-
Acclimate the mice to the rotarod apparatus for several days before the test.
-
Place the mouse on the rotating rod, which gradually accelerates.
-
Record the latency to fall from the rod.
-
Perform multiple trials and average the results for each mouse.
-
3.2.2. Histological Analysis of Brain Tissue
Used to assess neuropathology, such as striatal atrophy in Huntington's disease models.
-
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Sucrose solutions for cryoprotection
-
Cryostat or microtome
-
Primary antibodies (e.g., anti-NeuN for neuronal staining)
-
Secondary antibodies conjugated to a fluorescent marker
-
Mounting medium
-
Microscope
-
-
Protocol:
-
Anesthetize the mouse and perfuse transcardially with saline followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain by incubating in increasing concentrations of sucrose solutions.
-
Freeze the brain and cut coronal sections using a cryostat.
-
Perform immunohistochemical staining using anti-NeuN antibody to visualize neurons.
-
Image the stained sections and quantify the striatal volume using appropriate software.
-
3.2.3. Western Blot Analysis for Nrf2 Activation
To determine the activation of the Nrf2 pathway in tissues.
-
Protocol:
-
Homogenize tissue samples (e.g., colon, brain) in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against total Nrf2 and phosphorylated Nrf2.
-
Use a loading control (e.g., β-actin) to normalize the results.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
3.2.4. Real-Time RT-PCR for Nrf2 Target Gene Expression
To quantify the expression of Nrf2-regulated antioxidant genes.
-
Protocol:
-
Isolate total RNA from tissue samples.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time PCR using primers for Nrf2 target genes (e.g., Nqo1, Gpx2, Gclc).
-
Normalize the expression levels to a housekeeping gene (e.g., Gapdh).
-
Signaling Pathway and Experimental Workflow
Nrf2/ARE Signaling Pathway
The primary mechanism of action of this compound is the activation of the Nrf2/ARE signaling pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to their transcription.
Caption: Nrf2/ARE signaling pathway activation by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neurodegenerative disease.
Caption: Experimental workflow for this compound efficacy testing.
Conclusion
This compound has demonstrated significant therapeutic potential in a variety of mouse models by activating the Nrf2/ARE pathway. The protocols and data presented in these application notes provide a foundation for researchers to further explore the utility of this compound in preclinical studies. Careful consideration of the appropriate mouse model, dosage, and outcome measures is crucial for successful experimental design.
References
- 1. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with CDDO-EA
These comprehensive application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in in vivo studies utilizing the synthetic triterpenoid, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide (CDDO-EA). This document provides detailed methodologies for preparation, administration, and experimental design based on established preclinical research.
Overview and Mechanism of Action
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2] This pathway is a critical regulator of endogenous antioxidant and anti-inflammatory responses.[2] Upon activation by this compound, Nrf2 translocates to the nucleus and induces the expression of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[1] Additionally, this compound has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] These mechanisms contribute to its protective effects in various in vivo models of disease.
Data Presentation: In Vivo Dosage and Administration of this compound
The following tables summarize quantitative data from various in vivo studies involving this compound administration in mice.
Table 1: Dietary Administration of this compound
| Animal Model | Diet Concentration | Equivalent Daily Dose (approx.) | Study Duration | Key Findings | Reference |
| N171-82Q Huntington's Disease Mice | 100 mg/kg and 200 mg/kg in chow | Not specified | From 30 days of age | Improved motor performance, increased survival, reduced oxidative stress. | |
| G93A SOD1 ALS Mice | 400 mg/kg in chow | 80 mg/kg body weight/day | Started at 30 days or 80-90 days of age | Increased lifespan, enhanced motor performance. | |
| High-Fat Diet-Induced Obesity Mice | 0.04% in diet | Not specified | 6 weeks | Prevented glucose intolerance and hyperinsulinemia. | |
| Radiation-Induced Injury Mice | 400 mg/kg in chow | Not specified | 3 days prior to irradiation | Increased median survival. | |
| Galactic Cosmic Radiation (GCR) Exposed Mice | 400 µg/g of food | Not specified | 5 days (pre-, during, post-irradiation) | Potential as a countermeasure to GCR-induced CNS effects. |
Table 2: Other Administration Routes of this compound
| Animal Model | Administration Route | Vehicle | Dosage | Dosing Schedule | Key Findings | Reference |
| C57Bl6 Mice | Oral Gavage | Neobee oil | 2 µM solution (100 µL) | Single dose | Brain penetration of this compound was confirmed. | |
| C57BL/6J Mice (Cerebral Malaria) | Intraperitoneal (IP) Injection | Not specified | 200 µmol/kg | Single dose on day 4 post-infection | Improved survival and reduced disease severity. |
Experimental Protocols
Protocol for Dietary Administration of this compound
This protocol is suitable for chronic administration of this compound.
Materials:
-
This compound (synthesized or commercially available)
-
Standard rodent chow (e.g., Lab Diet #5002)
-
A commercial feed manufacturer (e.g., Purina-Mills) or appropriate laboratory equipment for diet formulation.
Procedure:
-
Dose Calculation: Determine the desired concentration of this compound in the diet (e.g., 100, 200, or 400 mg/kg of food).
-
Diet Formulation:
-
Contact a commercial vendor to have the custom diet formulated. Provide the vendor with the required concentration of this compound.
-
Alternatively, for laboratory-scale preparation, finely grind the standard chow. Thoroughly mix the calculated amount of this compound with the powdered chow to ensure uniform distribution. The mixture can then be re-pelleted if necessary.
-
-
Acclimation: Acclimate the animals to the housing conditions and standard chow for at least one week before starting the experimental diet.
-
Administration:
-
Replace the standard chow with the this compound-containing diet at the designated starting time of the experiment (e.g., at a specific age or disease stage).
-
Provide the diet and water ad libitum.
-
House mice individually to monitor food intake and the effects of the compound accurately.
-
-
Monitoring:
-
Monitor food consumption and body weight regularly.
-
Observe the animals for any signs of toxicity or adverse effects.
-
At the end of the study, collect tissues for analysis (e.g., brain, spinal cord, muscle) to measure drug levels and assess target engagement (e.g., Nrf2 pathway gene expression).
-
Protocol for Oral Gavage Administration of this compound
This protocol is suitable for acute or sub-acute studies requiring precise dosing.
Materials:
-
This compound
-
Vehicle (e.g., Neobee oil)
-
Animal feeding needles (gavage needles) appropriate for the size of the animal.
-
Syringes
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle. For example, a 2 µM solution was used in one study.
-
Ensure this compound is fully dissolved. Gentle warming or sonication may be required.
-
-
Animal Handling:
-
Gently restrain the mouse. Proper handling techniques are crucial to minimize stress and prevent injury.
-
-
Administration:
-
Draw the calculated volume of the this compound solution into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Administer a single dose or repeat as required by the experimental design.
-
-
Post-Administration Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor as per the study protocol.
-
Tissues can be collected at various time points post-gavage (e.g., 6, 24, 48 hours) to assess the pharmacokinetic profile of this compound.
-
Protocol for Intraperitoneal (IP) Injection of this compound
This protocol is suitable for studies requiring rapid systemic delivery.
Materials:
-
This compound
-
Sterile vehicle suitable for injection (e.g., a mixture of DMSO, Cremophor EL, and saline. The exact vehicle should be optimized for solubility and tolerability).
-
Sterile syringes and needles (e.g., 27-30 gauge).
Procedure:
-
Formulation Preparation:
-
Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration. The dose of 200 µmol/kg has been reported.
-
Ensure the final solution is clear and free of precipitates.
-
-
Animal Handling:
-
Properly restrain the mouse to expose the lower abdominal quadrants.
-
-
Injection:
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the solution into the peritoneal cavity.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress or local irritation at the injection site.
-
Monitor the animals according to the experimental timeline for therapeutic efficacy and any potential side effects.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to in vivo studies with this compound.
Caption: The Nrf2/ARE signaling pathway activated by this compound.
Caption: A generalized workflow for an in vivo study using this compound.
References
- 1. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenoid this compound Protects from Hyperglycemia, Hyperinsulinemia, and Obesity by Decreasing Energy Intake [mdpi.com]
Application Notes and Protocols: CDDO-EA Solubility and Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
CDDO-EA (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid ethyl amide), also known as RTA 405, is a synthetic triterpenoid derivative of oleanolic acid. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative and inflammatory stress.[1][2] By modulating the Nrf2/Antioxidant Response Element (ARE) signaling cascade, this compound induces the expression of numerous cytoprotective genes, making it a valuable tool for research in neurodegenerative diseases, inflammation, and cancer.[2][3][4]
Proper handling and solubilization of this compound are crucial for obtaining reliable and reproducible experimental results. This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO) and other common solvents, along with protocols for preparing stock and working solutions for both in vitro and in vivo applications.
Solubility of this compound
The solubility of this compound is highest in organic solvents like DMSO. Its solubility in aqueous solutions is very limited, which is a common characteristic of synthetic triterpenoids. Quantitative solubility data is summarized in the table below. For solvents where specific data for this compound is not available, information on the structurally similar compound Bardoxolone Methyl (CDDO-Me) is provided for reference.
| Solvent | This compound Solubility | CDDO-Me (Bardoxolone Methyl) Solubility | Source |
| DMSO | ≥ 34 mg/mL (65.54 mM) | 18.33 - 26 mg/mL (36.25 - 51.41 mM) | |
| Ethanol | Data not available | < 1 mg/mL (Insoluble) | |
| Water | Data not available | < 1 mg/mL (Insoluble) |
Note: The "≥" symbol indicates that the saturation point may be higher than the stated value. For optimal solubility in DMSO, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of compounds.
Protocols for Solution Preparation
Due to the hydrophobic nature of this compound, careful preparation is required to achieve complete dissolution and ensure solution stability. Solutions are generally unstable and should be prepared fresh whenever possible.
Protocol: Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, typically at 10-50 mM, for subsequent dilution into experimental media.
Materials:
-
This compound powder (M.Wt: 518.73 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 5.19 mg of this compound.
-
Dissolution: Vortex the mixture thoroughly. To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic water bath for a short period. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots tightly sealed at -20°C for short-term (months) or -80°C for long-term storage (up to 2 years).
Protocol: Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution is serially diluted into the cell culture medium. It is critical to ensure the final concentration of DMSO in the culture is non-toxic, typically ≤ 0.1% and in many cases below 0.05%.
Methodology:
-
Perform serial dilutions of the high-concentration DMSO stock solution to create an intermediate stock.
-
Add a small volume of the intermediate stock to the final volume of cell culture medium to achieve the desired final concentration of this compound.
-
Always prepare a vehicle control using an equivalent concentration of DMSO in the medium.
-
For example, to treat cells with 100 nM this compound, one could add 1 µL of a 100 µM intermediate stock to 1 mL of culture medium (resulting in a 0.1% DMSO concentration).
Protocol: Example Formulation for In Vivo Studies
This compound has poor aqueous solubility, requiring a co-solvent system for in vivo administration. While specific formulations for this compound are proprietary, a common vehicle used for the similar compound Bardoxolone Methyl can serve as a starting point.
Disclaimer: This formulation is for the related compound Bardoxolone Methyl and should be optimized and validated for this compound in the specific animal model.
Example Formulation (to achieve 2 mg/mL):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Methodology:
-
Prepare a concentrated stock of the compound in DMSO (e.g., 20 mg/mL).
-
Sequentially add the co-solvents, ensuring the solution is clear after each addition.
-
For 1 mL of final formulation: Start with 100 µL of the 20 mg/mL DMSO stock. Add 400 µL of PEG300 and mix until clear. Add 50 µL of Tween 80 and mix until clear. Finally, add 450 µL of saline and mix thoroughly. Sonication may be required. The final solution should be clear.
Mechanism of Action: The Nrf2 Signaling Pathway
This compound exerts its primary biological effects by activating the Nrf2 signaling pathway. Under basal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome. This compound reacts with specific cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate into the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of protective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This response enhances cellular defenses against oxidative stress and inflammation. Concurrently, activation of this pathway can suppress pro-inflammatory signaling, such as that mediated by NF-κB.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel Nrf2 activator CDDO‐EA attenuates cerebral ischemic injury by promoting microglia/macrophage polarization toward M2 phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Administration of CDDO-EA in Animal Studies: A Comparative Guide to Dietary and Intraperitoneal Routes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and experimental protocols for the administration of the synthetic triterpenoid, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid ethyl amide (CDDO-EA), in animal studies. This compound and its analogues, such as bardoxolone methyl, are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses. The choice of administration route is a crucial determinant of the pharmacokinetic and pharmacodynamic properties of a compound. This guide offers a comparative overview of two common administration methods for this compound in rodent models: incorporation into the diet and intraperitoneal (IP) injection. While dietary administration offers a non-invasive, long-term dosing strategy mimicking clinical use, IP injection provides a method for delivering a precise, bolus dose that bypasses first-pass metabolism.
Data Presentation: Comparative Summary of Administration Routes
The following tables summarize quantitative data extracted from various studies on the administration of this compound and its close analogue, bardoxolone methyl (CDDO-Me).
Table 1: Dietary Administration of this compound and Analogues in Mice
| Compound | Mouse Model | Diet Concentration | Duration | Key Findings | Reference |
| This compound | N171-82Q (Huntington's Disease) | 100 mg/kg & 200 mg/kg | From 30 days of age | Improved motor performance, increased survival, upregulated Nrf2/ARE genes in the brain.[1] | |
| This compound | Wild Type (Radiation Protection) | 400 mg/kg | 3 days prior to TBI | Significantly improved median survival after total body irradiation. | |
| This compound | C57Bl6/J (Obesity) | 0.04% of diet | 6 weeks | Protected against high-fat diet-induced obesity, glucose intolerance, and hyperinsulinemia.[2] | |
| Bardoxolone Methyl | C57BL/6J (High-Fat Diet) | 10 mg/kg/day (in drinking water) | 21 weeks | Prevented development of cardiac and renal pathophysiologies.[3] |
Table 2: Intraperitoneal (IP) Administration of this compound and Analogues in Mice
| Compound | Mouse Model | Dosage | Vehicle | Key Findings | Reference |
| This compound | C57BL/6J (Cerebral Malaria) | 200 µmol/kg (single dose) | Not specified | Improved survival and reduced disease severity.[4] | |
| Bardoxolone Methyl | Tumor-bearing mice (Cisplatin-induced AKI) | Not specified | Not specified | Improved survival and reduced clinical measures of kidney injury.[5] | |
| Bardoxolone Methyl | Rats (Neuropathic Pain) | 1, 3, 10 mg/kg (twice daily for 4 days) | Not specified | Significantly improved neuropathic pain. |
Note: Direct comparative pharmacokinetic data (e.g., Cmax, AUC, bioavailability) for dietary versus IP administration of this compound was not available in the reviewed literature. IP administration generally leads to faster and more complete absorption compared to oral routes for small molecules.
Experimental Protocols
Protocol 1: Dietary Administration of this compound
This protocol is based on methodologies reported for studies investigating the neuroprotective and metabolic effects of this compound.
1. Materials:
-
This compound powder
-
Standard rodent chow powder (e.g., Purina 5002)
-
Precision balance
-
Spatula
-
Mixing container with a tight-fitting lid
-
Pellet maker (optional)
-
Fume hood
2. Procedure for Diet Preparation (Example for 200 mg/kg diet):
-
Safety First: Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder.
-
Calculate Amounts: Determine the total amount of medicated diet required. For example, to prepare 1 kg of diet:
-
Weigh 200 mg of this compound powder.
-
Weigh 999.8 g of powdered rodent chow.
-
-
Blending:
-
In a mixing container, add the weighed this compound to a small portion of the powdered chow.
-
Mix thoroughly to ensure a homogenous pre-mix. This is a critical step to ensure even drug distribution.
-
Gradually add the remaining powdered chow in portions, mixing thoroughly after each addition.
-
Once all the chow is added, seal the container and mix for an extended period (e.g., using a mechanical tumbler/mixer for at least 20 minutes) to guarantee homogeneity.
-
-
Pelleting (Optional):
-
If pelleted food is required, use a pellet maker according to the manufacturer's instructions to form pellets from the medicated powder. A small amount of sterile water can be added to aid in pellet formation, but ensure pellets are thoroughly dried before storage to prevent mold growth.
-
-
Storage:
-
Store the medicated diet in airtight, light-protected containers at 4°C.
-
Prepare fresh medicated diet regularly (e.g., every 2-4 weeks) to ensure compound stability.
-
-
Control Diet: Prepare a control diet using the same procedure but without the addition of this compound.
3. Administration to Animals:
-
Provide the medicated or control diet ad libitum in the food hopper of the animal cages.
-
Monitor food consumption and animal body weight regularly (e.g., weekly) to assess for any effects of the compound on appetite or general health.
Protocol 2: Intraperitoneal (IP) Administration of this compound
This protocol is a generalized procedure based on standard IP injection techniques in mice and information on vehicles for poorly soluble compounds. A specific published protocol for this compound IP injection vehicle was not found, so a formulation using common solubilizing agents is proposed. It is crucial to perform a small pilot study to assess the tolerability of the vehicle and the formulated drug.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
2. Vehicle and Drug Formulation (Example for a 10 mg/kg dose):
-
Vehicle Composition (example): 10% DMSO, 40% PEG300, 5% Tween-80, 45% sterile saline. This vehicle is designed to solubilize hydrophobic compounds.
-
Calculation (for a 25g mouse receiving 10 mg/kg in an injection volume of 100 µL):
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Required concentration: 0.25 mg / 0.1 mL = 2.5 mg/mL
-
-
Preparation of this compound Solution:
-
In a sterile microcentrifuge tube, weigh the required amount of this compound.
-
Add the required volume of DMSO and vortex until the powder is fully dissolved.
-
Add the PEG300 and vortex thoroughly.
-
Add the Tween-80 and vortex until the solution is clear.
-
Finally, add the sterile saline and vortex. The solution should be clear. If precipitation occurs, gentle warming or sonication in an ultrasonic bath may be necessary.
-
Prepare a vehicle-only control solution using the same procedure without adding this compound.
-
Filter the final solution through a sterile 0.22 µm syringe filter before injection.
-
3. IP Injection Procedure:
-
Animal Restraint:
-
Weigh the mouse to ensure accurate dosing.
-
Properly restrain the mouse. One common method is to hold the mouse by the scruff of the neck and allow the body to rest in the palm of the hand, securing the tail with the little finger.
-
Tilt the mouse so its head is pointing downwards at a slight angle. This allows the abdominal organs to shift forward, reducing the risk of puncture.
-
-
Injection Site:
-
The preferred injection site is the lower right or left abdominal quadrant. This helps to avoid the cecum (on the right) and the bladder.
-
-
Injection:
-
Using a sterile syringe and needle, insert the needle into the identified injection site at a 30-45 degree angle. The bevel of the needle should be facing up.
-
Gently aspirate by pulling back the plunger slightly to ensure no fluid (e.g., blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly and steadily depress the plunger to administer the full volume.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, pain, or adverse reactions immediately after the injection and periodically thereafter.
-
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bardoxolone Methyl Prevents Fat Deposition and Inflammation in Brown Adipose Tissue and Enhances Sympathetic Activity in Mice Fed a High-Fat Diet [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bardoxolone methyl improves survival and reduces clinical measures of kidney injury in tumor-bearing mice treated with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDDO-EA in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the synthetic triterpenoid, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid ethyl amide (CDDO-EA), in various in vitro assays. This document outlines effective treatment concentrations, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and workflows.
Introduction to this compound
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[1] By modulating this pathway, this compound has shown promise in preclinical studies for a variety of diseases characterized by oxidative stress and inflammation. These notes are intended to guide researchers in designing and executing in vitro experiments to investigate the biological activities of this compound.
Data Presentation: Effective Concentrations of this compound and Related Triterpenoids
The optimal concentration of this compound is cell-type and assay-dependent. The following table summarizes effective concentrations of this compound and structurally related triterpenoids (CDDO-Im, CDDO-Me, and dh404) reported in the literature for various in vitro applications. This data can serve as a starting point for concentration range-finding studies.
| Compound | Cell Line/Type | Assay | Effective Concentration(s) | Reference(s) |
| This compound | Mouse Embryonic Fibroblasts | Nrf2/ARE Activation (ROS reduction) | 1, 10, 100, 300 nM | [2] |
| This compound | BV2 microglial cells | HO-1 Expression (Western Blot) | 100 µg/mL | |
| CDDO-Im | Human Peripheral Blood Mononuclear Cells (PBMCs) | Nrf2 Nuclear Translocation (Western Blot) & Gene Expression | 20 nM, 50 nM | |
| CDDO-Im | U937 (human monocytic leukemia) | HO-1 Expression (Northern & Western Blot) | 100 nM | [3] |
| CDDO-Me | Human Microvascular Endothelial Cells (HMVEC) | Nrf2 Nuclear Translocation (Immunoblot) | 100 nM | |
| CDDO-Me | K562 (human erythroleukemia) | Nrf2 Nuclear Translocation (Immunoblot) | 100 nM | |
| CDDO-Me | MiaPaCa-2 & Panc-1 (pancreatic cancer) | Apoptosis Induction (Annexin V) | 0.625 - 5 µM | |
| dh404 | INS-1 (rat insulinoma) & Rat Islets | Nrf2 Activation (Western Blot) | 300 nM | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A starting range of 1 nM to 10 µM is recommended for initial range-finding studies.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from each well.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the logarithm of this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound (e.g., based on IC50 values or effective concentrations from the table above) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
-
Nrf2 Activation Assay (Western Blot for Nuclear Translocation)
This protocol details the detection of Nrf2 activation by assessing its translocation from the cytoplasm to the nucleus via Western blotting.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture plates
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentration (e.g., 20-100 nM) for a specified time (e.g., 6 hours).
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit according to the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic extracts using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Reprobe the membrane with anti-Lamin B1 to confirm the purity of the nuclear fraction and equal loading.
-
Reprobe the membrane with anti-GAPDH to confirm the purity of the cytoplasmic fraction.
-
An increase in the Nrf2 signal in the nuclear fraction of this compound-treated cells compared to the control indicates Nrf2 activation.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound activates the Nrf2 signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound.
Apoptosis Pathway Diagram
Caption: Intrinsic apoptosis pathway induced by this compound.
References
Preparation of CDDO-EA Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDO-EA (2-cyano-3, 12-dioxooleana-1, 9-dien-28-oic acid-ethyl amide), also known as RTA 405, is a synthetic triterpenoid that functions as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4][5] This pathway is a critical regulator of cellular antioxidant and anti-inflammatory responses. Due to its neuroprotective and anti-inflammatory properties, this compound is a compound of significant interest in research targeting neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Huntington's disease, as well as cerebral ischemia and other conditions associated with oxidative stress. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, including its molecular weight, solubility, and recommended storage conditions.
| Parameter | Value | Source(s) |
| Molecular Weight | 518.73 g/mol | |
| Appearance | White to off-white solid powder | |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | |
| Solubility in DMSO | ≥ 16.67 mg/mL (32.14 mM) | |
| ≥ 34 mg/mL | ||
| Storage (Powder) | -20°C for up to 3 years | |
| 4°C for up to 2 years | ||
| Storage (Stock Solution in DMSO) | -80°C for up to 2 years | |
| -20°C for up to 1 year |
Note: Hygroscopic DMSO can significantly impact the solubility of this compound. It is highly recommended to use a new, unopened container of anhydrous, high-purity DMSO for the preparation of stock solutions. For in vivo studies, working solutions should be prepared fresh on the day of use.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing and Calculation:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. To minimize handling of the powder, it is advisable to purchase the compound in pre-weighed vials if possible.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula for this calculation is: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L)) For 1 mg of this compound (0.001 g) and a molar mass of 518.73 g/mol , to make a 10 mM (0.01 M) solution: Volume (L) = 0.001 g / (518.73 g/mol * 0.01 mol/L) = 0.00019278 L = 192.78 µL Therefore, to prepare a 10 mM stock solution, dissolve 1 mg of this compound in 192.78 µL of DMSO.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
-
Aiding Dissolution (if necessary):
-
If the compound does not fully dissolve with vortexing alone, gentle warming and sonication can be applied.
-
Warming: Warm the solution in a water bath or on a heating block at 37°C for a short period. Some protocols suggest warming up to 80°C may be necessary for higher concentrations.
-
Sonication: Place the tube in an ultrasonic bath for a few minutes to break up any remaining solid particles.
-
After warming or sonication, vortex the solution again and visually confirm complete dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).
-
Safety Precautions:
-
Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Visualizations
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway: this compound Activation of the Nrf2 Pathway
Caption: this compound activates the Keap1-Nrf2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tebubio.com [tebubio.com]
Application Notes and Protocols: CDDO-EA in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDO-EA (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid ethyl amide), also known as RTA 405, is a synthetic triterpenoid derivative of oleanolic acid. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. By activating Nrf2, this compound upregulates the expression of a wide array of cytoprotective genes, thereby mitigating oxidative stress and inflammation. These properties have positioned this compound and its analogs, such as Bardoxolone methyl (CDDO-Me), as promising therapeutic agents in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with other therapeutic agents. The information herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of this compound-based combination therapies.
Mechanism of Action: The Nrf2 Signaling Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS) can modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This compound, through its electrophilic nature, directly interacts with Keap1, thereby activating the Nrf2 pathway.
The activation of the Nrf2 pathway by this compound leads to the transcription of numerous cytoprotective genes, including those involved in antioxidant defense (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]), glutathione biosynthesis, and drug metabolism. This induction of a robust antioxidant and anti-inflammatory response forms the basis of this compound's therapeutic potential.
Applications in Combination Therapy
The ability of this compound to modulate cellular stress responses and inflammation makes it an attractive candidate for combination therapies. By mitigating the off-target toxicities of conventional treatments and potentially sensitizing cancer cells to their effects, this compound may enhance the therapeutic index of various anticancer agents.
Combination with Chemotherapy
Chemotherapeutic agents often induce significant oxidative stress in both cancer and normal cells, contributing to their efficacy but also to dose-limiting toxicities. This compound's activation of the Nrf2 pathway can protect normal tissues from chemotherapy-induced damage. Furthermore, in some cancer contexts, the alteration of the redox state by this compound may enhance the cytotoxic effects of chemotherapy.
A preclinical study using the closely related compound CDDO-Me in a mouse model of lung cancer demonstrated a significant enhancement of the antitumor efficacy of carboplatin and paclitaxel. The combination of CDDO-Me with chemotherapy resulted in a greater reduction in tumor burden compared to either treatment alone[1].
| Compound | Combination Agent | Cancer Model | Metric | Result | Reference |
| CDDO-Me | Carboplatin/Paclitaxel | Lung Cancer (in vivo) | Tumor Burden Reduction | 84% reduction with combination vs. chemotherapy alone | [1] |
Combination with Targeted Therapy
Targeted therapies, while often more specific than conventional chemotherapy, can also be limited by resistance mechanisms. Preclinical evidence suggests that combining CDDO analogs with targeted agents can overcome resistance and produce synergistic effects. For example, in prostate cancer cells, the combination of Bardoxolone methyl (CDDO-Me) with the androgen receptor inhibitor enzalutamide has been shown to enhance the suppression of androgen receptor signaling and inhibit cancer cell growth more effectively than either agent alone.
| Compound | Combination Agent | Cancer Model | Metric | Result | Reference |
| CDDO-Me | Enzalutamide | Prostate Cancer (in vitro) | Cell Growth Inhibition | Synergistic inhibition of cell proliferation |
Combination with Rexinoids
In a preclinical lung cancer prevention study in A/J mice, this compound was evaluated in combination with the rexinoid LG100268. Rexinoids are a class of drugs that activate retinoid X receptors. The combination of this compound and LG100268 demonstrated a potent synergistic effect in reducing lung tumor burden.[2][3]
| Compound | Combination Agent | Cancer Model | Metric | Result | Reference |
| This compound | LG100268 (Rexinoid) | Lung Cancer Prevention (in vivo, A/J mice) | Average Tumor Burden (ATB) Reduction | 93% reduction with combination vs. control | [2] |
| This compound (single agent) | - | Lung Cancer Prevention (in vivo, A/J mice) | Average Tumor Burden (ATB) Reduction | 86% reduction vs. control | |
| LG100268 (single agent) | - | Lung Cancer Prevention (in vivo, A/J mice) | Average Tumor Burden (ATB) Reduction | 50% reduction vs. control |
Experimental Workflow for Synergy Assessment
The evaluation of drug combinations typically follows a systematic workflow, starting with in vitro assays to determine synergy and moving to in vivo models to confirm efficacy.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay for Combination Studies
This protocol is for determining the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Therapeutic agent of interest (stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Single Agent IC50 Determination:
-
Prepare serial dilutions of this compound and the second therapeutic agent in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value for each drug using appropriate software (e.g., GraphPad Prism).
-
-
Combination Treatment:
-
Based on the IC50 values, design a combination matrix. A common approach is a fixed-ratio design, where the drugs are combined at ratios based on their IC50 values (e.g., 1:1, 1:2, 2:1).
-
Prepare serial dilutions of the drug combinations.
-
Treat the cells as described in step 2 for single agents.
-
-
Data Analysis and Synergy Calculation:
-
After performing the MTT assay for the combination treatments, calculate the cell viability for each combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Western Blot Analysis for Nrf2 Activation
This protocol is to assess the activation of the Nrf2 pathway by this compound by measuring the nuclear translocation of Nrf2.
Materials:
-
Cell line of interest
-
This compound
-
PBS (ice-cold)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Keap1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound at the desired concentration and time points.
-
For nuclear/cytoplasmic fractionation, follow the manufacturer's protocol for the extraction kit.
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Nrf2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
For nuclear translocation, probe separate blots with anti-Lamin B1 and anti-GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
In Vivo Xenograft Mouse Model for Combination Therapy
This protocol provides a general framework for evaluating the efficacy of this compound in combination with another therapeutic agent in a subcutaneous tumor xenograft model. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Combination therapeutic agent formulation
-
Calipers
-
Anesthesia
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Inject 1-5 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Agent B alone, this compound + Agent B).
-
-
Drug Administration:
-
Administer the drugs according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection). This compound is often administered in the diet.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when animals show signs of distress.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Analyze the data for statistical significance between the treatment groups. Tumor growth inhibition (TGI) can be calculated.
-
Tumor and organ tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
This compound and its analogs hold significant promise as components of combination therapies for various diseases, particularly cancer. Their ability to activate the Nrf2 pathway provides a unique mechanism to enhance the efficacy of other therapeutic agents and mitigate their toxicities. The protocols and data presented in these application notes offer a foundation for researchers to explore the full potential of this compound in combination treatment regimens. Further preclinical and clinical investigations are warranted to fully elucidate the synergistic mechanisms and clinical utility of these promising compounds.
References
- 1. The Triterpenoid CDDO-Methyl Ester Reduces Tumor Burden, Reprograms the Immune Microenvironment, and Protects from Chemotherapy-Induced Toxicity in a Preclinical Mouse Model of Established Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoids CDDO-methyl ester or CDDO-ethyl amide and rexinoids LG100268 or NRX194204 for prevention and treatment of lung cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes: Synergistic Analysis of Gene Function Using Lentiviral shRNA Knockdown and CDDO-EA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDDO-EA is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[4] Under normal conditions, Keap1 targets Nrf2 for degradation. Compounds like this compound modify Keap1, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of over 250 cytoprotective genes, including antioxidants and anti-inflammatory mediators. Beyond its role in Nrf2 activation, this compound and related compounds have been shown to possess anti-inflammatory and anti-tumorigenic properties, often by disrupting the intracellular redox balance and inducing apoptosis in cancer cells.
By combining these two technologies, researchers can investigate the role of a specific gene in the cellular response to a potent Nrf2 activator. For example, one could knock down a suspected downstream effector of Nrf2 or a component of a parallel pathway to determine its contribution to the cytoprotective or cytotoxic effects of this compound. This approach is invaluable for target validation, mechanism of action studies, and identifying synergistic interactions in drug development.
Overall Experimental Workflow
The general workflow involves designing and cloning a target-specific shRNA into a lentiviral vector, producing viral particles, transducing a target cell line to create a stable knockdown line, and then treating these cells with this compound to assess the functional outcome.
Caption: High-level overview of the experimental workflow.
Signaling Pathway: this compound Activation of the Nrf2 Pathway
This compound activates the Nrf2 pathway by interacting with Keap1. This prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, leading to its stabilization and nuclear translocation. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) to initiate the transcription of a battery of protective genes.
Caption: Mechanism of this compound-mediated Nrf2 activation.
Detailed Experimental Protocols
Safety Precaution: Lentiviral particles are treated as Risk Group Level 2 (RGL-2) organisms. All work involving live virus must be conducted in a Class II biosafety cabinet following all institutional and national RGL-2 guidelines. Decontaminate all liquid and solid waste with 10% bleach.
Protocol 1: Lentiviral Particle Production
This protocol describes the generation of lentiviral particles by transient co-transfection of HEK293T cells.
Workflow Diagram: Lentivirus Production
Caption: Workflow for producing lentiviral particles.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Transfection reagent (e.g., FuGENE HD, Lipofectamine)
-
Plasmids: pLKO.1-shRNA (transfer), psPAX2 (packaging), pMD2.G (envelope)
-
6-well tissue culture plates
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed 0.8 x 10⁶ HEK293T cells per well in a 6-well plate with complete DMEM. Incubate overnight. Cells should be 70-80% confluent on the day of transfection.
-
Day 2:
-
In a sterile tube, prepare the DNA cocktail for each transfection:
-
500 ng pLKO.1-shRNA vector
-
500 ng psPAX2 plasmid
-
50 ng pMD2.G plasmid
-
Bring the total volume to 100 µL with Opti-MEM.
-
-
Add 3 µL of transfection reagent to the DNA mix.
-
Incubate for 20 minutes at room temperature.
-
Gently add the mixture dropwise to the cells. Swirl to mix.
-
Incubate at 37°C for 12-16 hours.
-
-
Day 3: Aspirate the transfection medium and replace it with 1.5 mL of fresh, complete DMEM.
-
Day 4: Harvest the supernatant containing viral particles into a sterile tube. Add 1.5 mL of fresh media to the cells.
-
Day 5: Harvest the second batch of supernatant and pool it with the harvest from Day 4.
-
Centrifuge the pooled supernatant at 1,250 rpm for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter. Aliquot and store at -80°C.
Protocol 2: Generation of Stable Knockdown Cell Lines
Materials:
-
Target cells (e.g., A549, MCF7)
-
Complete growth medium for the target cell line
-
Lentiviral particle stock (from Protocol 1)
-
Polybrene (stock at 10 mg/mL)
-
Puromycin (or other appropriate selection antibiotic)
-
12-well tissue culture plates
Procedure:
-
Puromycin Titration (Kill Curve): Before transduction, determine the minimum concentration of puromycin that kills 100% of non-transduced cells within 3-5 days. This concentration will be used for selection. Typical ranges are 1-10 µg/mL.
-
Day 0 (Transduction):
-
Plate 5 x 10⁴ target cells per well in a 12-well plate.
-
Add complete medium containing Polybrene to a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency.
-
Add lentiviral particles to the cells. It is recommended to test a range of viral volumes (Multiplicity of Infection - MOI) to optimize knockdown and minimize toxicity. Include a "no virus" control well.
-
Gently swirl the plate and incubate overnight.
-
-
Day 1: After 24 hours, remove the virus-containing medium and replace it with fresh complete medium.
-
Day 3 onwards (Selection):
-
After 48-72 hours post-transduction, aspirate the medium and replace it with fresh medium containing the predetermined concentration of puromycin.
-
Replace the selection medium every 3-4 days. The untransduced cells in the control well should die off.
-
Continue selection until resistant colonies are visible (typically 7-14 days).
-
-
Expansion: Pool the puromycin-resistant colonies to create a stable polyclonal population. Expand the cells for validation and subsequent experiments.
Protocol 3: Validation of Gene Knockdown by Western Blot
Materials:
-
Stable knockdown and control cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells with RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation:
-
Incubate with the primary antibody for the target protein (at the recommended dilution) overnight at 4°C.
-
Wash 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply chemiluminescent substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal loading.
-
Analysis: Quantify band intensities using software like ImageJ. A significant reduction in the target protein band in the shRNA-transduced sample relative to the control confirms knockdown.
Protocol 4: Validation of Gene Knockdown by qRT-PCR
Materials:
-
Stable knockdown and control cell lines
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit
-
SYBR Green or TaqMan Master Mix
-
Primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qPCR:
-
Set up qPCR reactions in triplicate for the target gene and the reference gene for both knockdown and control samples.
-
Run the qPCR program on a real-time PCR machine.
-
-
Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the fold change in gene expression using the ΔΔCt method. A significant decrease in the target mRNA level in the knockdown cells indicates successful silencing.
-
Protocol 5: this compound Treatment and Cell Viability (MTT) Assay
Materials:
-
Stable knockdown and non-target control cell lines
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate. Plate both the knockdown and control cell lines. Incubate overnight to allow attachment.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5-10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
Compare the IC50 values between the knockdown and control cell lines to assess the impact of the target gene on this compound sensitivity.
-
Data Presentation
Quantitative data should be organized into clear tables for comparison and analysis.
Table 1: Example Data Table for qRT-PCR Analysis
| Sample | Target Gene Ct (Avg) | Reference Gene Ct (Avg) | ΔCt (Target - Ref) | ΔΔCt (ΔCt Sample - ΔCt Control) | Fold Change (2^-ΔΔCt) |
| Non-Target Control | 22.5 | 19.0 | 3.5 | 0.0 | 1.00 |
| shRNA Knockdown | 25.0 | 19.1 | 5.9 | 2.4 | 0.19 |
Table 2: Example Data Table for Western Blot Quantification
| Sample | Target Protein Intensity | Loading Control Intensity | Normalized Target Level | % Knockdown |
| Non-Target Control | 150,000 | 160,000 | 0.94 | 0% |
| shRNA Knockdown | 35,000 | 155,000 | 0.23 | 76% |
Table 3: Example Data Table for MTT Assay Results
| This compound (µM) | Control Abs (570nm) | Control % Viability | Knockdown Abs (570nm) | Knockdown % Viability |
| 0 (Vehicle) | 1.25 | 100% | 1.22 | 100% |
| 0.1 | 1.10 | 88% | 0.85 | 70% |
| 0.5 | 0.75 | 60% | 0.49 | 40% |
| 1.0 | 0.61 | 49% | 0.31 | 25% |
| 5.0 | 0.25 | 20% | 0.15 | 12% |
| IC50 (µM) | ~1.0 | ~0.3 |
References
- 1. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 2. レンチウィルスshRNAとmiRNAの分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving CDDO-EA Solubility for Aqueous Solutions
Welcome to the technical support center for CDDO-EA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid ethyl amide) is a synthetic triterpenoid and a potent activator of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, which is a key regulator of cellular antioxidant responses. Its significant therapeutic potential is often hindered by its very low aqueous solubility, a common characteristic of oleanane-type triterpenoids. This poor solubility can lead to challenges in preparing formulations for in vitro and in vivo studies, potentially causing issues with bioavailability and experimental reproducibility. The high lipophilicity of this compound, indicated by a predicted XLogP3 value of 6.5, is a primary reason for its poor solubility in aqueous solutions[1].
Q2: What is the approximate aqueous solubility of this compound?
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my cell culture experiments. What can I do to prevent this?
A3: This is a common issue with highly hydrophobic compounds like this compound. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium causes the compound to crash out of solution. Here are several strategies to mitigate this:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous medium.
-
Vortex during dilution: Add the this compound stock solution to the aqueous buffer while vortexing to promote rapid mixing and dispersion.
-
Utilize a solubilizing agent: Incorporating a solubilizing excipient, such as a cyclodextrin, into your aqueous buffer can significantly improve the solubility of this compound.
Q4: What are cyclodextrins and how can they improve this compound solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like this compound, within their cavity, forming an "inclusion complex." This complex has improved solubility in aqueous solutions because the hydrophilic exterior of the cyclodextrin interacts favorably with water. Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin that has been shown to be effective in solubilizing this compound for in vivo studies.
Troubleshooting Guide: Preparing this compound Solutions
| Problem | Potential Cause | Suggested Solution(s) |
| This compound powder will not dissolve in aqueous buffer. | This compound is highly hydrophobic and practically insoluble in water and aqueous buffers alone. | Prepare a concentrated stock solution in an organic solvent like DMSO first. For a 10 mM stock of a similar compound, bardoxolone methyl, solubility in DMSO is up to 20 mg/mL[3]. |
| Precipitation occurs immediately upon diluting the DMSO stock in aqueous buffer. | The concentration of this compound exceeds its kinetic solubility in the final aqueous/DMSO mixture. | 1. Lower the final concentration of this compound. 2. Decrease the volume of DMSO stock added to the aqueous buffer. 3. Use a pre-formulated aqueous buffer containing a solubilizing agent like SBE-β-CD. |
| The prepared aqueous solution is cloudy or contains visible particles. | The this compound is not fully dissolved or has formed aggregates. | 1. Briefly sonicate the solution to aid dissolution. 2. Gently warm the solution to 37°C. 3. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles (note: this may reduce the final concentration if the compound is not fully solubilized). |
| Inconsistent experimental results between different batches of prepared this compound solution. | This compound solutions, especially in aqueous media, may be unstable and should be prepared fresh for each experiment[1]. Variability in the preparation method can also lead to inconsistencies. | 1. Always prepare fresh working solutions of this compound from a stock solution. 2. Standardize your solution preparation protocol, including solvent volumes, mixing method, and incubation time. 3. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols & Data
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, dissolve 5.19 mg of this compound in 1 mL of DMSO).
-
Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution using Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD)
Objective: To prepare a clear, aqueous working solution of this compound for in vivo or in vitro applications. This protocol is adapted from a method for preparing a similar formulation for in vivo studies.
Materials:
-
This compound stock solution in DMSO (e.g., 16.7 mg/mL)
-
Sulfobutyl ether β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
-
Vortex mixer
Methodology:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare a 1 mL working solution, add 100 µL of the 16.7 mg/mL this compound in DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Vortex the mixture thoroughly until a clear solution is obtained. This will result in a final concentration of 1.67 mg/mL this compound in a solution containing 10% DMSO and 18% SBE-β-CD[4].
Quantitative Solubility Data
The following table summarizes the known solubility data for this compound and its close analog, bardoxolone methyl.
| Compound | Solvent | Solubility | Reference |
| Bardoxolone Methyl | Water | 0.00294 mg/mL | |
| Bardoxolone Methyl | DMSO | up to 20 mg/mL | |
| This compound | DMSO | 16.67 mg/mL | |
| This compound | 10% DMSO / 18% SBE-β-CD in Saline | ≥ 1.67 mg/mL (clear solution) |
Signaling Pathway and Experimental Workflow Diagrams
The Keap1-Nrf2/ARE Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. When cells are exposed to oxidative stress or activators like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of antioxidant and cytoprotective enzymes.
References
Technical Support Center: CDDO-EA Off-Target Effects in Primary Cells
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the off-target effects of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid ethyl amide (CDDO-EA) in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: The primary and most well-documented mechanism of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] this compound modifies cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification prevents Keap1 from targeting Nrf2 for degradation, leading to Nrf2 accumulation, nuclear translocation, and the subsequent transcription of antioxidant and cytoprotective genes, such as Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][4][5]
Q2: Are there known Nrf2-independent or "off-target" effects of this compound?
A2: Yes, several off-target effects have been described for this compound and its analogs (like CDDO-Me, also known as bardoxolone methyl). These effects may occur in parallel with or independently of Nrf2 activation and are crucial to consider when interpreting experimental results. Key off-target pathways include:
-
NF-κB Pathway Inhibition: this compound and related triterpenoids can suppress the pro-inflammatory NF-κB signaling pathway. This anti-inflammatory action is a significant effect that may contribute to the compound's overall biological activity.
-
Mitochondrial Modulation: These compounds can directly impact mitochondrial function. Effects include altering mitochondrial morphology, increasing the production of reactive oxygen species (ROS), and inhibiting mitochondrial Lon protease, which can trigger apoptosis in some cell types.
-
Induction of Apoptosis and Cell Cycle Arrest: Particularly at higher concentrations, CDDO derivatives can induce apoptosis and cause cell cycle arrest. While often studied in cancer cells, this pro-apoptotic potential can be an unintended off-target effect in primary cell experiments.
-
Modulation of Other Signaling Pathways: Studies on analogs like bardoxolone methyl show modulation of the endothelin-1 (ET-1) pathway in endothelial cells and direct inhibition of Janus-activated kinase-1 (JAK1). Recently, bardoxolone methyl was also found to target the zinc transporter hZnT1.
Q3: We are observing high cytotoxicity in our primary cells, even at concentrations reported to be safe in cell lines. Why?
A3: This is a common issue. Primary cells are often more sensitive to chemical treatments than immortalized cancer cell lines. Several factors could be responsible:
-
Lower Proliferative Rate: Primary cells typically have a slower division rate, which can make them more susceptible to compounds that affect fundamental cellular processes like mitochondrial respiration.
-
Metabolic Differences: Primary cells may have different metabolic profiles, affecting how they process or respond to this compound.
-
Increased Oxidative Stress: While this compound is known to induce an antioxidant response via Nrf2, the initial interaction can increase ROS production, which may overwhelm the defense mechanisms of sensitive primary cells before the Nrf2-mediated protection is fully established.
-
Off-Target Apoptotic Signaling: At certain concentrations, the pro-apoptotic off-target effects may dominate over the cytoprotective on-target Nrf2 activation.
Q4: Can this compound interfere with common cell-based assays?
A4: Yes, direct interference is possible. Like many small molecules, this compound could potentially interfere with assays that rely on fluorescence, absorbance, or enzymatic reactions. For example:
-
Metabolic Assays (MTT, XTT): Compounds that affect mitochondrial respiration, like this compound, can directly alter the readout of these assays, which measure metabolic activity. This may not always correlate directly with cell viability.
-
Fluorescence-Based Assays: The chemical structure of this compound may possess intrinsic fluorescent properties that could interfere with assays measuring ROS (like DCFDA) or mitochondrial membrane potential (like JC-1). It is crucial to run compound-only controls (no cells) to check for background signal.
-
Clinical Chemistry Assays: Studies with nanoparticles have shown that exogenous materials can interfere with standard clinical chemistry tests. While this compound is a small molecule, it is prudent to validate its compatibility with any downstream analysis of cell lysates or supernatants.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death or Poor Viability
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration Too High for Primary Cells | Perform a detailed dose-response curve starting from a very low concentration (e.g., 1-10 nM). Determine the EC50 for Nrf2 activation and the IC50 for cytotoxicity. | Primary cells are more sensitive than cell lines. The therapeutic window between on-target Nrf2 activation and off-target cytotoxicity may be narrow. |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent is consistent across all conditions (including vehicle control) and is below the toxicity threshold for your specific primary cells (typically <0.1%). | Primary cells can be highly sensitive to solvents. |
| Rapid Induction of Oxidative Stress | Pre-treat cells with a low dose of a general antioxidant like N-acetylcysteine (NAC) before adding this compound to see if it rescues viability. | This can help determine if the initial cytotoxicity is due to a spike in ROS before the Nrf2 protective pathway is activated. |
| Induction of Apoptosis Pathway | Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK). Measure markers of apoptosis such as cleaved caspase-3 or Bax activation. | This helps to confirm if the observed cell death is due to the off-target induction of apoptosis. |
Issue 2: Contradictory Results (e.g., Nrf2 activation but also pro-inflammatory markers)
| Potential Cause | Troubleshooting Step | Rationale |
| Complex Biological Response | Measure a time-course of gene and protein expression. Check early (1-6 hours) and late (12-24 hours) time points. | The kinetics of Nrf2 (protective) and other pathways like NF-κB (inflammatory) may differ. An initial pro-inflammatory response could be followed by a dominant Nrf2-mediated anti-inflammatory effect. |
| Nrf2-Independent Effects | Use primary cells from Nrf2 knockout animals, if available. Alternatively, use siRNA to knock down Nrf2 in your primary cells. | This is the definitive method to distinguish between on-target Nrf2-dependent effects and off-target Nrf2-independent effects. |
| Assay Interference | Run appropriate controls for all assays, including this compound in cell-free conditions, to rule out direct chemical interference with assay components. | As mentioned in the FAQ, direct compound interference can lead to misleading results. |
Quantitative Data Summary
The following tables summarize quantitative data for this compound and its analogs from various studies. Note that experimental conditions and cell types greatly influence these values.
Table 1: In Vitro Potency of CDDO Derivatives in Various Cell Types
| Compound | Cell Type | Assay | Result (IC50 / EC50) | Reference |
| This compound | Pediatric Solid Tumor Lines | Inhibition of Colony Formation | 5 - 170 nM | |
| CDDO-TFEA | Pediatric Solid Tumor Lines | Inhibition of Colony Formation | 5 - 170 nM | |
| CDDO-Me | Pediatric Solid Tumor Lines | Metabolic Cell Death | 110 - 630 nM | |
| CDDO-Me | RAW 264.7 Macrophages | Nrf2 Nuclear Translocation | Significant at 25-50 nM | |
| CDDO-Im | Human PBMCs | Nrf2-dependent Gene Upregulation | Effective at 20 nM | |
| CDDO-TFEA | GBM8401 Glioblastoma Cells | Reduction in Cell Viability (24h) | ~2 µM |
Table 2: Adverse Effects of Bardoxolone Methyl (CDDO-Me) in a Clinical Trial (BEACON)
| Adverse Event | Bardoxolone Methyl Group | Placebo Group | Reference |
| Heart Failure Events | Increased Risk | Lower Risk | |
| Muscle Spasms | 42% | 12% | |
| Increased Albuminuria | Observed Increase | - | |
| Elevated ALT/AST | Observed Increase (Reversible) | - |
Note: This data is from a clinical trial in patients with type 2 diabetes and chronic kidney disease and may not directly translate to in vitro primary cell experiments, but it highlights biological systems potentially sensitive to the compound.
Key Experimental Protocols
Protocol 1: Western Blot for Nrf2 Nuclear Translocation
-
Cell Treatment: Plate primary cells at the desired density. Allow them to adhere and recover. Treat with this compound (e.g., 10-500 nM) or vehicle (DMSO) for a specified time (e.g., 4-6 hours).
-
Cell Lysis and Fractionation: Wash cells with ice-cold PBS. Lyse cells and separate nuclear and cytoplasmic fractions using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions. Add protease and phosphatase inhibitors to all buffers.
-
Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure the purity of fractions, probe the same membrane with a nuclear marker (e.g., Lamin A/C) and a cytoplasmic marker (e.g., GAPDH).
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the Nrf2 signal in the nuclear fraction relative to the vehicle control indicates activation.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Plate primary cells in a black, clear-bottom 96-well plate. After adherence, treat cells with this compound or vehicle for the desired time. Include a positive control (e.g., H₂O₂ or tert-butylhydroperoxide).
-
Probe Loading: Remove the treatment media and wash cells gently with warm PBS or HBSS. Add the ROS-sensitive probe H₂DCFDA (e.g., 5-10 µM in warm PBS) to each well. Incubate for 30 minutes at 37°C, protected from light.
-
Measurement: Wash the cells again to remove excess probe. Add fresh PBS or phenol red-free media. Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths (e.g., ~485 nm Ex / ~535 nm Em for DCF).
-
Controls: It is critical to include wells with this compound but no cells to check for autofluorescence or direct chemical reaction with the probe.
-
Analysis: Normalize the fluorescence of treated cells to the vehicle control. A significant increase indicates ROS production.
Visualizations
Signaling Pathways and Workflows
Caption: On-target Nrf2 activation and key off-target pathways of this compound.
Caption: Troubleshooting workflow for investigating unexpected cytotoxicity.
References
- 1. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel Nrf2 activator CDDO‐EA attenuates cerebral ischemic injury by promoting microglia/macrophage polarization toward M2 phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of the Triterpenoid, CDDO Methyl Amide, a Potent Inducer of Nrf2-Mediated Transcription | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Inconsistent CDDO-EA Experimental Results
Welcome to the technical support center for the experimental use of CDDO-EA (also known as RTA 405). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during in vitro and in vivo studies involving this potent Nrf2 activator. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, along with detailed experimental protocols and consolidated data to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic triterpenoid that functions as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[2] this compound reacts with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a wide array of cytoprotective and antioxidant genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound has low aqueous solubility and is typically dissolved in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions (e.g., 10 mM). It is crucial to note that This compound solutions are unstable and should be prepared fresh for each experiment. If short-term storage is unavoidable, aliquot the stock solution into small volumes and store at -80°C for no longer than a few days, protected from light. Avoid repeated freeze-thaw cycles. When diluting the DMSO stock into aqueous media for cell culture or in vivo formulations, it is recommended to do so in a stepwise manner to prevent precipitation. The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q3: What are the common sources of variability in in vitro experiments with this compound?
A3: Inconsistent results in cell-based assays can arise from several factors:
-
Compound Instability: Degradation of this compound in stock solutions or in culture media during long incubation periods can lead to a lower effective concentration and diminished biological activity.
-
Cell Density: The response to this compound can be influenced by cell density. It is important to maintain consistent cell seeding densities across experiments.
-
Assay Interference: At higher concentrations, this compound or its degradation products may interfere with certain assay readouts. For example, colored compounds can affect absorbance-based assays, and fluorescent compounds can interfere with fluorescence-based assays. It is advisable to run appropriate controls, such as compound-only wells, to check for interference.
-
Off-Target Effects: While a potent Nrf2 activator, very high concentrations of this compound may induce off-target effects, including cytotoxicity, that are independent of Nrf2 activation.
Q4: What are the recommended in vivo administration routes and dosages for this compound?
A4: The most common route of administration for this compound in rodent models is through dietary admixture, typically ranging from 100 to 400 mg/kg of chow. This method provides chronic exposure to the compound. Oral gavage is another option for more precise dosing, with formulations often involving a vehicle like Neobee oil. The choice of administration route and dosage will depend on the specific animal model and experimental goals. It is important to consider the bioavailability and pharmacokinetics of this compound, which can be influenced by the formulation and route of administration.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Recommended Solution |
| Low or no induction of Nrf2 target genes (e.g., HO-1, NQO1) at expected concentrations. | 1. Degraded this compound solution: The compound has degraded due to improper storage or handling. 2. Sub-optimal treatment conditions: Incubation time may be too short for transcriptional changes to be observed. 3. Low Nrf2 expression in the cell line: Some cell lines may have low basal levels of Nrf2, making it difficult to detect activation. | 1. Prepare fresh this compound stock solution in DMSO for each experiment. Protect from light. 2. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal incubation time for maximal target gene induction in your specific cell line. 3. Confirm Nrf2 expression in your cell line via Western blot. Consider using a positive control for Nrf2 activation, such as tert-Butylhydroquinone (tBHQ). |
| High variability in cell viability assay results (e.g., MTT, XTT). | 1. Inconsistent cell seeding density: Variations in the number of cells per well will lead to variable results. 2. Interference with the assay: this compound may directly react with the assay reagents or interfere with the spectrophotometric reading. 3. Precipitation of this compound: The compound may precipitate out of the culture medium at higher concentrations, leading to inconsistent exposure. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Run a cell-free control with media and this compound at all tested concentrations to check for direct effects on the assay reagents. 3. Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system for dilution. |
| Unexpected cytotoxicity at low concentrations. | 1. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Cell line sensitivity: Some cell lines may be particularly sensitive to this compound. 3. Contaminated compound: The batch of this compound may contain impurities. | 1. Ensure the final DMSO concentration is ≤ 0.5%. Run a vehicle control with the same concentration of DMSO. 2. Perform a dose-response curve to determine the cytotoxic threshold for your specific cell line. 3. Verify the purity of the compound if possible. Consider purchasing from a reputable supplier. |
In Vivo Experimentation
| Issue | Potential Cause | Recommended Solution |
| Lack of expected therapeutic effect or biomarker modulation. | 1. Insufficient bioavailability: The formulation or administration route may not be optimal, leading to poor absorption. 2. Inadequate dose: The dose may be too low for the specific animal model and disease phenotype. 3. Variability in food consumption: For dietary administration, individual differences in food intake can lead to variable dosing. | 1. If using oral gavage, ensure proper formulation to maintain this compound in solution or a stable suspension. Consider pharmacokinetic studies to measure plasma and tissue concentrations. 2. Consult the literature for effective dosages in similar models (see tables below). A dose-escalation study may be necessary. 3. Monitor food intake and body weight of the animals. If intake is highly variable, consider switching to oral gavage for more precise dosing. |
| Inconsistent results between animals in the same treatment group. | 1. Improper gavage technique: Incorrect oral gavage can lead to aspiration or incomplete delivery of the dose. 2. Biological variability: Individual differences in metabolism and disease progression can contribute to varied responses. | 1. Ensure all personnel are properly trained in oral gavage techniques. 2. Increase the number of animals per group to improve statistical power and account for biological variability. |
Quantitative Data Summary
In Vitro Effective Concentrations
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| Human PBMCs | qPCR | 20 nM | Upregulation of NQO1, GCLM, HO-1, GCLC | |
| HMVEC | nCounter Array | 100 nM | Induction of Nrf2 target genes | |
| K562 | nCounter Array | 100 nM | Induction of Nrf2 target genes | |
| RAW 264.7 Macrophages | ELISA | 500 nM | Blocked LPS-induced TNF-α production | |
| L6-GLUT4myc Myotubes | Western Blot, qPCR | 500 nM | Inhibited LPS-induced NF-κB activation | |
| GBM8401 | Flow Cytometry | >1 µM | Induced apoptosis and G2/M arrest |
In Vivo Dosages and Effects
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| N171-82Q Huntington's Disease Mice | Dietary Admixture | 100-200 mg/kg | From 30 days of age | Improved motor performance, increased survival | |
| G93A SOD1 ALS Mice | Dietary Admixture | 400 mg/kg | From 30 days of age | Attenuated weight loss, enhanced motor performance, extended survival | |
| C57BL/6 Mice (LPS challenge) | Oral Gavage | 2 µM in Neobee oil | Single dose | ||
| 129/Sv Mice (Total Body Irradiation) | Dietary Admixture | 400 mg/kg | 3 days prior to TBI | Significantly improved median survival |
Experimental Protocols & Visualizations
Nrf2 Signaling Pathway
The following diagram illustrates the mechanism of Nrf2 activation by this compound.
Experimental Workflow: Troubleshooting Nrf2 Activation
This workflow provides a logical approach to troubleshooting inconsistent Nrf2 activation results.
Protocol: Western Blot for Nrf2 Nuclear Translocation
Objective: To determine if this compound treatment induces the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Cell lysis buffer for cytoplasmic and nuclear fractionation (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents).
-
Protease and phosphatase inhibitor cocktails.
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the optimized time period. Include a positive control if available (e.g., 50 µM tBHQ for 4 hours).
-
Cell Lysis and Fractionation: After treatment, wash cells with ice-cold PBS. Harvest the cells and perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol of your chosen kit.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Analysis:
-
Strip the membrane and re-probe for Lamin B1 to confirm the purity of the nuclear fractions and equal loading.
-
Re-probe for β-actin or GAPDH to confirm the purity of the cytoplasmic fractions and equal loading.
-
Quantify the band intensities and normalize the nuclear Nrf2 signal to the Lamin B1 signal. An increase in the normalized nuclear Nrf2 signal in this compound treated cells compared to the vehicle control indicates successful translocation.
-
Protocol: qPCR for Nrf2 Target Gene Expression
Objective: To quantify the change in mRNA expression of Nrf2 target genes (e.g., HO-1, NQO1) following this compound treatment.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (HO-1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle as described in the Western blot protocol.
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercial kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt. A fold change greater than 1 indicates upregulation of the target gene.
-
Protocol: MTT Cell Viability Assay
Objective: To assess the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Cell Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Include wells with media only (no cells) as a background control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle-treated control cells (set to 100%).
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value, if applicable.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The Nrf2-ARE pathway: a valuable therapeutic target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Targeting the Nrf2 Pathway by Triterpenoids (CDDO-Im and CDDO-Me) for Protection from LPS-Induced Inflammatory Response and Reactive Oxygen Species in Human Peripheral Blood Mononuclear Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CDDO-EA In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Nrf2 activator CDDO-Ethyl Amide (CDDO-EA) in animal models. The focus is on practical solutions for minimizing toxicity and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid-ethyl amide) is a synthetic triterpenoid compound derived from oleanolic acid.[1] Its primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[2][3] Under normal conditions, Nrf2 is targeted for degradation by Keap1.[4] this compound disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of over 250 cytoprotective genes that have antioxidant and anti-inflammatory functions.[5]
Q2: What are the known dose-limiting toxicities (DLTs) for CDDO compounds?
A2: Specific dose-limiting toxicities for this compound in animal models are not extensively detailed in the cited literature, where the reported doses were generally well-tolerated. However, for a related compound, Bardoxolone Methyl (CDDO-Me), a Phase I clinical trial in patients with advanced solid tumors identified a reversible, grade 3 elevation in liver transaminases as a dose-limiting toxicity. The maximum tolerated dose in that human study was established as 900 mg/day. Researchers should closely monitor liver function and general animal welfare, especially when escalating doses.
Q3: How is this compound typically administered in animal studies?
A3: The most common and effective method of administration for chronic studies in animal models is dietary admixture. This compound is mixed into standard rodent chow at specified concentrations (e.g., 100-400 mg/kg of diet). This method ensures consistent, long-term dosing. For acute dosing, administration via oral gavage has also been used.
Q4: Does this compound cross the blood-brain barrier (BBB)?
A4: Yes, this compound is known to be bioavailable and capable of penetrating the blood-brain barrier in mice. Studies have shown that this compound and the related CDDO-TFEA achieve higher brain concentrations compared to other analogs like CDDO-methyl amide (CDDO-MA), making them suitable for investigating neurodegenerative diseases.
Troubleshooting Guide
Problem 1: Animals on the this compound diet are exhibiting unexpected weight loss or reduced food intake.
-
Possible Cause: While multiple studies report that this compound formulated in the diet does not significantly affect body weight or food intake, individual cohorts or different animal strains might show sensitivity. The issue could stem from poor palatability of the custom diet or an early toxicological response.
-
Troubleshooting Steps:
-
Quantify Food Intake: Begin by accurately measuring daily food consumption to confirm if it has decreased compared to control animals.
-
Assess Animal Welfare: Perform daily health checks, observing for signs of distress, lethargy, or other adverse effects.
-
Reduce Dose: If adverse effects are noted, consider lowering the concentration of this compound in the diet.
-
Vehicle Control: Ensure the control diet is identical to the treatment diet, excluding the active compound, to rule out effects from the diet base itself.
-
Problem 2: The expected therapeutic or pharmacodynamic effect is not observed.
-
Possible Cause: Lack of efficacy can be due to an insufficient dose, poor compound stability or bioavailability, or incorrect formulation of the medicated diet.
-
Troubleshooting Steps:
-
Verify Target Engagement: The primary action of this compound is Nrf2 activation. Collect a relevant tissue sample (e.g., liver, colon, or brain) and perform a Western blot to check for increased levels of Nrf2 or its downstream target proteins, such as Heme Oxygenase-1 (HO-1). This confirms the compound is biologically active in your model.
-
Confirm Diet Concentration: If possible, have an analytical laboratory confirm the concentration and homogeneity of this compound in the prepared chow. Inconsistent mixing can lead to under-dosing.
-
Review Dosing Regimen: Compare your dose to those used in published studies for similar animal models (see Table 1). It may be necessary to increase the dose, but this should be done cautiously while monitoring for toxicity.
-
Check Compound Stability: Ensure the this compound compound was stored correctly (typically at -20°C or -80°C) and that the medicated diet is not stored for excessively long periods, which could lead to degradation.
-
Data Summary Tables
Table 1: Summary of this compound Dosing and Efficacy in Preclinical Animal Models
| Animal Model | Dosing Regimen | Key Outcomes | Citation(s) |
| Huntington's Disease (N171-82Q Mice) | 100 mg/kg & 200 mg/kg in diet, starting at 30 days of age. | Improved motor performance, significantly increased survival (by 19-22%), reduced oxidative stress markers, and rescued striatal atrophy. | |
| Amyotrophic Lateral Sclerosis (ALS) (G93A SOD1 Mice) | 400 mg/kg in diet, starting at 30 days ("presymptomatic"). | Significantly extended survival by ~20 days (16.6%), attenuated weight loss, and enhanced motor performance. | |
| Obesity / Type 2 Diabetes (High-Fat Diet Mice) | 0.04% in diet (~400 mg/kg) for 6 weeks. | Prevented HFD-induced weight gain, insulin resistance, and hyperglycemia. This was associated with reduced caloric intake. | |
| Radiation-Induced Injury (129/Sv Mice) | 400 mg/kg in diet for 3 days prior to Total Body Irradiation (TBI). | Significantly improved median survival from 13 days to 21.5 days following a 7.5-Gy dose of TBI. |
Table 2: Potential Side Effects and Observations for CDDO Analogs
| Compound | Animal Model / Study Type | Dose | Observed Side Effects / Notes | Citation |
| This compound | Huntington's Disease Mice | 100-200 mg/kg diet | No significant effect on body weight was observed. | |
| This compound | High-Fat Diet Mice | 400 mg/kg diet | No effect on body weight in mice fed a low-fat diet. Reduced weight gain in HFD mice was due to reduced caloric intake, not direct toxicity. | |
| Bardoxolone Methyl (CDDO-Me) | Human Phase I (Cancer) | Up to 900 mg/day (oral) | Reversible grade 3 liver transaminase elevation was the dose-limiting toxicity. |
Experimental Protocols & Methodologies
Protocol 1: Preparation and Administration of this compound via Dietary Admixture
This protocol describes a general method for preparing a medicated diet based on procedures cited in the literature.
-
Objective: To create a homogenous, medicated rodent diet for consistent oral administration of this compound.
-
Materials:
-
This compound powder (ensure high purity)
-
Standard powdered rodent diet (e.g., Purina 5002)
-
A suitable blender or mixer capable of ensuring homogenous mixing (e.g., a V-blender or planetary mixer).
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, and a respiratory mask (as this compound is a fine powder).
-
-
Procedure:
-
Calculation: Determine the total amount of diet needed for the study duration. Calculate the required mass of this compound based on the target concentration (e.g., for a 400 mg/kg diet, you need 400 mg of this compound for every 1 kg of chow).
-
Pre-mixing: Accurately weigh the calculated amount of this compound. To ensure homogeneity, first mix the this compound powder with a small portion of the powdered diet (e.g., 10% of the total diet weight).
-
Blending: Add the pre-mix to the remaining powdered diet in the blender. Mix thoroughly according to the mixer's specifications. The goal is to achieve a uniform distribution of the compound throughout the diet.
-
Pelleting (Optional): If your animals are accustomed to pellets, the mixed powder can be re-pelleted using a laboratory pellet mill. Alternatively, the powdered diet can be provided in specialized food hoppers.
-
Storage: Store the final medicated diet in airtight, light-protected containers at 4°C to minimize degradation. Prepare fresh batches regularly (e.g., every 2-4 weeks) depending on compound stability.
-
-
Quality Control:
-
For GMP-level studies, send a sample of the final diet for analytical testing (e.g., HPLC) to verify the concentration and homogeneity of this compound.
-
Retain a sample of each batch for future reference.
-
Visualized Pathways and Workflows
Caption: Mechanism of this compound. This compound inhibits Keap1, preventing Nrf2 degradation.
Caption: Troubleshooting workflow for common issues in this compound in vivo experiments.
References
- 1. CDDO, an Anti-Inflammatory and Antioxidant Compound, Attenuates Vasospasm and Neuronal Cell Apoptosis in Rats Subjected to Experimental Subarachnoid Hemorrhage [mdpi.com]
- 2. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating CDDO-EA in Long-Term Experiments
Welcome to the technical support center for 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid ethyl amide (CDDO-EA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in long-term experiments?
A1: this compound, a synthetic triterpenoid, can be susceptible to degradation over time, particularly in solution. The primary concerns are hydrolysis of the ethyl amide group and oxidation or photodegradation of the α,β-unsaturated enone moieties within the triterpenoid backbone. These degradation pathways can lead to a loss of biological activity and the formation of impurities that may confound experimental results. Solutions of this compound are noted to be unstable and should ideally be prepared fresh for each experiment.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, this compound should be stored as a dry powder at -20°C.[2] Stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare small aliquots of concentrated stock solutions to minimize the number of freeze-thaw cycles.[2] For long-term storage of stock solutions, -80°C is recommended and can maintain stability for up to two years.[2]
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?
A3: Precipitation is a common issue with hydrophobic compounds like this compound. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible, typically below 0.5%. It is also advisable to add the this compound stock solution to the medium while vortexing or stirring to ensure rapid and uniform dispersion. Preparing intermediate dilutions in a serum-containing medium or a medium with a higher protein concentration can sometimes help to improve solubility before final dilution.
Q4: How long is this compound stable in cell culture medium at 37°C?
A4: The stability of this compound in cell culture medium at 37°C can be variable and depends on the specific media composition. Components within the media, such as certain amino acids or metal ions, can potentially accelerate degradation.[3] It is crucial to either prepare fresh media with this compound for each medium change or to conduct a stability study under your specific experimental conditions to determine the rate of degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term experiments with this compound.
Issue 1: Inconsistent or Diminishing Biological Activity Over Time
-
Potential Cause: Degradation of this compound in stock solutions or experimental media.
-
Troubleshooting Steps:
-
Stock Solution Integrity:
-
Always prepare fresh stock solutions from powder if you suspect degradation.
-
Minimize freeze-thaw cycles by preparing and storing small-volume aliquots.
-
Store stock solutions at -80°C for long-term use.
-
-
Working Solution Stability:
-
Prepare working solutions in cell culture media immediately before use.
-
If experiments run for multiple days without a medium change, consider the stability of this compound under your specific conditions by performing a time-course analysis (see Experimental Protocols section).
-
-
Visual Inspection:
-
Before use, visually inspect stock and working solutions for any signs of precipitation or color change, which could indicate degradation or insolubility.
-
-
Issue 2: High Variability Between Experimental Replicates
-
Potential Cause: Inconsistent dosing due to precipitation or poor solubility.
-
Troubleshooting Steps:
-
Solubilization Technique:
-
Ensure the this compound stock solution is fully dissolved before further dilution. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.
-
When diluting into aqueous media, add the stock solution dropwise while vigorously stirring the media to prevent localized high concentrations and subsequent precipitation.
-
-
Final Solvent Concentration:
-
Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium consistent across all wells and experiments, and as low as feasible (ideally ≤ 0.1%).
-
-
Pre-treatment Check:
-
After preparing the final working solution, allow it to sit at the experimental temperature for a short period and visually inspect for any signs of precipitation before adding it to the cells.
-
-
Quantitative Data Summary
While specific long-term stability data for this compound under various experimental conditions is not extensively published, the following table provides a general guideline for storage and handling. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental setup.
| Condition | Matrix | Temperature | Recommended Storage Duration | Reference |
| Powder | Solid | -20°C | Up to 3 years | |
| Stock Solution | DMSO | -20°C | Up to 1 year | |
| Stock Solution | DMSO | -80°C | Up to 2 years | |
| Working Solution | Cell Culture Media | 37°C | Prepare fresh; stability is variable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary. d. Dispense into small-volume, single-use aliquots in sterile microcentrifuge tubes. e. Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
Your specific cell culture medium
-
This compound stock solution in DMSO
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (optional, for mobile phase modification)
-
-
Procedure: a. Prepare a working solution of this compound in your cell culture medium at the final experimental concentration. b. Immediately take a "time zero" sample and store it at -80°C. c. Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO₂). d. At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution and store them at -80°C until analysis. e. For analysis, thaw all samples, and if necessary, precipitate proteins by adding a 3-fold excess of cold acetonitrile. Centrifuge to pellet the precipitate and transfer the supernatant for HPLC analysis. f. Inject the samples onto the HPLC system. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% TFA. g. Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., ~245 nm). h. Quantify the peak area of this compound at each time point and normalize it to the "time zero" sample to determine the percentage of this compound remaining.
Signaling Pathway and Workflow Diagrams
The primary mechanism of action for this compound is the activation of the Nrf2 signaling pathway.
References
Technical Support Center: Overcoming Resistance to CDDO-EA in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the synthetic triterpenoid CDDO-EA (RTA 405) and its analogs, such as CDDO-Me (Bardoxolone Methyl, RTA 402), in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound and its analogs are known to be potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1][2] By activating Nrf2, this compound can protect normal cells from oxidative stress and inflammation. In cancer cells, at higher concentrations, these compounds can induce apoptosis (programmed cell death) and inhibit proliferation by modulating various signaling pathways, including the inhibition of NF-κB and STAT3.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential underlying resistance mechanisms?
While direct studies on acquired resistance to this compound are limited, resistance mechanisms can be inferred from studies on similar compounds (e.g., CDDO-Me) and general principles of cancer drug resistance. Potential mechanisms include:
-
Chronic Nrf2 Activation: While acute activation of Nrf2 is a key therapeutic mechanism, constitutive or prolonged activation in cancer cells can lead to a state of heightened antioxidant capacity, which may protect them from the pro-oxidant and apoptotic effects of high-dose this compound. Cancer cells with pre-existing mutations in KEAP1, the negative regulator of Nrf2, may exhibit intrinsic resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Metabolic Reprogramming: Resistant cancer cells may alter their metabolic pathways to counteract the effects of this compound. This can include shifts in glucose, lipid, and amino acid metabolism to support cell survival and proliferation under drug-induced stress.
-
Evasion of Apoptosis: Alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins, can render cells resistant to this compound-induced cell death.
Q3: Can this compound be used in combination with other anticancer drugs?
Yes, in fact, CDDO-Me (a close analog) has been shown to enhance the efficacy of other chemotherapeutic agents and to overcome resistance to drugs like doxorubicin and enzalutamide. This suggests that combination therapy may be a valuable strategy, potentially preventing the emergence of resistance to this compound itself.
Troubleshooting Guide
This guide provides a step-by-step approach to investigate and potentially overcome resistance to this compound in your cancer cell line experiments.
Problem: Decreased sensitivity or acquired resistance to this compound in our cancer cell line.
Step 1: Confirm Resistance
Action:
-
Perform a dose-response curve and calculate the IC50 value of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
Experimental Protocol: See "Protocol for Determining IC50 Values using a Cell Viability Assay" below.
Step 2: Investigate Potential Mechanisms
A. Assess Nrf2 Pathway Activity
Hypothesis: Chronic activation of the Nrf2 pathway is contributing to resistance.
Action:
-
Western Blot: Analyze the protein levels of Nrf2 in the nuclear fraction and its downstream targets (e.g., NQO1, HO-1, GCLC) in both sensitive and resistant cells, with and without this compound treatment. Persistently high levels in resistant cells may indicate a resistance mechanism.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression of Nrf2 target genes.
B. Evaluate Drug Efflux Pump Expression
Hypothesis: Increased expression of ABC transporters is reducing intracellular this compound concentration.
Action:
-
qRT-PCR and Western Blot: Analyze the expression of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) in sensitive versus resistant cells.
-
Functional Assay: Use a fluorescent substrate of these pumps (e.g., Rhodamine 123 for P-glycoprotein) to assess efflux activity. A lower intracellular fluorescence in resistant cells would suggest increased pump activity.
C. Analyze Apoptotic Pathways
Hypothesis: Resistant cells have developed mechanisms to evade this compound-induced apoptosis.
Action:
-
Apoptosis Assay: Use Annexin V/Propidium Iodide staining and flow cytometry to compare the extent of apoptosis induced by this compound in sensitive and resistant cells.
-
Western Blot: Analyze the expression of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, -8, -9), PARP, and Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Bax, Bak).
Step 3: Strategies to Overcome Resistance
A. Combination Therapy
Rationale: Using a second agent with a different mechanism of action can create synthetic lethality and prevent the emergence of resistant clones.
Suggested Combinations (based on preclinical studies with analogs):
-
Conventional Chemotherapeutics: Combine this compound with drugs like doxorubicin or cisplatin.
-
Targeted Therapies: For hormone-dependent cancers like prostate cancer, combination with anti-androgens such as enzalutamide has shown promise.
B. Nrf2 Inhibition
Rationale: If chronic Nrf2 activation is confirmed as a resistance mechanism, transiently inhibiting the pathway may re-sensitize cells to this compound.
Action:
-
Use a pharmacological inhibitor of Nrf2 (e.g., Halofuginone) in combination with this compound.
-
Utilize siRNA or shRNA to knockdown Nrf2 expression and assess the impact on this compound sensitivity.
C. Inhibition of Drug Efflux Pumps
Rationale: If overexpression of ABC transporters is identified, inhibitors can restore intracellular drug concentrations.
Action:
-
Co-administer this compound with known inhibitors of the identified efflux pumps (e.g., Verapamil for P-glycoprotein).
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on CDDO compounds and resistance. Note that direct data for this compound resistance is limited, and much of this is based on its analog, CDDO-Me.
| Parameter | Cell Line | Treatment | Result | Reference |
| IC50 | Oral Squamous Carcinoma (Cal-27) | CDDO-Me | 280 nM | |
| Normal Human Keratinocytes (NHEK) | CDDO-Me | 820 nM | ||
| Cabazitaxel-Resistant Prostate Cancer (Cab-R) | Cabazitaxel | ~7-fold higher LD50 vs. parental | ||
| Gene Expression | Human Peripheral Blood Mononuclear Cells (PBMCs) | CDDO-Im (20 nM, 20h) | Significant upregulation of Nrf2 target genes (HO-1, GCLC, GCLM, NQO1) | |
| Protein Expression | Prostate Cancer Cells (22Rv1, C4-2B, LNCaP) | CDDO-Me (100-500 nM, 6-24h) | Dose- and time-dependent decrease in Androgen Receptor (AR and AR-V7) | |
| Clinical Response | Mantle Cell Lymphoma Patient | Bardoxolone Methyl | Complete tumor response | |
| Anaplastic Thyroid Carcinoma Patient | Bardoxolone Methyl | Partial response |
Experimental Protocols
Protocol for Developing a this compound-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to escalating doses of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Determine the initial IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for signs of recovery (i.e., resumption of normal morphology and proliferation). This may take several passages. Once the cells are growing steadily at this concentration, they can be considered adapted.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A stepwise increase (e.g., 1.5 to 2-fold) is recommended. At each new concentration, there will likely be significant cell death initially.
-
Selection and Expansion: Allow the surviving cells to repopulate the flask. Continue to culture them at this concentration until they are growing robustly.
-
Repeat Dose Escalation: Repeat steps 4 and 5 until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterization and Banking: Once a resistant population is established, characterize its level of resistance by determining the new IC50 and comparing it to the parental line. Cryopreserve aliquots of the resistant cell line at various passages.
Protocol for Western Blot Analysis of Nrf2 and Downstream Targets
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-NQO1, anti-HO-1, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate sensitive and resistant cells and treat with this compound or vehicle control for the desired time. For total protein, lyse cells directly in RIPA buffer. For nuclear Nrf2, perform nuclear/cytoplasmic fractionation according to the kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (β-actin for total lysates, Lamin B1 for nuclear fractions).
Visualizations
Caption: Key pathways leading to therapeutic effects and potential resistance to this compound.
Caption: A logical workflow for troubleshooting and addressing this compound resistance.
Caption: The dual role of Nrf2 signaling in the therapeutic action and potential resistance to this compound.
References
Technical Support Center: Measuring CDDO-EA Uptake in Cells
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for researchers measuring the cellular uptake of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid ethyl amide (CDDO-EA). The primary and most robust analytical method for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to quantify this compound uptake in cells?
A1: The gold standard for quantifying small molecules like this compound in complex biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for precise measurement of the compound in cell lysates.
Q2: Can I use a fluorescence-based method to measure this compound uptake?
A2: this compound is not intrinsically fluorescent. While it's theoretically possible to attach a fluorescent tag, this would alter the molecule's chemical structure, size, and polarity, which could significantly change its uptake characteristics. Therefore, fluorescence is not a recommended primary method for quantifying the uptake of the unlabeled compound.
Q3: At what concentrations should I test this compound in my cell line?
A3: The optimal concentration depends on your cell type and the biological effect you are studying. Published studies on CDDO derivatives like CDDO-Methyl Ester (CDDO-Me) often use a range from high nanomolar to low micromolar concentrations to observe biological activity. For example, significant Nrf2 activation has been seen with concentrations as low as 25-50 nM, while effects on cell viability (IC50) are often in the 100 nM to 5 µM range.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific model.
Q4: How do I normalize the uptake data?
A4: To compare uptake across different experiments and cell densities, it is crucial to normalize the measured amount of this compound. The most common method is to normalize to the total protein content of the cell lysate, expressing the result as ng or pmol of this compound per mg of total protein. Alternatively, you can normalize to the cell number (e.g., pg per 10^6 cells).
Core Methodology: LC-MS/MS for this compound Quantification
This section provides a detailed protocol for quantifying intracellular this compound. The mass spectrometry parameters are based on those published for the closely related and well-studied analog, Bardoxolone Methyl (CDDO-Me), and should serve as a strong starting point for method development.[2]
Experimental Protocol
1. Cell Culture and Treatment: a. Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow to desired confluency (typically 80-90%). b. Treat cells with the desired concentrations of this compound for the specified time period. Include a vehicle control (e.g., DMSO).
2. Cell Harvesting and Washing: a. Aspirate the media containing this compound. b. To stop uptake and remove extracellular compound, immediately place the plate on ice and wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS). c. After the final wash, aspirate all residual PBS. d. Harvest cells by trypsinization or by using a cell scraper in a known volume of ice-cold PBS. e. Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
3. Cell Lysis and Protein Quantification: a. Resuspend the cell pellet in a known volume of RIPA buffer (or a similar lysis buffer compatible with your protein assay). b. Lyse the cells by incubating on ice, followed by sonication or vortexing. c. Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (clarified lysate). e. Use a small aliquot of the lysate to determine the total protein concentration using a BCA or Bradford protein assay.
4. Analyte Extraction (Liquid-Liquid Extraction): a. To a known volume of cell lysate (e.g., 100 µL), add an internal standard (IS). A suitable IS would be a structurally similar molecule not present in the sample, such as a stable isotope-labeled this compound or another triterpenoid like CDDO-Me if it is not being tested. b. Add 4 volumes of a water-immiscible organic solvent (e.g., 400 µL of methyl tert-butyl ether or ethyl acetate). c. Vortex vigorously for 2 minutes to mix. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to separate the aqueous and organic phases. e. Carefully transfer the upper organic layer to a new tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen. g. Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water).
5. LC-MS/MS Analysis: a. Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Use a suitable gradient, for example, starting at 50% B and increasing to 95% B over several minutes.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL. b. Mass Spectrometry (based on CDDO-Me):
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
- Precursor Ion ([M+H]+): For this compound, the exact mass should be calculated. For the analog CDDO-Me, the m/z is 506.3.[2]
- Fragment Ions: These must be optimized by infusing a pure standard of this compound. For CDDO-Me, a characteristic fragment is monitored.[2]
6. Data Analysis: a. Create a calibration curve using known concentrations of this compound spiked into lysate from untreated control cells. b. Integrate the peak areas for this compound and the internal standard in both the standards and the unknown samples. c. Calculate the peak area ratio (this compound / IS). d. Determine the concentration of this compound in the lysate using the calibration curve. e. Normalize the concentration to the protein content of the lysate (e.g., ng this compound / mg protein).
Data Presentation
Quantitative data on intracellular this compound is limited in publicly available literature. However, numerous studies have defined the effective concentrations required to achieve specific biological outcomes. This data is crucial for designing uptake experiments.
Table 1: Typical Concentrations of CDDO-Me (Bardoxolone Methyl) Used in In Vitro Cellular Assays.
| Cell Line | Concentration Range | Biological Effect Observed | Reference |
|---|---|---|---|
| RAW 264.7 Macrophages | 10 - 50 nM | Significant nuclear translocation of Nrf2. | [3] |
| Human OSCC Cells | IC50 ~100-300 nM | Inhibition of cell viability and clonogenic survival. | |
| K562 (CML) | IC50 = 2.15 µM (24h) | Inhibition of cell proliferation. | |
| Colorectal Cancer Cells | 1.25 - 10 µM | Induction of apoptosis. |
| HMEC | 300 nM - 3 µM | Increased Nrf2 expression in nuclear fraction. | |
Note: CDDO-Me is the methyl ester analog of CDDO, while this compound is the ethyl amide. While potencies are similar, optimal concentrations should be determined empirically for your specific cell line and endpoint.
Diagrams and Workflows
Caption: Workflow for quantifying this compound cellular uptake.
Caption: Simplified this compound mechanism of action via Nrf2.
Troubleshooting Guide
Q5: My this compound signal is very low or undetectable. What could be the problem?
A5:
-
Inefficient Extraction: Your extraction solvent may not be optimal. Try a different solvent (e.g., acetonitrile, methanol with 1% formic acid) for protein precipitation and extraction. Ensure vigorous vortexing to maximize recovery.
-
Low Uptake: The incubation time may be too short, or the concentration may be too low for your cell line. Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response experiment. Triterpenoids are highly hydrophobic and may bind to serum proteins in the media, reducing the effective concentration available to cells. Consider reducing the serum percentage during treatment.
-
Compound Degradation: Although generally stable, ensure the compound is not degrading in the media over long incubation times. You can test this by analyzing the media concentration at the start and end of the experiment.
-
MS Sensitivity: The instrument may not be properly tuned for your molecule. Infuse a pure standard of this compound to optimize MS parameters (cone voltage, collision energy) for the precursor and product ions.
Q6: I'm seeing high variability between my replicate samples. What are the common causes?
A6:
-
Inconsistent Washing: Residual extracellular this compound is a major source of variability. Ensure your washing steps with ice-cold PBS are rapid, thorough, and consistent for every well.
-
Variable Cell Numbers: Inconsistent cell seeding or cell loss during harvesting can cause significant variation. Double-check your cell counting and harvesting procedures. Normalizing to total protein content can help correct for minor variations in cell number.
-
Extraction Inefficiency: Ensure the internal standard is added to every sample before the extraction step to account for variability in extraction efficiency and sample loss.
-
Matrix Effects: Components from the cell lysate can suppress or enhance the ionization of this compound in the mass spectrometer. If suspected, dilute your final extract or use a more rigorous cleanup method like solid-phase extraction (SPE).
Q7: How can I be sure I'm measuring intracellular this compound and not just compound stuck to the outside of the cells?
A7: This is a critical aspect of any uptake study.
-
Thorough Washing: As mentioned, multiple washes with ice-cold PBS are essential. The cold temperature helps to halt membrane transport processes.
-
Acid Wash Strip (Optional): For some compounds, a brief wash with a cold, acidic buffer (e.g., glycine-HCl, pH 2.5-3.0) can be used to strip off surface-bound basic compounds. However, this should be validated to ensure it doesn't damage the cells and cause leakage of intracellular contents.
-
Trypsinization Control: The standard trypsinization step to lift adherent cells also helps to remove extracellular proteins that the compound may be adsorbed to. Ensure this step is consistent.
References
- 1. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nrf2-dependent effects of CDDO-Me on bactericidal activity in macrophage infection models [frontiersin.org]
Validation & Comparative
A Comparative Analysis of CDDO-EA and CDDO-Me in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the neuroprotective efficacy of two prominent synthetic triterpenoids, CDDO-Ethyl Amide (CDDO-EA) and CDDO-Methyl Ester (CDDO-Me, Bardoxolone Methyl), supported by experimental data.
The synthetic oleanane triterpenoids, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) and its derivatives, have emerged as potent inducers of the Keap1-Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative and inflammatory stress. Among these derivatives, CDDO-Ethyl Amide (this compound) and CDDO-Methyl Ester (CDDO-Me), also known as Bardoxolone Methyl, have garnered significant attention for their therapeutic potential in a range of diseases, including neurodegenerative disorders. This guide provides a comparative overview of their efficacy in neuroprotection, drawing upon key experimental findings.
Mechanism of Action: The Nrf2 Signaling Pathway
Both this compound and CDDO-Me exert their primary neuroprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] CDDO derivatives, acting as Michael acceptors, react with cysteine residues on Keap1.[4] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, upregulating the expression of antioxidant and anti-inflammatory proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Comparative Efficacy in Neurodegenerative Disease Models
Direct head-to-head comparisons of this compound and CDDO-Me in the same neurodegenerative model are limited in the published literature. However, by collating data from separate studies, we can draw inferences about their relative potency and effects.
Amyotrophic Lateral Sclerosis (ALS)
In a G93A SOD1 mouse model of ALS, this compound demonstrated significant neuroprotective effects. When administered pre-symptomatically, it attenuated weight loss, improved motor performance, and notably extended the lifespan of the mice.
| Compound | Model | Key Efficacy Endpoints | Reference |
| This compound | G93A SOD1 Mice | Survival: Increased lifespan by 20.6 days (16.6%) compared to control (p<0.001) | |
| Nrf2 Activation: Upregulated Nrf2 expression and nuclear translocation in the spinal cord |
Huntington's Disease (HD)
Studies in a transgenic mouse model of HD (N171-82Q) showed that this compound attenuated striatal atrophy, a key pathological hallmark of the disease. Interestingly, the study noted that this compound exhibited neuroprotective effects comparable to a related compound, CDDO-TFEA, despite achieving lower brain concentrations, suggesting high potency. Another study using a 3-nitropropionic acid (3-NP) rat model, which mimics HD pathology, found that the closely related CDDO-Methyl Amide (CDDO-MA) significantly reduced striatal lesion volumes by over 70%.
| Compound | Model | Key Efficacy Endpoints | Reference |
| This compound | N171-82Q Mice | Striatal Volume: Significantly increased striatal volume compared to control (p<0.0001) | |
| CDDO-MA | 3-NP Rat Model | Striatal Lesions: Reduced lesion volume by >70% (p<0.01) | |
| Oxidative Stress: Significantly reduced markers like malondialdehyde and F2-Isoprostanes |
Parkinson's Disease (PD)
In a mouse model of Parkinson's Disease using the neurotoxin MPTP, oral administration of CDDO-MA (structurally similar to CDDO-Me) offered significant protection against the loss of dopaminergic neurons in the substantia nigra pars compacta and the depletion of striatal dopamine.
| Compound | Model | Key Efficacy Endpoints | Reference |
| CDDO-MA | MPTP Mouse Model | Neuronal Protection: Significantly protected against loss of TH-immunoreactive neurons (p<0.05) | |
| Dopamine Levels: Protected against the loss of striatal dopamine and its metabolites | |||
| Oxidative Stress: Blocked MPTP-induced malondialdehyde formation |
Cerebral Ischemia
In a mouse model of stroke (middle cerebral artery occlusion), intraperitoneal injection of this compound significantly reduced infarct volume and neurological deficits. This protection was associated with enhanced Nrf2 nuclear accumulation and a shift in microglia/macrophage polarization towards an anti-inflammatory M2 phenotype.
| Compound | Model | Key Efficacy Endpoints | Reference |
| This compound | MCAO Mouse Model | Infarct Volume: Significantly reduced infarct volume | |
| Neurological Deficit: Significantly reduced neurological deficit score | |||
| Anti-inflammatory Effect: Promoted M2 microglia/macrophage polarization |
Summary of Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols from the cited studies.
ALS Model (G93A SOD1 Mice)
-
Animal Model: G93A SOD1 transgenic mice (B6SJL background).
-
Compound Administration: this compound was dissolved in Neobee oil and administered via gavage or mixed in food (400 mg/kg). Treatment started at a presymptomatic age (30 days).
-
Assessments: Body weight and motor performance were monitored. Survival was recorded.
-
Endpoint Analysis: Spinal cord sections were analyzed for Nrf2 expression and localization via immunohistochemistry.
HD Model (N171-82Q Mice)
-
Animal Model: N171-82Q transgenic mice.
-
Compound Administration: this compound was provided in the diet at concentrations of 100 mg/kg and 200 mg/kg.
-
Assessments: Survival analysis was performed.
-
Endpoint Analysis: At 120 days of age, brains were collected for stereological analysis of striatal volume and neuron counts using NeuN staining.
Cerebral Ischemia Model (MCAO)
-
Animal Model: C57BL/6 mice.
-
Procedure: Transient middle cerebral artery occlusion (MCAO) was induced.
-
Compound Administration: this compound (2 and 4 mg/kg) was administered via intraperitoneal (i.p.) injection 30 minutes after MCAO surgery.
-
Assessments: Neurological deficits were scored 48 hours after MCAO.
-
Endpoint Analysis: Infarct volume was measured using TTC staining. Brain tissues were analyzed by Western blot for Nrf2 and HO-1 expression and by immunofluorescence for microglia/macrophage markers.
In Vitro Nrf2 Activation
-
Cell Lines: Wild-type and Nrf2 knockout mouse embryonic fibroblasts (MEFs).
-
Procedure: Cells were pre-treated with CDDO-MA (1, 10, 100 nM) or DMSO for 18 hours.
-
Assessments: Expression of ARE-regulated genes (GSTa3, HO-1, NQO-1) was quantified. To assess functional protection, cells were subsequently treated with tert-butylhydroperoxide (tBHP), and reactive oxygen species (ROS) generation was measured.
Conclusion
Both this compound and CDDO-Me (and its close analog CDDO-MA) are potent activators of the Nrf2 pathway and demonstrate significant neuroprotective properties across various preclinical models of neurodegenerative diseases. This compound has shown robust efficacy in models of ALS, HD, and cerebral ischemia, improving survival, preserving neuronal structures, and reducing functional deficits. CDDO-Me and its amido counterpart, CDDO-MA, have shown strong protective effects in models of Parkinson's and Huntington's disease by mitigating neuronal loss and oxidative stress.
While the available data does not permit a definitive declaration of superiority for one compound over the other across all neurodegenerative contexts, the evidence strongly supports the continued investigation of both molecules. Key differentiating factors for future development may include pharmacokinetic profiles, blood-brain barrier permeability, and long-term safety. The observation that this compound may be more active than other derivatives despite lower brain concentrations warrants further investigation into its specific potency and target engagement within the central nervous system. Researchers are encouraged to consider these findings when selecting candidates for further neuroprotective drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Effects of the Triterpenoid, CDDO Methyl Amide, a Potent Inducer of Nrf2-Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Roles of Nrf2 and Phase II Antioxidant Enzymes in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CDDO-EA and Bardoxolone Methyl in Oncology Research
A detailed examination of two promising synthetic triterpenoids, CDDO-Ethyl Amide (CDDO-EA) and Bardoxolone Methyl (CDDO-Me), reveals their significant potential in cancer therapy. This guide provides a comprehensive comparison of their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate their anti-cancer properties.
Both this compound and Bardoxolone Methyl are derivatives of the synthetic oleanane triterpenoid 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) and have demonstrated potent anti-inflammatory and anti-cancer activities.[1] Bardoxolone Methyl, the methyl ester of CDDO, has been more extensively studied and has entered clinical trials for various diseases, including cancer.[2][3] this compound, the ethyl amide derivative, has also shown significant promise in preclinical cancer models.[4] This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear overview of these two compounds.
Mechanism of Action: Targeting Key Cancer Pathways
The primary mechanism through which both this compound and Bardoxolone Methyl exert their anti-cancer effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Nrf2 Activation: Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5] In cancer, the activation of Nrf2 can help protect normal cells from oxidative stress while sensitizing cancer cells to apoptosis. Both this compound and Bardoxolone Methyl are potent activators of Nrf2. They interact with Keap1, a negative regulator of Nrf2, leading to the nuclear translocation of Nrf2 and the subsequent transcription of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
NF-κB Inhibition: The NF-κB pathway is a critical regulator of inflammation, cell proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Bardoxolone Methyl has been shown to inhibit the NF-κB signaling pathway, which contributes to its anti-inflammatory and pro-apoptotic effects in cancer cells. While less extensively studied in this regard, this compound is also believed to share this inhibitory effect on NF-κB due to its structural similarity to Bardoxolone Methyl.
dot
Caption: Signaling pathways modulated by this compound and Bardoxolone Methyl.
Preclinical Efficacy: A Comparative Overview
Both this compound and Bardoxolone Methyl have demonstrated significant anti-cancer activity in a range of preclinical models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and Bardoxolone Methyl in various cancer cell lines.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Reference |
| Neuroblastoma | Various | This compound | 0.11 - 0.63 | |
| Neuroblastoma | Various | Bardoxolone Methyl | 0.11 - 0.63 | |
| Oral Squamous Cell Carcinoma | Cal-27 | Bardoxolone Methyl | ~0.27 | |
| Esophageal Squamous Cell Carcinoma | Ec109 | Bardoxolone Methyl | 0.78 (24h), 0.30 (48h) | |
| Esophageal Squamous Cell Carcinoma | KYSE70 | Bardoxolone Methyl | 1.21 (24h), 0.64 (48h) | |
| Chronic Myeloid Leukemia | K562 | Bardoxolone Methyl | 2.15 (24h), 1.58 (48h) | |
| Prostate Cancer | LNCaP, PC-3 | Bardoxolone Methyl | Induces apoptosis at low concentrations | |
| Colorectal Cancer | Various | Bardoxolone Methyl | 1.25 - 10 | |
| Ovarian Cancer | Various | Bardoxolone Methyl | Inhibits growth and induces apoptosis |
Note: Direct comparative IC50 data for this compound across a wide range of cancer cell lines is limited in the currently available literature.
In Vivo Tumor Growth Inhibition
A key study directly compared the efficacy of this compound and Bardoxolone Methyl in a mouse model of lung cancer induced by the carcinogen vinyl carbamate. Both compounds, when administered in the diet, markedly reduced the number, size, and severity of lung carcinomas.
| Treatment Group | Average Tumor Burden (ATB) Reduction (%) | Reference |
| CDDO-Ethyl Amide (this compound) | 86 | |
| Bardoxolone Methyl (CDDO-Me) | 92 |
In a separate study, this compound was evaluated in a transgenic mouse model of pancreatic cancer (KPC mice). Mice fed a diet containing this compound showed a significant increase in survival compared to the control group. Similarly, Bardoxolone Methyl has been shown to inhibit tumor growth in various xenograft models, including breast and pancreatic cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the anti-cancer effects of this compound and Bardoxolone Methyl.
dot
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bardoxolone-Methyl Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in vitro and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cell Viability Assay Protocols | Thermo Fisher Scientific - BG [thermofisher.com]
- 5. Neuroprotective effect of Nrf2/ARE Activators, CDDO-ethylamide and CDDO-trifluoroethylamide in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CDDO-EA and CDDO-TFEA in Preclinical Models of Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of two synthetic triterpenoid compounds, CDDO-Ethyl Amide (CDDO-EA) and CDDO-Trifluoroethyl Amide (CDDO-TFEA), in preclinical models of Huntington's disease (HD). The information presented is based on experimental data from peer-reviewed research, with a focus on quantitative outcomes and detailed methodologies to aid in the evaluation and design of future studies.
At a Glance: Performance Comparison
The following tables summarize the key quantitative findings from a pivotal study comparing the efficacy of this compound and CDDO-TFEA in the N171-82Q transgenic mouse model of Huntington's disease. Both compounds were administered orally via dietary supplementation starting at 30 days of age.
| Performance Metric | This compound | CDDO-TFEA | Control (Untreated HD Mice) |
| Motor Performance | Significantly improved motor coordination.[1] | Significantly improved motor coordination.[1] | Progressive decline in motor function.[1] |
| Survival | Increased average lifespan by up to 21.9%.[1] | Increased average lifespan by up to 18.7%.[1] | Average lifespan of 155 ± 4.8 days. |
| Brain Pathology | Significantly rescued striatal atrophy. | Significantly rescued striatal atrophy. | Significant striatal atrophy. |
| Mechanism of Action | Upregulated Nrf2/ARE pathway genes. | Upregulated Nrf2/ARE pathway genes. | Basal Nrf2/ARE pathway activity. |
Quantitative Data Summary
Motor Performance: Rotarod Test
The rotarod test is a standard method for assessing motor coordination and balance in rodent models of neurodegenerative diseases. The data below represents the latency to fall from a rotating rod, with longer latencies indicating better motor function.
| Treatment Group | Latency to Fall (seconds, representative data) | Statistical Significance (vs. Control) |
| Control (N171-82Q) | Baseline decline | - |
| This compound (100mg/kg diet) | Significantly improved | p=0.04 |
| This compound (200mg/kg diet) | Significantly improved | p=0.0006 |
| CDDO-TFEA (200mg/kg diet) | Significantly improved | p=0.005 |
| CDDO-TFEA (400mg/kg diet) | Significantly improved | p=0.0007 |
Survival Analysis
The impact of this compound and CDDO-TFEA on the lifespan of N171-82Q mice was a key endpoint.
| Treatment Group | Average Lifespan (days) | Percent Increase in Lifespan (vs. Control) | Statistical Significance (vs. Control) |
| Control (N171-82Q) | 155 ± 4.8 | - | - |
| This compound (100mg/kg diet) | 185 ± 5.5 | 19.4% | p=0.0002 |
| This compound (200mg/kg diet) | 189 ± 4.8 | 21.9% | p<0.0001 |
| CDDO-TFEA (100mg/kg diet) | 175 ± 3.9 | 12.9% | p=0.001 |
| CDDO-TFEA (200mg/kg diet) | 184 ± 3.5 | 18.7% | p<0.0001 |
| CDDO-TFEA (400mg/kg diet) | 177 ± 3.6 | 14.2% | p=0.0003 |
Neuropathology: Striatal Volume
Striatal atrophy is a hallmark of Huntington's disease. The following table shows the effect of the compounds on preserving striatal volume.
| Treatment Group | Effect on Striatal Volume |
| Control (N171-82Q) | Significant reduction compared to wildtype mice. |
| This compound (200mg/kg diet) | Significantly increased striatal volume compared to control N171-82Q mice. |
| CDDO-TFEA (200mg/kg diet) | Significantly increased striatal volume compared to control N171-82Q mice. |
Signaling Pathway and Experimental Workflow
Nrf2/ARE Signaling Pathway
This compound and CDDO-TFEA exert their neuroprotective effects primarily through the activation of the Nrf2/ARE (NF-E2-related factor-2/Antioxidant Response Element) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Caption: Nrf2/ARE signaling pathway activated by CDDO compounds.
Experimental Workflow
The preclinical evaluation of this compound and CDDO-TFEA in the N171-82Q mouse model of Huntington's disease followed a structured experimental workflow.
Caption: Experimental workflow for evaluating CDDO compounds in a Huntington's disease mouse model.
Experimental Protocols
Animal Model
-
Model: N171-82Q transgenic mice, which express the N-terminal fragment of the human huntingtin protein with 82 CAG repeats. These mice exhibit a progressive neurological phenotype consistent with Huntington's disease.
-
Housing: Standard laboratory conditions.
-
Treatment Administration: this compound and CDDO-TFEA were administered via dietary supplementation, mixed into the chow at the specified concentrations. Treatment began at 30 days of age and continued throughout the study.
Rotarod Test
This test was used to assess motor coordination and balance.
-
Apparatus: An accelerating rotarod apparatus (e.g., Economex, Columbus Instruments).
-
Procedure:
-
Mice were placed on the rotating rod.
-
The rod accelerated from a starting speed to a final speed over a set period.
-
The latency to fall from the rod was recorded for each mouse.
-
Each testing session consisted of three trials with an inter-trial interval.
-
The average latency to fall across the three trials was used for analysis.
-
Locomotor Activity
Spontaneous locomotor activity was assessed to evaluate overall motor function and exploratory behavior.
-
Apparatus: An open-field activity chamber equipped with infrared beams to track movement (e.g., Med Associates Inc.). The chamber dimensions are typically 28 cm x 28 cm x 20 cm.
-
Procedure:
-
Mice were individually placed in the center of the open-field chamber.
-
Activity was recorded for a defined period (e.g., 30 minutes for N171-82Q mice).
-
Parameters measured included total distance traveled, rearing frequency, and ambulatory time.
-
The chamber was cleaned thoroughly between each animal to eliminate olfactory cues.
-
Striatal Volume Measurement
To quantify the extent of neurodegeneration, the volume of the striatum was measured.
-
Tissue Preparation:
-
At a predetermined endpoint (e.g., 120 days of age), mice were deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brains were dissected, post-fixed, and cryoprotected in a sucrose solution.
-
Coronal sections of the brain were cut on a cryostat.
-
-
Staining and Analysis:
-
Brain sections were stained with a neuronal marker (e.g., NeuN) to visualize neurons.
-
The area of the striatum was traced on serial sections using image analysis software.
-
The total striatal volume was calculated by integrating the areas of the serial sections multiplied by the section thickness.
-
Immunohistochemistry for Nrf2
This technique was used to visualize the expression and localization of the Nrf2 protein in brain tissue.
-
Tissue Preparation: Brain sections were prepared as described for striatal volume measurement.
-
Staining Procedure:
-
Sections were washed and permeabilized.
-
Non-specific binding was blocked using a blocking solution (e.g., normal goat serum).
-
Sections were incubated with a primary antibody specific for Nrf2.
-
After washing, sections were incubated with a fluorescently labeled secondary antibody.
-
Nuclei were counterstained with a fluorescent dye (e.g., DAPI).
-
Sections were mounted and imaged using a fluorescence microscope.
-
-
Analysis: The intensity and localization (nuclear vs. cytoplasmic) of the Nrf2 signal were quantified.
Quantitative PCR (qPCR) for Nrf2 Target Genes
qPCR was performed to measure the expression levels of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), as an indicator of Nrf2 pathway activation.
-
RNA Extraction and cDNA Synthesis:
-
Total RNA was extracted from brain tissue (e.g., striatum) using a commercial kit.
-
The concentration and purity of the RNA were determined.
-
RNA was reverse-transcribed into complementary DNA (cDNA).
-
-
qPCR Reaction:
-
The qPCR reaction was set up with cDNA, gene-specific primers for the target genes and a housekeeping gene (for normalization), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
The reaction was run in a real-time PCR thermal cycler.
-
-
Analysis: The relative expression of the target genes was calculated using the delta-delta Ct method, normalized to the expression of the housekeeping gene.
Conclusion
Both this compound and CDDO-TFEA demonstrate significant therapeutic potential in a preclinical model of Huntington's disease. They effectively improve motor function, extend lifespan, and mitigate the characteristic striatal atrophy. Their shared mechanism of action, the activation of the Nrf2/ARE antioxidant pathway, underscores the importance of targeting oxidative stress in the treatment of this devastating neurodegenerative disorder. While both compounds are effective, the data suggests that this compound may offer a slight advantage in terms of the magnitude of the survival benefit at the tested doses. This guide provides a foundation for researchers to compare these two promising compounds and to inform the design of future investigations into their therapeutic utility for Huntington's disease.
References
Validating Nrf2 Activation by CDDO-EA: A Comparative Guide for Researchers
Introduction
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of cellular defense mechanisms against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[1][2] Upon exposure to inducers, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[1][3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3] This activates the transcription of a broad array of over 250 cytoprotective genes, including antioxidant enzymes, detoxification enzymes, and proteins involved in glutathione homeostasis.
Synthetic triterpenoids, such as 2-cyano-3, 12-dioxooleana-1,9-dien-28-oic acid (CDDO) and its derivatives, are among the most potent activators of the Nrf2 pathway. This guide focuses on CDDO-ethylamide (CDDO-EA), providing a comparative overview of its performance and detailed methodologies for validating its ability to activate the Nrf2 signaling pathway.
The Keap1-Nrf2 Signaling Pathway and Activation by this compound
The following diagram illustrates the canonical Keap1-Nrf2 signaling pathway and the mechanism of its activation by electrophilic compounds like this compound.
Figure 1. Keap1-Nrf2 signaling and this compound activation.
Comparative Performance of Nrf2 Activators
This compound and its analogs are known for their high potency in activating the Nrf2 pathway. The following table compares this compound with other commonly used Nrf2 activators.
| Activator | Chemical Class | Typical in vitro Concentration | Key Characteristics |
| This compound | Synthetic Triterpenoid | 1-300 nM | Highly potent, sustained Nrf2 activation. |
| CDDO-Me | Synthetic Triterpenoid | 50-200 nM | Potent activator with well-documented anti-inflammatory properties. |
| CDDO-Im | Synthetic Triterpenoid | 20-100 nM | Potent Nrf2 activator, inhibits inflammatory cytokine production. |
| Sulforaphane (SFN) | Isothiocyanate | 1-10 µM | Well-studied, derived from cruciferous vegetables. |
| Dimethyl Fumarate (DMF) | Fumaric Acid Ester | 10-40 µM | FDA-approved for multiple sclerosis, transient Nrf2 activation. |
| tert-Butylhydroquinone (tBHQ) | Phenolic Compound | 10-50 µM | Widely used experimental Nrf2 activator. |
Validating Nrf2 Activation: Key Experimental Approaches
Several robust methods are available to validate the activation of the Nrf2 pathway by compounds like this compound. The choice of method depends on the specific research question and available resources.
| Experimental Method | Parameter Measured | Advantages | Disadvantages |
| Western Blotting | Nrf2 nuclear translocation, total Nrf2, and target protein levels (e.g., HO-1, NQO1). | Direct measurement of protein levels and localization. | Semi-quantitative, requires specific antibodies. |
| Quantitative RT-PCR (qRT-PCR) | mRNA expression of Nrf2 target genes (HMOX1, NQO1, GCLC, GCLM). | Highly sensitive and quantitative for gene expression changes. | Does not measure protein levels or functional outcomes. |
| Immunocytochemistry/Immunofluorescence | Subcellular localization of Nrf2. | Provides visual confirmation of Nrf2 nuclear translocation. | Can be difficult to quantify accurately. |
| ARE-Reporter Gene Assays | Transcriptional activity of Nrf2 at the ARE. | High-throughput compatible, directly measures Nrf2 transcriptional activity. | Utilizes engineered cell lines, may not reflect endogenous gene regulation perfectly. |
| ROS Scavenging Assays | Reduction in cellular reactive oxygen species (ROS). | Measures a key functional outcome of Nrf2 activation. | Indirect measure of Nrf2 activity, can be influenced by other cellular processes. |
| Flow Cytometry | ROS levels, protein expression in specific cell populations. | High-throughput, allows for single-cell analysis. | Can be complex to set up and analyze. |
Experimental Workflow for Validating Nrf2 Activation
The following diagram outlines a typical experimental workflow for confirming Nrf2 activation by a test compound such as this compound.
Figure 2. Experimental workflow for Nrf2 activation.
Quantitative Data on Nrf2 Activation by CDDO Derivatives
The following table summarizes experimental data demonstrating the induction of Nrf2 target genes by CDDO derivatives in various cell types.
| Compound (Concentration) | Cell Type | Target Gene | Fold Induction (mRNA) | Reference |
| CDDO-TFEA (300 nM) | NSC-34 G93A SOD1 cells | NQO1 | ~12-fold | |
| CDDO-TFEA (300 nM) | NSC-34 G93A SOD1 cells | GST-a3 | ~10-fold | |
| CDDO-TFEA (300 nM) | NSC-34 G93A SOD1 cells | HO-1 | ~8-fold | |
| CDDO-Im (20 nM) | Human PBMCs | NQO1 | ~4-fold | |
| CDDO-Im (20 nM) | Human PBMCs | GCLM | ~3-fold | |
| CDDO-Im (20 nM) | Human PBMCs | HO-1 | ~2.5-fold | |
| CDDO-Im (20 nM) | Human PBMCs | GCLC | ~2-fold | |
| CDDO-Me (100 nM) | HMVEC | HO-1, FTH1, FTL, NQO1, G6PD, GSR, GCLM, GCLC, etc. | 22 genes significantly induced |
Detailed Experimental Protocols
Western Blot for Nrf2 Nuclear Translocation
Objective: To determine the accumulation of Nrf2 in the nucleus following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, NSC-34) to achieve 80-90% confluency. Treat with this compound (e.g., 100 nM) or vehicle (DMSO) for various time points (e.g., 1, 2, 4, 6 hours).
-
Nuclear and Cytoplasmic Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, protease inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a non-ionic detergent (e.g., NP-40) and centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet and lyse in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, protease inhibitors).
-
Centrifuge to collect the nuclear extract (supernatant).
-
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from nuclear and cytoplasmic extracts onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use loading controls: Lamin B1 or Histone H3 for the nuclear fraction, and GAPDH or β-actin for the cytoplasmic fraction.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
Objective: To quantify the change in mRNA expression of Nrf2 target genes (HMOX1, NQO1, GCLC) after this compound treatment.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound (e.g., 100 nM) or vehicle for a specified duration (e.g., 6, 12, or 24 hours).
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol (e.g., phenol-chloroform extraction followed by isopropanol precipitation).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Perform the PCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle-treated controls.
-
ARE-Luciferase Reporter Assay
Objective: To measure the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene under the control of an ARE promoter.
Methodology:
-
Cell Line: Use a cell line stably transfected with a plasmid containing multiple copies of the ARE sequence upstream of a luciferase reporter gene (e.g., ARE-Luc).
-
Cell Plating and Treatment: Plate the ARE-Luc cells in a white, clear-bottom 96-well plate. Allow cells to adhere overnight.
-
Compound Addition: Treat cells with various concentrations of this compound or other Nrf2 activators. Include a positive control (e.g., tBHQ) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 12-24 hours.
-
Lysis and Luciferase Measurement:
-
Remove the culture medium.
-
Add a passive lysis buffer to each well and incubate for 15 minutes to lyse the cells.
-
Add the luciferase substrate (e.g., luciferin) to the lysate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) and express the results as fold induction over the vehicle control.
Conclusion
This compound is a highly potent activator of the Nrf2 signaling pathway, inducing a robust cytoprotective response at nanomolar concentrations. Validating its activity requires a multi-faceted approach. Initial screening can be efficiently performed using high-throughput methods like ARE-reporter assays. Confirmation of on-target activity should include quantifying the nuclear translocation of Nrf2 protein by Western blotting and measuring the upregulation of canonical Nrf2 target genes, such as NQO1 and HMOX1, via qRT-PCR. Functional assays that measure the downstream consequences of Nrf2 activation, such as the reduction of intracellular ROS, provide further evidence of the compound's efficacy. By employing these standardized and comparative methodologies, researchers can confidently validate and characterize the Nrf2-activating properties of this compound and other novel compounds.
References
Unraveling the Correlation Between In Vitro and In Vivo Efficacy of CDDO-EA: A Comparative Guide
For Immediate Release
A comprehensive analysis of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid ethyl amide (CDDO-EA), a synthetic triterpenoid, reveals a strong correlation between its in vitro mechanistic actions and its in vivo therapeutic effects. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's activity in laboratory assays and living organisms, supported by experimental data and detailed protocols. The evidence underscores the compound's potential in treating a range of conditions, from neurodegenerative diseases to cancer, by modulating key cellular signaling pathways.
Key Findings at a Glance
This compound consistently demonstrates potent anti-inflammatory and antioxidant properties across both in vitro and in vivo studies. Its primary mechanisms of action involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress, and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.
In Vitro Activity of this compound
In controlled laboratory settings, this compound exhibits significant effects on various cell types. These in vitro studies provide a foundational understanding of the compound's molecular interactions.
Anti-Inflammatory and Antioxidant Effects
This compound has been shown to effectively suppress inflammatory responses in cell cultures. For instance, in macrophage and muscle cell lines, it inhibits the production of pro-inflammatory cytokines such as TNF-α. This anti-inflammatory action is largely attributed to its ability to block the activation of the NF-κB signaling pathway.
Furthermore, this compound is a potent activator of the Nrf2 pathway. This leads to the upregulation of a suite of antioxidant and cytoprotective genes. For example, CDDO-Im, a close analog of this compound, has been shown to be a highly potent activator of Nrf2, with an EC50 value of 0.41 µM[1]. In vitro studies have demonstrated that this compound can dose-dependently reduce the generation of reactive oxygen species (ROS) in cells challenged with oxidative insults.
| In Vitro Parameter | Cell Line | Effect | Concentration/IC50 |
| Nrf2 Activation (CDDO-Im) | AREc32 | Potent Activation | EC50: 0.41 µM[1] |
| NF-κB Inhibition | Various | Inhibition of activation | IC50 values for related inhibitors range from nanomolar to low micromolar[2][3][4] |
| Cytotoxicity (CDDO derivatives) | Various Cancer Cells | Induction of apoptosis | IC50 values vary by cell line, generally in the micromolar range |
In Vivo Efficacy of this compound
The promising in vitro results of this compound translate into significant therapeutic benefits in various animal models of human diseases.
Neuroprotection in Huntington's Disease
In a transgenic mouse model of Huntington's disease (N171-82Q), dietary administration of this compound demonstrated remarkable neuroprotective effects. Treatment with this compound led to improved motor performance, as measured by the rotarod test, and a significant increase in the lifespan of the mice. These in vivo benefits are directly linked to the in vitro observed activation of the Nrf2 pathway in the brain, which helps mitigate oxidative stress, a key pathological feature of Huntington's disease.
| In Vivo Parameter (Huntington's Disease Model) | Dosage | Effect | Quantitative Data |
| Motor Performance (Rotarod) | 100mg/kg & 200mg/kg diet | Improved motor coordination | Significant improvement in latency to fall from 119 to 182 days of age |
| Survival | 100mg/kg diet | Increased lifespan | 19.4% increase in average survival |
| Survival | 200mg/kg diet | Increased lifespan | 21.9% increase in average survival |
Anticancer Activity
In preclinical cancer models, derivatives of CDDO, such as CDDO-Me, have been shown to reduce tumor burden in a dose-dependent manner. For example, in a lung cancer model, CDDO-Me reduced average tumor size and burden by 60.3% and 89.1%, respectively, at a dose of 100 mg/kg. This anti-tumor activity is attributed to a combination of direct cytotoxic effects on cancer cells and modulation of the tumor immune microenvironment, consistent with its in vitro anti-inflammatory properties.
| In Vivo Parameter (Cancer Model) | Compound | Dosage | Effect | Quantitative Data |
| Tumor Burden Reduction | CDDO-Me | 50 mg/kg | Decreased tumor burden | 67.4% reduction |
| Tumor Burden Reduction | CDDO-Me | 100 mg/kg | Decreased tumor burden | 89.1% reduction |
Correlation Between In Vitro and In Vivo Activity
The observed in vivo efficacy of this compound is strongly supported by its in vitro mechanisms of action. The activation of the Nrf2 pathway, quantified in vitro, leads to the tangible neuroprotective and anti-inflammatory effects seen in animal models. Similarly, the inhibition of the NF-κB pathway in cell-based assays correlates with the reduced inflammation and tumor progression observed in vivo. While a direct mathematical correlation is complex to establish, the qualitative and mechanistic links are evident across numerous studies. The potency of CDDO derivatives in activating Nrf2 in vitro is a strong predictor of their therapeutic potential in diseases where oxidative stress and inflammation are key drivers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Nrf2 Activation Assay (Western Blot)
This protocol details the detection of Nrf2 nuclear translocation, a hallmark of its activation.
-
Cell Culture and Treatment: Cells are cultured to 80% confluency and treated with various concentrations of this compound for specified durations.
-
Nuclear and Cytoplasmic Extraction: Cells are harvested, and nuclear and cytoplasmic fractions are separated using a commercial kit.
-
Protein Quantification: Protein concentration in each fraction is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2 and a loading control (e.g., Histone H3 for nuclear fraction, β-actin for cytoplasmic).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This method visualizes the movement of NF-κB from the cytoplasm to the nucleus upon stimulation and its inhibition by this compound.
-
Cell Seeding and Treatment: Cells are seeded on coverslips and treated with an inflammatory stimulus (e.g., TNF-α) with or without pre-incubation with this compound.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Immunostaining: Cells are blocked and then incubated with a primary antibody against the p65 subunit of NF-κB.
-
Secondary Antibody and Counterstaining: A fluorescently labeled secondary antibody is applied, followed by a nuclear counterstain (e.g., DAPI).
-
Microscopy and Analysis: Coverslips are mounted, and images are captured using a fluorescence microscope. The localization of NF-κB is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: this compound's dual mechanism of action.
Caption: Workflow for correlating in vitro and in vivo data.
Conclusion
The presented data strongly indicate that the in vitro antioxidant and anti-inflammatory activities of this compound, primarily mediated through the Nrf2 and NF-κB pathways, are reliable predictors of its in vivo therapeutic efficacy. This guide provides a valuable resource for the scientific community, offering a consolidated view of this compound's performance and the experimental frameworks used to evaluate it. Further research focusing on a more direct quantitative correlation between in vitro and in vivo endpoints will be instrumental in optimizing the clinical development of this promising therapeutic agent.
References
- 1. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CDDO Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) derivatives. This guide summarizes key experimental data, details relevant experimental protocols, and visualizes the primary signaling pathways and experimental workflows.
CDDO and its synthetic derivatives are a class of oleanane triterpenoids that have garnered significant interest for their potent anti-inflammatory, antioxidant, and anti-cancer properties. These compounds primarily exert their effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] This dual mechanism of action allows them to modulate cellular redox balance and inflammatory responses, making them promising therapeutic candidates for a range of diseases, including chronic kidney disease, neurodegenerative disorders, and cancer.
This guide focuses on a head-to-head comparison of prominent CDDO derivatives, including the parent compound CDDO, Bardoxolone methyl (CDDO-Me), Omaveloxolone (RTA-408), CDDO-Imidazolide (CDDO-Im), and CDDO-Ethyl Amide (CDDO-EA), presenting preclinical and clinical data to inform research and development decisions.
Performance Comparison of CDDO Derivatives
The following tables summarize the quantitative data on the biological activities of various CDDO derivatives, providing a comparative overview of their potency and efficacy in different experimental settings.
Table 1: In Vitro Activity of CDDO Derivatives
| Derivative | Target/Assay | Cell Line(s) | Potency (IC50/EC50/LD99) | Reference(s) |
| CDDO | iNOS Inhibition | - | IC50 ≈ 7 µM | |
| Cytotoxicity (LD99) | CEM, MOLT-4, COG-LL-317, COG-LL-319, COG-LL-327, COG-LL-x-330 | 2.2 - 6 µM | ||
| Bardoxolone methyl (CDDO-Me) | Nrf2 Activation | THP-1, RAW 264.7 | 25 nM | |
| Antiproliferative Activity | Various Cancer Cells | 0.1 - 1.0 µM | ||
| Proapoptotic Activity | Various Cancer Cells | > 0.5 µM | ||
| Cytotoxicity (LD99) | MOLT-4, COG-LL-317, COG-LL-327 | 0.75 - 1 µM | ||
| Omaveloxolone (RTA-408) | Nrf2 Activation | HepG2 | Validated Activator | |
| CDDO-Imidazolide (CDDO-Im) | HO-1 Induction | U937 | 10 - 100 nM | |
| Cytotoxicity (LD99) | CEM, MOLT-4, COG-LL-317, COG-LL-319, COG-LL-327, COG-LL-x-330 | 0.14 - 0.4 µM | ||
| CDDO-Ethyl Amide (this compound) | Anti-inflammatory (MCP-1 suppression) | Macrophages | Effective at suppressing LPS-induced production |
Table 2: Preclinical In Vivo Activity of CDDO-Me
| Animal Model | Cancer Type | Dose | Effect | Reference(s) |
| Mouse | Lung Cancer | 50 mg/kg diet | 67.4% reduction in tumor burden | |
| Mouse | Lung Cancer | 100 mg/kg diet | 89.1% reduction in tumor burden | |
| Mouse | Various Cancers | 7.5 - 60 mg/kg/day | Efficacious as an anticancer drug |
Table 3: Clinical Trial Efficacy of Bardoxolone methyl and Omaveloxolone
| Derivative | Disease | Clinical Trial | Key Endpoint | Result | Reference(s) |
| Bardoxolone methyl | Chronic Kidney Disease (CKD) and Type 2 Diabetes | TSUBAKI Study | Change in GFR (measured by inulin clearance) at week 16 | +6.64 ml/min/1.73 m² vs. placebo (P = 0.008) | |
| CKD and Type 2 Diabetes | Open-label study | Change in eGFR at 56 days | +7.2 ml/min/1.73 m² from baseline (p < 0.001) | ||
| Alport Syndrome | CARDINAL (Year 2) | Change in eGFR at week 100 (on-treatment) | +7.4 ml/min/1.73 m² vs. placebo (P < 0.001) | ||
| Alport Syndrome | CARDINAL (Year 2) | Change in eGFR at week 108 (off-treatment) | No significant difference vs. placebo | ||
| Omaveloxolone | Friedreich's Ataxia | MOXIe Part 2 | Change in mFARS score at 48 weeks | -2.41 points vs. placebo (P = 0.0138) | |
| Friedreich's Ataxia | MOXIe Extension (Year 3) | Change in mFARS score | -3.6 points vs. matched natural history cohort (nominal p = 0.0001) |
Signaling Pathways and Experimental Workflow
The primary mechanism of action of CDDO derivatives involves the modulation of the Nrf2 and NF-κB signaling pathways. The following diagrams illustrate these pathways and a general workflow for evaluating the activity of these compounds.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of CDDO derivatives on cell viability and to determine cytotoxic concentrations.
Materials:
-
Cells of interest
-
96-well culture plates
-
CDDO derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CDDO derivative and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Nrf2 Nuclear Translocation
This protocol is used to determine if CDDO derivatives promote the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
Treated and untreated cells
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the CDDO derivative for the desired time.
-
Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.
-
Determine the protein concentration of each fraction.
-
Separate 20-30 µg of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the Nrf2 signal to the respective loading controls (Lamin B for nuclear, GAPDH for cytoplasmic).
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This protocol quantifies the mRNA expression of Nrf2 target genes (e.g., HMOX1, NQO1) following treatment with CDDO derivatives.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Treat cells with the CDDO derivative for the desired time.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the cDNA, primers, and qPCR master mix. A typical thermal cycling protocol includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
ARE-Luciferase Reporter Assay for Nrf2 Activation
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
Cells stably or transiently transfected with an ARE-luciferase reporter plasmid
-
CDDO derivatives
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the ARE-reporter cells in a 96-well plate.
-
Treat the cells with various concentrations of the CDDO derivative.
-
Incubate for a sufficient period for reporter gene expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Express the results as fold induction over the vehicle-treated control.
Western Blot for IκBα Phosphorylation
This protocol is used to assess the inhibitory effect of CDDO derivatives on the NF-κB pathway by measuring the phosphorylation of IκBα.
Materials:
-
Treated and untreated cells (stimulated with an inflammatory agent like TNF-α)
-
Lysis buffer with phosphatase inhibitors
-
Primary antibodies (anti-phospho-IκBα, anti-total-IκBα, anti-GAPDH)
-
Other materials as described for Western Blotting.
Procedure:
-
Pre-treat cells with the CDDO derivative for a specified time, then stimulate with an inflammatory agent (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the total protein.
-
Perform Western blotting as described above.
-
Probe separate membranes or strip and re-probe the same membrane for phosphorylated IκBα, total IκBα, and a loading control.
-
Quantify the band intensities and express the level of phosphorylated IκBα relative to total IκBα.
Immunofluorescence for NF-κB (p65) Nuclear Translocation
This imaging-based assay visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Materials:
-
Cells grown on coverslips
-
CDDO derivatives and inflammatory stimulus (e.g., LPS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Pre-treat with the CDDO derivative, followed by stimulation with an inflammatory agent.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the anti-p65 primary antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Compare the localization of p65 in treated versus untreated cells.
References
CDDO-Ethyl Amide (CDDO-EA) Demonstrates Enhanced Potency Over Parent Compound CDDO
For researchers and professionals in drug development, the synthetic triterpenoid CDDO-Ethyl Amide (CDDO-EA) has emerged as a more potent derivative of its parent compound, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO). This enhanced potency is particularly evident in its anti-inflammatory and antioxidant activities, primarily mediated through the activation of the Nrf2 signaling pathway and inhibition of NF-κB signaling.
CDDO and its derivatives are synthetic oleanane triterpenoids developed to improve upon the modest anti-inflammatory properties of naturally occurring triterpenoids like oleanolic acid.[1] These compounds have garnered significant interest for their potential therapeutic applications in diseases with an inflammatory component.[1] The primary mechanism of action for CDDO and its analogs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses.[2][3]
Enhanced Potency in Key Biological Activities
Experimental data indicates that the ethyl amide modification at the C28 position of the CDDO molecule significantly enhances its biological activity. Specifically, in RAW264.7 macrophage-like cells, this compound is approximately 7-fold more potent than its parent compound, CDDO, in suppressing the induction of inducible nitric oxide synthase (iNOS) by interferon-gamma (IFN-γ).[4] Furthermore, this compound has been shown to be a more potent inducer of heme oxygenase-1 (HO-1), a critical cytoprotective enzyme regulated by Nrf2.
Quantitative Comparison of Potency
| Compound | Relative Potency (iNOS Suppression) | Potency in HO-1 Induction |
| CDDO | Baseline | Standard |
| This compound | ~7-fold greater than CDDO | More potent than CDDO |
Signaling Pathways and Mechanism of Action
The enhanced potency of this compound is rooted in its superior ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Nrf2/ARE Signaling Pathway Activation
This compound is a potent activator of the Nrf2/Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. This compound, through its electrophilic nature, is thought to interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous cytoprotective genes, including HO-1, NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). This leads to an enhanced antioxidant defense system within the cell.
Inhibition of NF-κB Signaling Pathway
In addition to activating Nrf2, CDDO and its derivatives are known to inhibit the pro-inflammatory NF-κB signaling pathway. The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS. This compound's inhibition of this pathway contributes significantly to its anti-inflammatory effects.
Experimental Protocols
The enhanced potency of this compound has been demonstrated through in vitro assays using macrophage cell lines. Below are summaries of the likely experimental protocols used to generate these findings.
iNOS Suppression Assay in RAW264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator produced by the enzyme iNOS.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of CDDO or this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: The cells are then stimulated with an inflammatory agent, typically IFN-γ or lipopolysaccharide (LPS), to induce the expression of iNOS.
-
Nitrite Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of nitrite (a stable metabolite of NO) is measured using the Griess reagent.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated to determine potency.
Heme Oxygenase-1 (HO-1) Induction Assay
This assay quantifies the upregulation of the HO-1 protein, a marker of Nrf2 activation.
-
Cell Culture: RAW264.7 cells are cultured as described above.
-
Treatment: Cells are treated with various concentrations of CDDO or this compound for a defined period (e.g., 6-24 hours).
-
Cell Lysis: After treatment, the cells are harvested and lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for HO-1. A secondary antibody conjugated to a detectable enzyme is then used.
-
Detection and Analysis: The protein bands are visualized, and the band intensity is quantified to determine the relative levels of HO-1 expression compared to a control.
Conclusion
References
- 1. Triterpenoids CDDO-ethyl amide and CDDO-trifluoroethyl amide improve the behavioral phenotype and brain pathology in a transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of the Triterpenoid, CDDO Methyl Amide, a Potent Inducer of Nrf2-Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic triterpenoids, CDDO and CDDO-imidazolide, are potent inducers of heme oxygenase-1 and Nrf2/ARE signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of CDDO-EA and Other Synthetic Triterpenoids in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic triterpenoid 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-ethyl amide (CDDO-EA) with other notable oleanolic acid derivatives, including CDDO-Me (Bardoxolone Methyl), CDDO-Imidazolide (CDDO-Im), and CDDO-trifluoroethyl amide (CDDO-TFEA). This analysis is supported by experimental data on their anti-inflammatory, antioxidant, and neuroprotective activities, offering a valuable resource for researchers in drug discovery and development.
Comparative Efficacy of Triterpenoids
Synthetic oleanane triterpenoids (SOs) are a class of compounds derived from oleanolic acid, engineered to enhance their therapeutic properties.[1] These molecules have demonstrated potent anti-inflammatory and antioxidant effects, primarily through the modulation of the Keap1/Nrf2/ARE and NF-κB signaling pathways.[1][2]
Anti-Inflammatory Activity
The anti-inflammatory potential of CDDO derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][4]
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| This compound | RAW 264.7 Macrophages | Inhibition of LPS-induced TNF-α, MCP-1, IL-1β, and IL-6 production | Effective at low nanomolar concentrations | |
| CDDO-Me | THP-1 & RAW 264.7 Macrophages | Inhibition of LPS-induced IL-1β and TNF-α | 25 nM significantly downregulated cytokines | |
| CDDO-Im | Human PBMCs | Inhibition of LPS-induced IL-6 and TNF-α | Significant attenuation at 20-50 nM | |
| CDDO | Macrophages | Suppression of iNOS | Potent, with activity below 1 nM |
Antioxidant and Nrf2 Activation
A primary mechanism of action for these triterpenoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. Their efficacy is often compared by measuring the induction of Nrf2-dependent genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
| Compound | Cell Line/Model | Method of Measurement | Key Findings | Reference |
| This compound | Mouse Model of ALS | Spinal Cord Immunohistochemistry | Upregulated expression and nuclear translocation of Nrf2 | |
| CDDO-Me | THP-1 & RAW 264.7 Macrophages | Western Blot, Luciferase Reporter Assay | Potent Nrf2 activation at 25 nM | |
| CDDO-Im | Human PBMCs | Real-time RT-PCR, Western Blot | Significantly induced HO-1, GCLC, GCLM, and NQO1 expression; increased nuclear Nrf2 | |
| CDDO-TFEA | Mouse Model of ALS | Spinal Cord Immunohistochemistry | Upregulated expression and nuclear translocation of Nrf2 |
Neuroprotective Effects
The neuroprotective properties of CDDO derivatives have been investigated in various models of neurodegenerative diseases. Key endpoints in these studies often include improved motor performance and increased survival rates.
| Compound | Disease Model | Key Outcomes | Reference |
| This compound | Huntington's Disease Mouse Model | Improved motor coordination and significantly increased survival | |
| CDDO-TFEA | Huntington's Disease Mouse Model | Improved motor coordination and significantly increased survival | |
| CDDO-MA | Parkinson's & Huntington's Disease Models | Significant protection against neurodegeneration and oxidative damage |
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound and related triterpenoids are largely attributed to their influence on the Nrf2 and NF-κB signaling pathways.
Caption: Nrf2 Activation Pathway by Triterpenoids.
References
- 1. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Triterpenoid Nrf2 Activator, CDDO-Me, Decreases Neutrophil Senescence in a Murine Model of Joint Damage [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of CDDO-EA: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of CDDO-Ethyl Amide (CDDO-EA), a potent Nrf2/ARE activator used in research. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and follow stringent disposal protocols. While some safety data sheets (SDS) may not classify this compound as a hazardous substance, others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Consequently, a conservative approach, treating all this compound waste as hazardous, is mandatory to minimize risk.
Core Principles of this compound Waste Management
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash[2][3]. Due to its aquatic toxicity, even minute quantities can pose a significant threat to the environment[1]. Evaporation is also not an acceptable method of disposal[2]. All waste containing this compound must be collected, labeled, and disposed of through an approved hazardous waste management program.
Quantitative Data and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes its key chemical and physical data.
| Property | Value | Reference |
| Chemical Name | (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide | |
| Synonyms | CDDO ethyl amide; TP319; RTA 405 | |
| Molecular Formula | C₃₃H₄₆N₂O₃ | |
| Molecular Weight | 518.73 g/mol | |
| CAS Number | 932730-51-3 | |
| Solubility | Soluble in DMSO (≥ 34 mg/mL) | |
| Storage | Powder: -20°C for up to 3 years. Solutions are unstable; prepare fresh. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, from the point of generation to its final collection.
1. Personal Protective Equipment (PPE):
-
Before handling this compound in any form (powder or solution), ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields.
-
Protective gloves (chemically resistant).
-
Impervious clothing, such as a lab coat.
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated items like weigh boats, pipette tips, and gloves, in a designated, leak-proof hazardous waste container.
-
The container must be made of a material compatible with the chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, clearly marked hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams. For instance, keep it separate from strong acids, bases, and oxidizing agents.
-
Use a dedicated container for this compound waste to avoid accidental mixing.
-
-
Empty Containers:
-
The original this compound container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before being disposed of as regular lab glass or plastic.
-
The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses can typically be disposed of down the drain, but check your institution's specific guidelines.
-
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly and accurately labeled.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "CDDO-Ethyl Amide" or "this compound".
-
The concentration and solvent (for liquid waste).
-
The associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
The date the waste was first added to the container (accumulation start date).
-
4. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure secondary containment for all liquid waste containers to prevent spills from reaching drains.
-
Keep the waste container securely closed except when adding waste.
5. Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time (consult your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
-
Do not allow hazardous waste to accumulate in the lab.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cddo-EA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Cddo-EA (CDDO-ethyl amide), a promising activator of the Nrf2 antioxidant response element. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and build unwavering trust in your laboratory practices.
This compound, also known as RTA 405, is a synthetic triterpenoid with significant potential in therapeutic research.[1] Its mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular defense against oxidative stress.[2][3] While its therapeutic promise is vast, its potent bioactivity necessitates meticulous handling procedures to minimize occupational exposure and ensure the integrity of your research.
This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling this compound powder and solutions, and a clear plan for its safe disposal. By adhering to these guidelines, you can confidently and safely advance your research with this important molecule.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the recommended PPE, categorized by the type of protection.
| Protection Type | Required PPE | Specifications and Rationale |
| Respiratory Protection | Filtering Facepiece Respirator (FFP3) | This compound is a fine powder that can be easily aerosolized. An FFP3 respirator provides the highest level of protection against fine dusts and particles, with a minimum filtration efficiency of 99%.[4][5] |
| Hand Protection | Nitrile Gloves (Chemotherapy-rated) | Due to its cytotoxic nature, gloves tested for resistance to chemotherapy drugs are recommended. Nitrile gloves generally offer good resistance to a range of chemicals. Always check the manufacturer's permeation data for the specific solvent being used (e.g., DMSO). Double gloving is a best practice to minimize the risk of exposure from a potential tear or puncture. |
| Eye Protection | Safety Goggles with Side Shields | Protects against splashes of this compound solutions and airborne powder. |
| Body Protection | Disposable Gown with Long Sleeves and Closed Cuffs | Provides a barrier against accidental spills and contamination of personal clothing. Gowns should be disposed of as cytotoxic waste after handling the compound. |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan: Step-by-Step Guidance for Safe Handling
This section provides a detailed workflow for handling this compound, from receiving and storage to solution preparation and use in experiments.
Caption: A logical workflow for the safe handling of this compound, from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids or bases.
-
For long-term storage, refer to the manufacturer's recommendations, which are typically -20°C for the powder and -80°C for solutions in solvent.
2. Preparing the Handling Area:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet to contain any airborne particles.
-
Cover the work surface with a disposable absorbent pad.
3. Donning PPE:
-
Before handling the compound, put on all required PPE as specified in the table above.
4. Weighing this compound Powder:
-
Perform all weighing operations within a containment device (e.g., a ventilated balance enclosure or fume hood) to minimize the risk of inhalation.
-
Use dedicated, clean spatulas and weighing boats.
-
Handle the powder gently to avoid creating dust.
5. Dissolving in DMSO:
-
This compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.
-
Slowly add the weighed this compound powder to the required volume of DMSO in a suitable container (e.g., a glass vial).
-
Cap the container securely and vortex or sonicate until the compound is fully dissolved. Gentle warming to 37°C can aid in solubilization.
-
Prepare solutions in a chemical fume hood.
6. Use in Experiments:
-
When adding the this compound solution to cell cultures or other experimental systems, handle the pipette and solution with care to avoid splashes and aerosols.
7. Decontamination of Work Area:
-
After each use, decontaminate the work surface and any equipment that came into contact with this compound.
-
Use a suitable decontamination solution, such as a detergent-based cleaner followed by 70% ethanol, to wipe down all surfaces.
-
Dispose of all cleaning materials as cytotoxic waste.
8. Doffing PPE:
-
Remove PPE in the correct order to avoid self-contamination: gloves, gown, eye protection, and finally the respirator.
-
Dispose of all disposable PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to others.
| Waste Category | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container according to your institution's and local regulations for cytotoxic compounds. |
| This compound Solutions | Collect in a designated, sealed, and clearly labeled hazardous waste container for cytotoxic chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, vials, tubes) | Place in a designated, puncture-resistant, and clearly labeled cytotoxic waste container. |
| Contaminated PPE (gloves, gown, etc.) | Segregate and dispose of in a designated, leak-proof bag or container labeled for cytotoxic waste. |
| Contaminated Absorbent Pads and Wipes | Place in a designated, leak-proof bag or container for cytotoxic waste. |
Experimental Protocol: In Vitro Nrf2 Activation Assay
A common method to assess the activity of this compound is through a luciferase reporter assay. This protocol provides a general framework that can be adapted to your specific cell line and experimental needs.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
